molecular formula C7H12N2 B1289976 2-(1-Aminocyclopentyl)acetonitrile CAS No. 753023-64-2

2-(1-Aminocyclopentyl)acetonitrile

Cat. No.: B1289976
CAS No.: 753023-64-2
M. Wt: 124.18 g/mol
InChI Key: KMZIDSDDZXMWPC-UHFFFAOYSA-N
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Description

2-(1-Aminocyclopentyl)acetonitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminocyclopentyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-5-7(9)3-1-2-4-7/h1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZIDSDDZXMWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-(1-Aminocyclopentyl)acetonitrile, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the synthetic pathways, mechanistic underpinnings, and analytical validation of this important molecule.

Introduction: The Significance of this compound

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutics. Its rigid cyclopentyl scaffold and the presence of both amino and nitrile functionalities make it a versatile precursor for a variety of heterocyclic compounds and α-amino acids with potential applications in treating a range of diseases. The precise and efficient synthesis and thorough characterization of this intermediate are paramount to ensuring the quality, purity, and ultimate efficacy of the final active pharmaceutical ingredient (API).

Part 1: Synthesis of this compound

The most direct and widely applicable method for the synthesis of α-aminonitriles, such as this compound, is the Strecker synthesis . This classic multi-component reaction offers an efficient route to the desired product from readily available starting materials.[1]

The Strecker Synthesis: A Reliable Pathway

The Strecker synthesis involves the one-pot reaction of a ketone (in this case, cyclopentanone), a cyanide source, and an ammonia source.[2][3] The overall transformation is depicted below:

Overall Reaction:

Cyclopentanone + Ammonia + Cyanide → this compound

The choice of reagents and reaction conditions is critical for maximizing yield and purity while ensuring operational safety.

Mechanistic Insights

The reaction proceeds through a well-established mechanism:[3]

  • Imine Formation: Cyclopentanone reacts with ammonia to form a cyclopentyl imine intermediate. This is a reversible reaction, and the equilibrium is typically driven forward by the subsequent, irreversible cyanide addition.

  • Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine. This step is the key bond-forming reaction that creates the α-aminonitrile.

The following diagram illustrates the workflow of the Strecker synthesis for this compound.

Strecker_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclopentanone Cyclopentanone ReactionVessel Reaction Vessel (Aqueous/Alcoholic Solvent) Cyclopentanone->ReactionVessel Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->ReactionVessel Cyanide Cyanide Source (e.g., NaCN) Cyanide->ReactionVessel Extraction Liquid-Liquid Extraction ReactionVessel->Extraction Reaction Completion Purification Column Chromatography or Distillation Extraction->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound via the Strecker reaction.

Materials:

  • Cyclopentanone

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH4Cl)

  • Ammonium Hydroxide (NH4OH)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared. To this, ammonium hydroxide is added, followed by a solution of sodium cyanide in water. The flask is cooled in an ice bath.

  • Addition of Ketone: Cyclopentanone is added dropwise to the cooled reaction mixture with vigorous stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure aminonitrile.

Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be carried out in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The following diagram outlines the logical flow of the characterization process.

Characterization_Workflow cluster_synthesis Synthesis Output cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_validation Structural & Purity Validation SynthesizedProduct Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR Infrared (IR) Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry (MS) SynthesizedProduct->MS HPLC High-Performance Liquid Chromatography (HPLC) SynthesizedProduct->HPLC GC Gas Chromatography (GC) SynthesizedProduct->GC Validation Confirmed Structure & Purity NMR->Validation Structural Elucidation IR->Validation Functional Group Identification MS->Validation Molecular Weight Confirmation HPLC->Validation Purity Assessment GC->Validation Purity & Volatile Impurities

Caption: Logical Workflow for the Characterization of the Target Compound.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl ring protons and the methylene protons of the acetonitrile group. The amino protons may appear as a broad singlet. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbon of the cyclopentyl ring attached to the amino and cyano groups, the nitrile carbon, and the carbons of the cyclopentyl ring and the methylene group.

2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300-3500Medium, broad
C-H stretch (aliphatic)2850-3000Strong
C≡N stretch (nitrile)2220-2260Medium, sharp
C-N stretch (amine)1020-1250Medium

3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) corresponding to the exact mass of this compound should be observed.

Chromatographic Characterization

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A suitable reversed-phase method can be developed to separate the product from any starting materials, by-products, or impurities. The peak area of the main component will be used to calculate the purity.

2. Gas Chromatography (GC)

GC can also be used to determine the purity of the final product, particularly for assessing the presence of volatile impurities.

Conclusion

The successful synthesis and rigorous characterization of this compound are critical for its application in drug discovery and development. The Strecker synthesis provides a reliable and efficient route to this valuable intermediate. A comprehensive analytical workflow, combining spectroscopic and chromatographic techniques, is essential to confirm the structure and ensure the high purity required for subsequent synthetic transformations. This guide provides a solid foundation for researchers to confidently produce and validate this key chemical building block.

References

  • Strecker Synthesis - NROChemistry. [Link]

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles | Organic Letters - ACS Publications. [Link]

  • Bucherer–Bergs Reaction - ResearchGate. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. [Link]

  • 2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride | C6H11ClN2 | CID 91647698. [Link]

  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [Link]

  • Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869) - Human Metabolome Database. [Link]

  • INSIGHTS INTO THE INFRARED SPECTRUM OF A PREBIOTIC SPECIES: THE CASE OF AMINOACETONITRILE | IDEALS. [Link]

  • Figure 2. Infrared spectrum of a 10-2 mol L-1 acetonitrile solution of... - ResearchGate. [Link]

  • SUPPORTING INFORMATION - Knowledge UChicago. [Link]

  • US4179462A - Process for preparing acetonitrile - Google P
  • Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed. [Link]

  • Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. [Link]

  • Acetonitrile - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. [Link]

  • Cyclopent-1-ene-1-acetonitrile | C7H9N | CID 89811 - PubChem. [Link]

  • Acetonitrile covalent adduct chemical ionization mass spectrometry for double bond localization in non-methylene-interrupted polyene fatty acid methyl esters - PubMed. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

  • Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles - RSC Publishing. [Link]

  • US5756802A - Ammoxidation process for producing acetonitrile - Google P
  • US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)
  • Acetonitrile from bio-ethanol ammoxidation: process design from the grass-roots and life cycle analysis - AIR Unimi. [Link]

  • Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis - YouTube. [Link]

Sources

An In-depth Technical Guide to 2-(1-Aminocyclopentyl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1-aminocyclopentyl)acetonitrile, a versatile synthetic intermediate with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Introduction

This compound, also known as 1-amino-1-cyanomethylcyclopentane, is a unique bifunctional molecule featuring a primary amine and a nitrile group attached to a cyclopentyl scaffold. This arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and more complex molecular architectures. Its structural rigidity and the presence of key pharmacophoric elements have positioned it as a compound of interest in the development of novel therapeutic agents. This guide will delve into the core chemical aspects of this compound, providing a foundation for its effective utilization in research and drug discovery endeavors.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. A summary of its key properties is presented in the table below. It is important to note that while some data is available for its hydrochloride salt, specific experimental data for the free base is limited. Therefore, predicted values from computational models are also included and are clearly indicated.

PropertyValue (Hydrochloride Salt)Value (Free Base - Predicted/Estimated)Source(s)
CAS Number 1363405-41-749830-37-7[1][2]
Molecular Formula C₇H₁₃ClN₂C₇H₁₂N₂[3]
Molecular Weight 160.65 g/mol 124.18 g/mol [3]
Physical Form White to off-white powderLikely a colorless to pale yellow oil or low-melting solid[3]
Melting Point Not availableNot available-
Boiling Point Not availableNot available-
Solubility Soluble in waterSoluble in organic solvents like dichloromethane, methanolGeneral knowledge
Storage Conditions Store at 2-8°C under an inert atmosphereStore under inert gas, refrigerated
Structural Elucidation: Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the cyclopentyl ring protons, the methylene protons of the acetonitrile group, and the amine protons.

  • Cyclopentyl protons (8H): A complex multiplet in the region of δ 1.5-2.0 ppm.

  • Methylene protons (-CH₂CN, 2H): A singlet or a narrow multiplet around δ 2.5-2.8 ppm.

  • Amine protons (-NH₂, 2H): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the cyclopentyl ring, the methylene carbon, the nitrile carbon, and the quaternary carbon.

  • Cyclopentyl carbons: Signals in the aliphatic region, typically between δ 20-45 ppm.

  • Quaternary carbon (C-NH₂): A signal around δ 50-60 ppm.

  • Methylene carbon (-CH₂CN): A signal in the range of δ 25-35 ppm.

  • Nitrile carbon (-CN): A characteristic signal in the downfield region, around δ 115-125 ppm.[3]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H and C≡N functional groups.

  • N-H stretching (amine): A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C≡N stretching (nitrile): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

  • N-H bending (amine): A medium to strong band in the range of 1590-1650 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be observed at m/z = 124. Subsequent fragmentation would likely involve the loss of the nitrile group, the amino group, and fragmentation of the cyclopentyl ring.

Synthesis and Purification

The most direct and industrially relevant method for the synthesis of this compound is a variation of the Strecker synthesis.[4] This one-pot, three-component reaction involves the condensation of a ketone (cyclopentanone), a source of ammonia, and a cyanide source. A detailed protocol, adapted from patent literature describing its synthesis as an intermediate for the antihypertensive drug Irbesartan, is provided below.[5]

Experimental Protocol: Strecker Synthesis of this compound

Materials:

  • Cyclopentanone

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (20%)

  • Methanol

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.97 g) in water (3.9 mL).

  • To this solution, add a mixture of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).

  • Add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the flask.

  • Stir the resulting mixture vigorously at room temperature for 1.5 hours.

  • Heat the reaction mixture to 60°C and maintain this temperature for 45 minutes.

  • After heating, stop the heat source and continue stirring for an additional 45 minutes as the mixture cools to approximately 25°C.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as an oil.

Purification: The crude product can be purified by vacuum distillation if necessary, although for many subsequent synthetic steps, the crude oil may be of sufficient purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Cyclopentanone Cyclopentanone ReactionVessel One-Pot Reaction (Methanol/Water) Stirring at RT, then 60°C Cyclopentanone->ReactionVessel NaCN Sodium Cyanide NaCN->ReactionVessel NH4Cl_NH3 Ammonium Chloride / Ammonia NH4Cl_NH3->ReactionVessel Extraction Extraction with Dichloromethane ReactionVessel->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Product This compound (Crude Oil) Concentration->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the nitrile.

  • Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions typical of amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The steric hindrance from the cyclopentyl ring may influence the rate of these reactions compared to acyclic primary amines.

  • Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (2-(1-aminocyclopentyl)acetic acid) or amide. It can also be reduced to a primary amine (2-(1-aminocyclopentyl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄). The nitrile group can also participate in cycloaddition reactions.[6]

The proximity of the amino and nitrile groups does not typically lead to intramolecular reactions under normal conditions, but cyclization could potentially be induced under specific catalytic or thermal conditions.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold in drug discovery. The cyclopentyl ring provides a rigid framework that can orient substituents in a defined three-dimensional space, which is often beneficial for binding to biological targets.

Intermediate in the Synthesis of Irbesartan

One of the most well-documented applications of this compound is as a key intermediate in the synthesis of Irbesartan , an angiotensin II receptor antagonist used for the treatment of hypertension.[5][7] In the synthesis of Irbesartan, the amino group of this compound is acylated, and the resulting intermediate is further elaborated to construct the spirocyclic core of the drug.

Scaffold for Enzyme Inhibitors

The α-aminonitrile moiety is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes, particularly proteases. The nitrile group can act as a "warhead," forming a reversible or irreversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of an enzyme.[8]

  • Cathepsin K Inhibitors: Cathepsin K is a cysteine protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis.[9][10] Nitrile-containing compounds have been extensively investigated as cathepsin K inhibitors, where the nitrile group interacts with the active site cysteine.[11][12] The aminocyclopentylacetonitrile scaffold provides a rigid core for the development of selective cathepsin K inhibitors.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. DPP-4 inhibitors, also known as gliptins, are a class of oral medications for the treatment of type 2 diabetes.[1][4] Several DPP-4 inhibitors feature a cyanopyrrolidine scaffold, where the nitrile group is crucial for binding to the enzyme's active site.[13] The aminocyclopentylacetonitrile core represents a structurally related scaffold that could be explored for the development of novel DPP-4 inhibitors.

Illustrative Biological Pathway: DPP-4 Inhibition

DPP4_Inhibition cluster_pathway Incretin Pathway GLP1 GLP-1 (Incretin Hormone) Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades Inhibitor This compound -based Inhibitor Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-4 inhibition for type 2 diabetes treatment.

Safety and Handling

As with all chemicals, this compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11] In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.

Conclusion

This compound is a valuable and versatile chemical building block with demonstrated utility in the synthesis of pharmaceuticals and as a promising scaffold for the development of novel enzyme inhibitors. Its straightforward synthesis via the Strecker reaction and the reactivity of its amino and nitrile functional groups provide a solid foundation for its application in diverse medicinal chemistry programs. Further exploration of its potential in targeting enzymes such as cathepsin K and DPP-4 could lead to the discovery of new therapeutic agents. This guide provides the essential technical information to support and encourage such research endeavors.

References

  • Ponnaiah, R., Desai, S., Rathod, D., & Chirag, M. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. WO2010079405A2.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Montanari, C. A., & Bolzani, V. S. (2019). Synthesis and structure-activity relationship of nitrile-based cruzain inhibitors incorporating a trifluoroethylamine-based P2 amide replacement. Bioorganic & medicinal chemistry, 27(22), 115083. [Link]

  • Black, W. C., Betti, C., Chan, J., Dales, N. A., Desmarais, S., LeRiche, T., ... & Wesolowski, G. (2007). 5-Aminopyrimidin-2-ylnitriles as Cathepsin K Inhibitors. Bioorganic & medicinal chemistry letters, 17(22), 6096–6100. [Link]

  • Ho, G. J., & Krasowski, J. L. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS omega, 6(2), 1629–1636. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). [Link]

  • Cleveland Clinic. (2022, October 10). DPP-4 Inhibitors (Gliptins). [Link]

  • Ferreira, L. G., & de Souza, A. C. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC medicinal chemistry, 13(7), 785–799. [Link]

  • Rao, A. S., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications, 4(4), 105-111. [Link]

  • Reddy, P. S., et al. (2009).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309). [Link]

  • Cui, J., Chen, W., & Wang, B. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption. Acta pharmaceutica Sinica. B, 5(2), 111–120. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Chemsrc. (2023, August 27). 1-Aminocyclopentane Carbonitrile. [Link]

  • Satyanarayana, M., Kumar, Y. T., & Reddy, P. S. (2008). Synthesis and Characterization of Irbesartan Impurities. Heterocyclic Communications, 14(3), 221-226. [Link]

  • Biftu, T. (2010). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG. [Link]

  • Wang, Y., et al. (2023). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 28(15), 5786. [Link]

  • Guedes, J. V., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(8), 1279-1309. [Link]

  • Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(23), 8206. [Link]

  • Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 60. [Link]

  • Wikipedia. (2023, November 29). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

  • Abd El-Karim, S. S., et al. (2023). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Eman Research Publishing. [Link]

  • Drake, M. T., & Clarke, B. L. (2017). Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Endocrine reviews, 38(4), 325–350. [Link]

  • LookChem. (n.d.). Cas 49830-37-7,1-Aminocyclopentane carbonitrile. [Link]

  • Le Gall, M., et al. (2022). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. International journal of molecular sciences, 23(19), 11867. [Link]

  • Zhang, T., et al. (2024). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. [Link]

  • Dastjerdi, Y., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Functional Genomics. [Link]

  • University of Sheffield. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Zhang, T., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2020, June 29). Infrared Spectroscopy. [Link]

  • Professor Dave Explains. (2016, April 27). IR Spectroscopy. [Link]

Sources

A Technical Guide to 2-(1-Aminocyclopentyl)acetonitrile (CAS 1363405-41-7): A Core Scaffold for Next-Generation Anthelmintics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(1-Aminocyclopentyl)acetonitrile is a geminal aminonitrile featuring a cyclopentyl core. While not extensively documented as an end-product, its structure positions it as a highly valuable intermediate in medicinal chemistry. This guide elucidates its physicochemical properties, proposes a robust synthetic pathway, and contextualizes its primary application as a scaffold for developing novel Amino-acetonitrile Derivatives (AADs). AADs represent a critical class of modern anthelmintics that combat widespread drug resistance in parasitic nematodes. This document provides researchers and drug development professionals with the foundational knowledge, experimental protocols, and strategic insights necessary to leverage this compound in discovery programs.

Introduction and Strategic Importance

This compound, available commercially as its hydrochloride salt, is a molecule of significant interest in the field of veterinary and human medicine.[1][2][3] Its structure is deceptively simple, combining a five-membered carbocyclic ring with a C1-aminonitrile moiety. This arrangement provides a rigid, three-dimensional scaffold that is ideal for synthetic elaboration.

The primary driver for its relevance is the urgent need for new anthelmintic agents. Parasitic nematode infections in livestock lead to massive economic losses, and resistance to legacy drug classes (e.g., benzimidazoles, macrocyclic lactones) is a global crisis. The Amino-acetonitrile Derivatives (AADs) were discovered as a novel class of synthetic compounds with potent activity against these resistant strains.[4][5] The archetypal AAD, monepantel, was the first compound from this class to be commercialized.[6] this compound serves as a key building block for creating analogues of monepantel and other AADs, allowing for the exploration of new chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical and Spectroscopic Properties

The compound is typically supplied as a stable hydrochloride salt, which enhances its shelf-life and handling characteristics. It is a solid at room temperature and requires storage under refrigerated and inert conditions to prevent degradation.[7]

PropertyValueSource
CAS Number 1363405-41-7[1][7]
Chemical Name This compound hydrochloride[2]
Molecular Formula C₇H₁₃ClN₂[1][7]
Molecular Weight 160.65 g/mol [7][8]
SMILES N#CCC1(N)CCCC1.[H]Cl[1][7]
Appearance Solid
Storage Inert atmosphere, 2-8°C[7]
Spectroscopic Profile

While specific spectra are proprietary to suppliers, the structure allows for a clear prediction of its spectroscopic signature, which is crucial for identity confirmation post-synthesis or upon receipt.

  • ¹H NMR: Protons on the cyclopentyl ring would appear as complex multiplets in the aliphatic region (approx. 1.5-2.2 ppm). The methylene protons (CH₂) adjacent to the nitrile group would likely appear as a singlet or a narrowly split multiplet around 2.5-3.0 ppm. The amine protons (NH₂) would be broad and their chemical shift would be concentration and solvent dependent.

  • ¹³C NMR: The nitrile carbon (C≡N) is a key diagnostic peak, expected in the highly deshielded region of 115-125 ppm. The quaternary carbon of the cyclopentyl ring bonded to both the amine and the CH₂CN group would appear around 50-60 ppm. The remaining cyclopentyl and methylene carbons would be found in the 20-40 ppm range.

  • Infrared (IR) Spectroscopy: A sharp, intense absorption band characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. N-H stretching vibrations from the primary amine group would be visible in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS): For the free base (C₇H₁₂N₂), the exact mass would be approximately 124.10 Da. Electrospray ionization (ESI) in positive mode would show a prominent [M+H]⁺ ion at m/z 125.11.

Synthesis and Purification Pathway

The synthesis of α-aminonitriles is classically achieved via the Strecker synthesis or its variants. A plausible and efficient laboratory-scale synthesis of this compound can be envisioned starting from cyclopentanone. This one-pot methodology leverages the formation of an imine intermediate, which is subsequently attacked by a cyanide nucleophile.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Workup & Isolation cluster_purification Purification & Salt Formation Cyclopentanone Cyclopentanone ReactionVessel One-Pot Reaction (Strecker Synthesis) 0°C to RT, 24h Cyclopentanone->ReactionVessel Reagents NH₄Cl, KCN, H₂O/MeOH Reagents->ReactionVessel Extraction Liquid-Liquid Extraction (e.g., with EtOAc) ReactionVessel->Extraction Quench & Dilute Drying Drying Organic Layer (Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Crude Product SaltFormation HCl Salt Formation (HCl in Ether) Chromatography->SaltFormation Purified Free Base FinalProduct This compound HCl (Final Product) SaltFormation->FinalProduct cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Nematode Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release nAChR Nematode-Specific nAChR (ACR-23 Subtype) Closed State ACh->nAChR:f0 Binds (Reversible) AAD {this compound-Based AAD} AAD->nAChR:f0 Binds (Irreversible Agonist) nAChR_Open nAChR Irreversibly Open State nAChR->nAChR_Open Conformational Change Paralysis Hypercontraction & Spastic Paralysis nAChR_Open->Paralysis Continuous Ion Influx G cluster_analysis Analytical Confirmation start Synthesized Crude Product purification Purification (e.g., Column Chromatography) start->purification identity Identity Confirmation (LC-MS & NMR) purification->identity Purified Material purity Purity Assessment (HPLC-UV, qNMR) identity->purity Structure Confirmed residual Residual Solvent Analysis (GC-HS) purity->residual final Qualified Building Block (For Drug Discovery) residual->final Meets Specification

Sources

An In-depth Technical Guide to the Molecular Structure of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the molecular structure, synthesis, and characterization of 2-(1-Aminocyclopentyl)acetonitrile, a member of the amino-acetonitrile derivative (AAD) class of compounds. AADs have garnered significant interest in the pharmaceutical and veterinary sciences for their potent anthelmintic properties. This document offers a technical framework for understanding the key attributes of this molecule, from its fundamental chemical properties to the analytical methodologies required for its unequivocal identification and quality control.

Molecular Identity and Physicochemical Properties

This compound is a small organic molecule featuring a central quaternary carbon atom bonded to an amino group, a cyanomethyl group, and integrated within a cyclopentyl ring. The hydrochloride salt is a common and stable form of this compound.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 1363405-41-7 (for hydrochloride salt)
Molecular Formula C₇H₁₂N₂N/A
Molecular Weight 124.18 g/mol N/A
Molecular Formula (HCl salt) C₇H₁₃ClN₂
Molecular Weight (HCl salt) 160.65 g/mol
SMILES N#CCC1(N)CCCC1
InChI Key (HCl salt) MAFFUDHWXNCVQO-UHFFFAOYSA-N

A summary of key identifiers and properties for this compound and its hydrochloride salt.

Synthesis of this compound: The Strecker Reaction

The most probable and widely utilized synthetic route for α-aminonitriles like this compound is the Strecker synthesis. This robust one-pot reaction involves the condensation of a ketone (cyclopentanone in this case), an amine source (typically ammonia or an ammonium salt), and a cyanide source (such as sodium or potassium cyanide).

The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. The reaction proceeds through the formation of an imine intermediate from cyclopentanone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile product.

Strecker_Synthesis Cyclopentanone Cyclopentanone Imine Cyclopentanimine (Intermediate) Cyclopentanone->Imine + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Imine Product This compound Imine->Product + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Product

Figure 1: A simplified workflow of the Strecker synthesis for this compound.

Experimental Protocol: Synthesis via Strecker Reaction

This protocol is a representative procedure based on the principles of the Strecker synthesis for α-aminonitriles.

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Ketone: Cyclopentanone is added to the cooled ammonium chloride solution.

  • Cyanide Addition: A solution of sodium cyanide in water is added dropwise to the reaction mixture while maintaining a low temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood to avoid inhalation of any evolved hydrogen cyanide gas.

  • Reaction Monitoring: The reaction is stirred for several hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation (Optional): For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration and dried.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclopentyl ring and the methylene protons of the acetonitrile group. The cyclopentyl protons would likely appear as complex multiplets in the aliphatic region. The methylene protons adjacent to the nitrile group would appear as a singlet. The amino protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal distinct signals for each carbon atom in the molecule. Key expected signals include the quaternary carbon of the cyclopentyl ring bonded to the amino and cyanomethyl groups, the carbons of the cyclopentyl ring, the methylene carbon, and the nitrile carbon.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Cyclopentyl CH₂~1.5 - 2.0 (multiplet)~20 - 40
Quaternary Cyclopentyl CN/A~50 - 70
CH₂CN~2.5 (singlet)~25 - 35
CNN/A~115 - 125
NH₂Broad, variableN/A

Predicted NMR chemical shift ranges for this compound. Actual values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

  • N-H Stretching: The amino group will show stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region.

  • C-H Stretching: The aliphatic C-H bonds of the cyclopentyl and methylene groups will have stretching vibrations just below 3000 cm⁻¹.

  • C≡N Stretching: The nitrile group will exhibit a sharp, and typically intense, absorption band in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

FTIR_Analysis Molecule This compound FTIR FTIR Spectrometer Molecule->FTIR Sample Spectrum Infrared Spectrum FTIR->Spectrum Generates Analysis Functional Group Identification Spectrum->Analysis Reveals Analysis->Molecule Confirms Structure

Figure 2: Workflow for the structural analysis of this compound using FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the free base (124.18). Fragmentation patterns would likely involve the loss of the amino group, the cyanomethyl group, or fragmentation of the cyclopentyl ring.

Applications and Mechanism of Action

As a member of the AAD class, this compound is of significant interest for its potential as an anthelmintic agent. AADs have been shown to be effective against a range of parasitic nematodes, including strains that are resistant to other classes of anthelmintics.

The proposed mechanism of action for AADs involves the targeting of a specific subtype of nematode nicotinic acetylcholine receptors (nAChRs). This leads to paralysis and subsequent death of the parasite.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a laboratory setting. As with other nitriles and amino compounds, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule with significant potential in the field of parasitology. Its synthesis is readily achievable through established methods like the Strecker synthesis. The structural confirmation relies on a suite of standard analytical techniques, including NMR, FTIR, and mass spectrometry. This guide provides a foundational understanding for researchers and drug development professionals working with this and related amino-acetonitrile derivatives.

References

  • Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., Schorderet Weber, S., Bouvier, J., Wagner, T., Froelich, O., & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935–2938. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Google Patents. (n.d.). Anthelmintic compositions.
  • Google Patents. (n.d.). Pharmaceutical composition containing aminoacetonitrile compounds and the use thereof for the preparation of a pharmaceutical composition for the treatment of endoparasitic pests in animals.
  • Google Patents. (n.d.). Preparation of aminoacetonitrile derivatives.
  • Google Patents. (n.d.). Use of aminoacetonitrile derivatives against endoparasites.
  • Google Patents. (n.d.). Aminoacetonitrile derivatives suitable for controlling parasites.
  • Google Patents. (n.d.). Preparation of p-aminophenyl acetonitrile.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 17, 2026, from [Link]

  • Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile. Retrieved January 17, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved January 17, 2

An In-depth Technical Guide to 2-(1-Aminocyclopentyl)acetonitrile Hydrochloride: Synthesis, Characterization, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1-aminocyclopentyl)acetonitrile hydrochloride, a versatile building block with significant potential in medicinal chemistry and drug development. While specific peer-reviewed data on this exact molecule is emerging, this document synthesizes established principles and methodologies for the synthesis, purification, and analysis of analogous α-aminonitriles. We present a detailed, logical framework for its preparation via the Strecker synthesis, propose robust analytical protocols for its characterization, and explore its prospective applications as a pharmaceutical intermediate, particularly in the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their research endeavors.

Introduction: The Strategic Importance of α-Aminonitriles in Drug Discovery

α-Aminonitriles are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide range of biologically active molecules, most notably α-amino acids and nitrogen-containing heterocycles.[1] Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile, endows them with remarkable synthetic versatility.[2] The cyclopentyl moiety, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as increased metabolic stability and improved receptor binding, when incorporated into drug candidates.[3] The hydrochloride salt of this compound enhances its stability and aqueous solubility, making it more amenable to handling and formulation.

This guide will provide a detailed exploration of this compound hydrochloride, from its fundamental properties to its potential applications in pharmaceutical research.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its effective application in synthesis and drug design. The following table summarizes its key computed and reported properties. It is important to note that experimental data for some parameters are not yet widely available in peer-reviewed literature; therefore, some values are based on data from commercial suppliers and computational models.

PropertyValueSource(s)
CAS Number 1363405-41-7[2][4]
Molecular Formula C₇H₁₃ClN₂[2]
Molecular Weight 160.65 g/mol [2]
Appearance White to off-white solid/powder[5]
Storage Temperature 2-8°C, under inert atmosphere[5]
SMILES N#CCC1(N)CCCC1.[H]Cl[2]
InChIKey MAFFUDHWXNCVQO-UHFFFAOYSA-N[4]

Synthesis and Purification

The most direct and established method for the synthesis of α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction.[6][7] This methodology is highly adaptable and can be applied to the synthesis of this compound. The subsequent conversion to its hydrochloride salt is a standard procedure in medicinal chemistry to enhance stability and solubility.

Proposed Synthetic Pathway: A Strecker Reaction Approach

The synthesis of this compound can be conceptually broken down into two main stages: the formation of the α-aminonitrile via a Strecker reaction, followed by its conversion to the hydrochloride salt.

G cluster_0 Stage 1: Strecker Synthesis of the Free Base cluster_1 Stage 2: Hydrochloride Salt Formation A Cyclopentanone D Reaction Vessel (Aqueous Ammonia) A->D B Ammonium Chloride B->D C Sodium Cyanide C->D E This compound (Free Base) D->E One-pot reaction F This compound (in organic solvent, e.g., Ether) E->F Extraction & Solvent Exchange H Precipitation & Filtration F->H G Hydrochloric Acid (in a suitable solvent, e.g., Dioxane) G->H I This compound HCl (Final Product) H->I

Caption: Proposed two-stage synthesis of this compound hydrochloride.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established procedures for the Strecker synthesis of α-aminonitriles and should be optimized for the specific substrate.

Stage 1: Synthesis of this compound (Free Base)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Initial Mixture: To the flask, add cyclopentanone (1.0 eq), ammonium chloride (1.2 eq), and aqueous ammonia. Cool the mixture to 0-5°C in an ice bath.

  • Cyanide Addition: Dissolve sodium cyanide (1.1 eq) in water and add it dropwise to the stirred reaction mixture via the addition funnel, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Stage 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford this compound hydrochloride.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of this compound hydrochloride. The following section outlines standard analytical techniques that should be employed.

Spectroscopic Analysis
TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the cyclopentyl protons (multiplets), the methylene protons adjacent to the nitrile group (singlet or AB quartet), and the amine protons (broad singlet, may be exchangeable with D₂O). The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the quaternary carbon of the cyclopentyl ring, the other cyclopentyl carbons, the methylene carbon, and the nitrile carbon.[8]
FTIR (KBr) Characteristic absorption bands for the N-H stretch of the ammonium salt, C-H stretches of the cyclopentyl and methylene groups, and the C≡N stretch of the nitrile group.
Mass Spectrometry (ESI+) The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound hydrochloride.

Exemplary HPLC Method:

  • Column: A reverse-phase C18 column is generally suitable.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

G cluster_0 Analytical Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System A->B C C18 Reverse-Phase Column B->C D UV Detector (210 nm) C->D E Data Acquisition & Analysis (Chromatogram) D->E F Purity Assessment E->F

Caption: A typical analytical workflow for purity determination by HPLC.

Applications in Drug Development

The structural motifs present in this compound hydrochloride suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Intermediate for DPP-IV Inhibitors

A significant application of α-aminonitriles is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[10] Prominent examples include Vildagliptin and Saxagliptin, which feature a cyanopyrrolidine and a related scaffold, respectively.[11][12] The this compound core can be envisioned as a scaffold for novel DPP-IV inhibitors, where the nitrile group can act as a "warhead," forming a reversible covalent bond with a key serine residue in the active site of the enzyme.

G cluster_0 Potential as a DPP-IV Inhibitor Precursor A This compound HCl B Chemical Modification (e.g., Acylation of the amino group) A->B C Novel DPP-IV Inhibitor Candidate B->C E Reversible Covalent Inhibition C->E D DPP-IV Enzyme Active Site (Serine Residue) D->E

Caption: Conceptual pathway for the development of a DPP-IV inhibitor.

Scaffold for Other Biologically Active Molecules

The cyclopentane ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs.[3] Its conformational flexibility and lipophilicity can be fine-tuned to optimize drug-target interactions. The aminonitrile functionality provides a handle for further chemical elaboration, allowing for the synthesis of diverse libraries of compounds for screening against various biological targets, including proteases, kinases, and G-protein coupled receptors.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound hydrochloride. The following information is based on data for analogous compounds and should be used as a guideline.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[13]

  • Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound hydrochloride is a promising chemical entity with significant potential as a building block in pharmaceutical research and development. While specific, in-depth experimental data for this compound is still being established in the scientific literature, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and methodologies for analogous compounds. Its structural features make it a compelling candidate for the development of novel therapeutics, particularly in the area of metabolic diseases. As research in this area progresses, the full potential of this versatile intermediate will undoubtedly be realized.

References

  • An efficient synthesis of Vildagliptin intermediates. (n.d.). Retrieved from [Link]

  • Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. (n.d.). Retrieved from [Link]

  • Advanced Synthesis of Saxagliptin Intermediate: Understanding N-Boc-3-hydroxyadamantylglycine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). Molecules. Retrieved from [Link]

  • A facile method to synthesize vildagliptin. (2018). ResearchGate. Retrieved from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). Chemistry Central Journal. Retrieved from [Link]

  • New process and intermediates for the synthesis of vildagliptin. (2013). Google Patents.
  • Preparation method of vildagliptin intermediate. (2019). Google Patents.
  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. (2012). Google Patents.
  • Synthesis of Main Impurity of Vildagliptin. (n.d.). Retrieved from [Link]

  • Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, using a Modified Phenylalanine Dehydrogenase. (2007). Scilit. Retrieved from [Link]

  • An Improved Synthetic Method of Saxagliptin Intermediate 3-Hydroxyadamantan-1-yl-glycine Methyl Ester. (2016). Ingenta Connect. Retrieved from [Link]

  • 1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Pharmaceutical composition containing aminoacetonitril compounds and the use thereof for the preparation of a pharmaceutical composition for the treatment of endoparasitic pests in animals. (2004). Google Patents.
  • Pharmaceutical composition containing aminoacetonitrile compounds and the use thereof for the preparation of a pharmaceutical composition for the treatment of endoparasitic pests in animals. (2003). Google Patents.
  • Aminoacetonitrile hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • A kind of preparation method of cyclopentolate hydrochloride. (2016). Google Patents.
  • Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved from [Link]

  • Tricyclic compounds. (n.d.). Google Patents.
  • Organic Solvent Solubility Data Book. (2010). CORE. Retrieved from [Link]

  • Patent Application Publication (10) Pub. No.: US 2012/0073954 A1. (2012). Google Patents. Retrieved from [Link]

  • Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • [METHYL(2-OXOCYCLOPENTYL)AMINO]ACETONITRILE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 1H NMR spectrum of 1 in acetonitrile-d3. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC qualitative amino acid analysis in the clinical laboratories. (1987). American Journal of Clinical Pathology. Retrieved from [Link]

  • 2-Propenenitrile. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1-Cyclopentene-1-acetonitrile - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

discovery of novel aminocyclopentane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Aminocyclopentane Derivatives

Abstract

The cyclopentane ring is a ubiquitous structural motif in a vast array of natural products and medicinally relevant molecules.[1] Its aminofunctionalized derivatives, aminocyclopentanes, represent a particularly valuable class of compounds in drug discovery. They serve as versatile scaffolds for creating diverse chemical libraries, act as effective bioisosteres for other chemical groups to enhance pharmacokinetic profiles, and form the core of numerous potent therapeutic agents.[2][3] This guide provides a comprehensive overview of the strategies and methodologies central to the . We will explore key synthetic pathways, from modern photochemical methods to chiral pool-based approaches, detail essential characterization techniques, and examine the profound impact of conformational analysis on biological activity. Through specific case studies, this document will illustrate the successful application of these derivatives in developing antiviral, antibacterial, and central nervous system-targeting drugs, offering researchers and drug development professionals a technical and practical resource for harnessing the potential of this privileged scaffold.

The Strategic Value of Aminocyclopentanes in Medicinal Chemistry

The utility of the aminocyclopentane core in drug design is multifaceted, stemming from its unique combination of structural and physicochemical properties. Unlike aromatic rings, the sp³-rich, three-dimensional nature of the cyclopentane scaffold allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

The Cyclopentane Scaffold: A Privileged and Versatile Core

The five-membered carbocyclic framework is a foundational unit in numerous biologically active molecules.[1] Its conformational flexibility, primarily adopting non-planar "envelope" and "twist" forms, allows substituted derivatives to present functional groups in distinct three-dimensional arrangements.[4] This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to enhanced potency. Furthermore, the cyclopentane core can serve as either the central scaffold or a key appendage on a drug molecule, designed to occupy a specific hydrophobic pocket within an enzyme or receptor.[2]

Aminocyclopentanes as Bioisosteres

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, and metabolic stability—by substituting one functional group with another that has similar physical or chemical characteristics.[3][5] Aminocyclopentane derivatives have proven to be exceptional bioisosteres in several contexts.

  • Carbanucleosides: One of the most successful applications is the replacement of the furanose (ribose or deoxyribose) ring in nucleosides with a cyclopentane or cyclopentene ring. This creates a carbanucleoside, which is metabolically stable against cleavage by phosphorylases and hydrolases that target the N-glycosidic bond in natural nucleosides.[2][6] This strategy is exemplified by the potent antiviral drug Entecavir.

  • Peptidomimetics: The constrained nature of the aminocyclopentane ring makes it an excellent mimic for amino acids in peptides, particularly proline.[7] Substituting proline with a suitable aminocyclopentane carboxylic acid derivative can lock the peptide backbone into a desired conformation, improve stability against proteolysis, and fine-tune receptor affinity.[7]

G Fig 1: Bioisosteric Replacement Strategies cluster_0 Natural Substrate cluster_1 Bioisosteric Replacement cluster_2 Resulting Analog Ribose Ribose in Nucleoside Cyclopentane Aminocyclopentane Core Ribose->Cyclopentane replaces Proline Proline in Peptide Aminocyclopentane_acid Aminocyclopentane Carboxylic Acid Proline->Aminocyclopentane_acid replaces Carbanucleoside Carbanucleoside Analog (e.g., Entecavir) Cyclopentane->Carbanucleoside leads to Peptidomimetic Peptidomimetic (Constrained Peptide) Aminocyclopentane_acid->Peptidomimetic leads to G Fig 2: General Workflow for Novel Derivative Discovery Start Conceptual Design (Target-based or Scaffold-based) Synthesis Synthetic Strategy Selection (De Novo, Chiral Pool, Asymmetric) Start->Synthesis Execution Execution of Synthesis & Purification Synthesis->Execution Characterization Structural Elucidation (NMR, MS, X-ray) Execution->Characterization Screening Biological Screening (In vitro assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Refinement End Drug Candidate SAR->End Successful Candidate Optimization->Synthesis

Caption: A typical workflow for the discovery and optimization of bioactive molecules.

De Novo Synthesis: Photochemical [3+2] Cycloaddition

Modern synthetic methods offer powerful tools for constructing complex molecular architectures from simple precursors. A recently developed photochemical intermolecular formal [3+2] cycloaddition provides a one-pot method for generating functionalized aminocyclopentanes. [8] Rationale: This approach utilizes a cyclopropylimine as a masked N-centered radical precursor. [8]Upon excitation with visible light, the imine undergoes homolytic fragmentation to generate a radical intermediate that readily engages with an alkene in a cycloaddition reaction. This method is advantageous due to its operational simplicity, use of visible light, and ability to rapidly build molecular complexity. [8] Experimental Protocol 1: Photochemical [3+2] Cycloaddition [8]1. Reaction Setup: In a nitrogen-purged vial, combine the cyclopropylimine (1.0 equiv), the desired alkene (2.0 equiv), and a suitable photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%) in a degassed solvent such as acetonitrile. 2. Rationale: A slight excess of the alkene is used to ensure complete consumption of the limiting cyclopropylimine. The photocatalyst is chosen based on its redox potential and ability to absorb visible light. Degassing is crucial to remove oxygen, which can quench the excited state of the catalyst. 3. Irradiation: Stir the reaction mixture vigorously at room temperature while irradiating with a blue LED lamp (λ ≈ 450 nm) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. 4. Rationale: Constant stirring ensures homogenous irradiation of the solution. The reaction is monitored to determine the point of completion and to avoid potential side reactions or degradation from prolonged light exposure. 5. Workup and Conversion: Upon completion, concentrate the reaction mixture in vacuo. The resulting cycloaddition product, a substituted pyrroline, is often used directly in the next step. 6. Hydrolysis and Acylation: Treat the crude pyrroline with a mild acid (e.g., 1M HCl in methanol) to hydrolyze the imine and reveal the aminocyclopentane. Following hydrolysis, neutralize the mixture and perform an N-acylation (e.g., using an acid chloride or anhydride with a non-nucleophilic base like triethylamine) to yield the final, stable N-functionalized aminocyclopentane derivative. 7. Rationale: The final acylation or other N-functionalization step is important for purification (chromatography) and for introducing a desired functional group for biological screening. 8. Purification: Purify the final product by flash column chromatography on silica gel. 9. Characterization: Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, HRMS, and, if possible, X-ray crystallography of a suitable crystalline derivative.

Chiral Pool Synthesis: From L-Glutamic Acid

The chiral pool strategy leverages readily available, enantiomerically pure starting materials, such as amino acids or sugars, to synthesize complex chiral molecules. L-glutamic acid is an excellent starting point for preparing functionalized chiral cyclopentanes. [9] Rationale: The inherent stereocenter of L-glutamic acid is used to direct the stereochemistry of the newly formed cyclopentane ring. This approach avoids the need for chiral resolution or asymmetric catalysis, providing a direct route to enantiopure products.

Experimental Protocol 2: Synthesis of a Chiral Aminocyclopentene Precursor [9]1. Starting Material Preparation: Convert commercially available L-glutamic acid to a suitable protected derivative, such as a pyroglutamate ester, over several well-established steps. 2. Rationale: Protection of the amine and carboxylic acid functionalities is necessary to prevent unwanted side reactions in subsequent steps. 3. Ring Expansion/Rearrangement: Subject the pyroglutamate derivative to a sequence involving reduction and sulfone-mediated cyclization. This key step constructs the five-membered ring. 4. Rationale: The use of an α-sulfonyl anion cyclization is a reliable method for forming carbon-carbon bonds to create the cyclopentane ring structure. [9]5. Elimination: Induce elimination of the sulfone group to generate a cyclopentene ring. This is typically achieved by converting the sulfone to a better leaving group or via reductive elimination. 6. Rationale: The resulting cyclopentene is a versatile intermediate. The double bond can be further functionalized (e.g., via dihydroxylation, epoxidation, or hydrogenation) to introduce additional substituents with controlled stereochemistry. 7. Deprotection: Remove the protecting groups (e.g., Boc group on the amine) under appropriate conditions (e.g., trifluoroacetic acid for Boc) to yield the chiral 3-aminocyclopentene derivative. 8. Purification and Characterization: Purify the product at each key stage using column chromatography and characterize fully by NMR, optical rotation, and mass spectrometry to confirm its structure and enantiomeric purity.

Characterization and Structural Elucidation

Unambiguous determination of the structure, and particularly the relative and absolute stereochemistry, is paramount. A combination of spectroscopic and crystallographic techniques is employed as a self-validating system.

Technique Purpose Key Information Obtained
¹H NMR Structural confirmation and stereochemical analysisChemical shifts (δ), coupling constants (J-values) to determine connectivity and dihedral angles (cis/trans relationships), and Nuclear Overhauser Effect (NOE) for through-space proximity.
¹³C NMR Carbon skeleton confirmationNumber of unique carbon environments, chemical shifts indicative of functional groups.
HRMS Elemental compositionProvides a highly accurate mass measurement to confirm the molecular formula.
X-ray Crystallography Absolute and relative stereochemistryUnambiguous 3D structure of the molecule in the solid state, providing definitive proof of stereochemical assignments. [10]
Chiral HPLC/SFC Enantiomeric puritySeparation of enantiomers to determine the enantiomeric excess (ee%) of a chiral synthesis product.

Applications in Drug Discovery Programs

The true measure of the aminocyclopentane scaffold's value is its successful application in the development of therapeutic agents.

Case Study 1: Muraymycin Analogs as MraY Inhibitors (Antibiotics)

Challenge: Antibiotic resistance is a critical global health threat, necessitating the discovery of new drugs with novel mechanisms of action. The bacterial enzyme MraY, essential for peptidoglycan biosynthesis, is a promising target. [11]Strategy: Naturally occurring nucleoside antibiotics that inhibit MraY are structurally complex and synthetically challenging. Researchers replaced the ribose moiety of the muraymycin antibiotics with a cyclopentane ring to create analogs with reduced complexity and improved synthetic tractability. [11]Insight: The cyclopentane core successfully mimicked the conformation of the original tetrahydrofuran ring. Structure-activity relationship (SAR) studies revealed that a lipophilic side chain on the cyclopentane ring was crucial for potent MraY inhibition. The analog JH-MR-23 not only showed significant MraY inhibition (IC₅₀ = 75 µM) but also demonstrated antibacterial efficacy against Staphylococcus aureus. [11]This work provides a clear path for designing new, more accessible MraY inhibitors based on the aminocyclopentane scaffold. [11]

Case Study 2: 1,2-Disubstituted Cyclopentanes as AMPA Receptor Potentiators (CNS)

Challenge: Positive allosteric modulators, or potentiators, of the AMPA receptor are of significant interest for treating cognitive disorders and depression. Strategy: To explore the structural requirements for activity, researchers designed and synthesized a series of ring-constrained analogs based on a previously discovered class of 2-arylpropylsulfonamides. [12]This led to a series of 1,2-disubstituted cyclopentanes. Insight: The biological activity was found to be highly dependent on the stereochemistry. Specifically, the stereocenter at the 2-position of the cyclopentane ring was critical for potentiation, while the relative stereochemistry at the 1-position was less important. [12]This rigorous stereochemical investigation led to the discovery of compound (R,R)-10 , a potent and novel potentiator of AMPA receptors with an EC₅₀ of 22.6 nM, highlighting the importance of precise stereocontrol in designing CNS-active agents. [12]

Future Perspectives

The continues to be a vibrant area of research. Future efforts will likely focus on the development of new catalytic asymmetric methods to provide efficient access to any desired stereoisomer. The integration of computational chemistry and machine learning will further accelerate the design of derivatives with optimized conformational properties for specific biological targets. As our understanding of complex biological pathways grows, the aminocyclopentane scaffold, with its inherent versatility and drug-like properties, is poised to remain a cornerstone of medicinal chemistry for years to come.

References

  • Witting, K., Pösel, C., et al. (2013). 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. Current Organic Chemistry.
  • Gamble, M. P., Giblin, G. M. P., & Taylor, R. J. K. (1995). AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. Synlett.
  • Ornstein, P. L., et al. (2002). Design and Synthesis of a Novel Series of 1,2-disubstituted Cyclopentanes as Small, Potent Potentiators of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic Acid (AMPA) Receptors. Journal of Medicinal Chemistry.
  • Witting, K., Pösel, C., et al. (2013). 4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs.
  • McGrath, K. P., & Rovis, T. (2022). A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. Organic Letters.
  • Forró, E., & Fülöp, F. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry.
  • Heo, J., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Infectious Diseases.
  • López, Ó., et al. (2021).
  • PharmaBlock. (n.d.).
  • Murray, P. M., et al. (2015). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Chemical Society Reviews.
  • Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.
  • Moy, M., et al. (1996). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Journal of Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • WuXi AppTec. (2022). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
  • LibreTexts. (2023). Conformational analysis. Organic Chemistry 1: An open textbook.
  • Marco-Contelles, J. (2004). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual-Faced-N-Acyl-α-amino-nitriles-in-Prebiotic-Peptide-Ligation-Nature-Chemistry) of Aminonitriles

Aminonitriles are a fascinating class of bifunctional organic compounds, characterized by the presence of both an amino group (-NH₂) and a nitrile group (-C≡N) attached to the same aliphatic carbon, commonly referred to as the α-carbon. This unique structural arrangement makes them critical intermediates in a wide array of chemical transformations. Their significance spans from fundamental theories on the origin of life, where they are considered key precursors to amino acids[1][2][3][4], to modern pharmaceutical development, where they serve as versatile building blocks for complex, biologically active molecules.[5][6][7]

The classical Strecker synthesis, discovered in 1850, remains a cornerstone for their preparation, involving a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source.[8][9][10][11][12][13] This reaction's robustness and the ready availability of starting materials underscore the accessibility of the aminonitrile scaffold.

This guide provides an in-depth exploration of the core physicochemical properties of aminonitriles. As a Senior Application Scientist, the aim is not merely to list data but to provide a causal understanding of how their structure dictates their properties and reactivity. We will delve into their electronic nature, analytical characterization, and chemical behavior, offering both field-proven insights and detailed experimental protocols for their analysis. This document is designed for researchers, scientists, and drug development professionals who seek a comprehensive and practical understanding of this pivotal class of molecules.

Part I: Core Physicochemical Properties & Their Determinants

The interplay between the electron-withdrawing nitrile group and the basic amino group on a shared carbon atom governs the distinct properties of α-aminonitriles.

Acidity and Basicity (pKa)

An aminonitrile possesses two ionizable centers: the basic amino group and the potentially acidic α-hydrogen.

  • Basicity of the Amino Group: The amino group's basicity is significantly attenuated compared to a simple alkylamine. The adjacent nitrile group exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This destabilizes the conjugate acid (R-CH(CN)NH₃⁺), making the amine less likely to accept a proton. Consequently, the pKa of the protonated amino group is typically lower than that of corresponding amines lacking the nitrile functionality.

  • Acidity of the α-Hydrogen: The same inductive effect from the nitrile group, combined with its ability to stabilize a negative charge on the α-carbon through resonance, renders the α-hydrogen more acidic than a standard alkane C-H bond. While not strongly acidic, this property can be exploited in certain synthetic applications involving base-mediated reactions.

Lipophilicity (LogP/LogD)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • LogP Definition: LogP is the ratio of the concentration of a neutral compound in a biphasic system of octanol and water.[14] A positive LogP indicates lipophilicity (preference for the fatty/octanol phase), while a negative value indicates hydrophilicity (preference for the aqueous phase).[14]

  • Structural Influence: The LogP of an aminonitrile is a composite of its structural components. The hydrocarbon backbone contributes to lipophilicity, whereas the polar amino and nitrile groups increase hydrophilicity. The overall value can be finely tuned by modifying the substituent (R group) attached to the α-carbon. For instance, increasing the size of an alkyl R group will systematically increase the LogP value.

Solubility

Solubility is governed by the balance of intermolecular forces between the aminonitrile molecules (lattice energy) and the forces between the aminonitrile and the solvent (solvation energy). The presence of both hydrogen bond donor (N-H) and acceptor (nitrile nitrogen) sites allows for complex hydrogen bonding networks, leading to moderate solubility in polar protic solvents like water and alcohols. Solubility in nonpolar organic solvents is typically lower but increases with the lipophilicity of the R group.

Quantitative Physicochemical Data Summary

The following table provides representative data for simple aminonitriles to illustrate the concepts discussed. Actual values can vary significantly with substitution.

PropertyAminoacetonitrile2-Aminopropanenitrile2-Amino-2-phenylacetonitrileCausality Behind Trends
Molecular Weight 56.07 g/mol 70.09 g/mol 132.16 g/mol Increases with the size of the R-group.
Predicted XLogP3 -1.1-0.71.3Lipophilicity increases from a small hydrogen to a methyl group, and significantly with the addition of a phenyl ring.[15]
Boiling Point ~165 °C~175 °CDecomposesIncreases with molecular weight and intermolecular forces. The phenyl group allows for stronger van der Waals interactions.
pKa (NH₃⁺) ~5.3~5.5~4.8The electron-withdrawing phenyl group further reduces the basicity of the amino group compared to alkyl substituents.

Part II: Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of synthesized aminonitriles.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in aminonitriles.[16]

  • Nitrile (C≡N) Stretch: This is the most diagnostic peak. It appears as a sharp, intense absorption in the region of 2210-2260 cm⁻¹ .[17] The position is sensitive to the electronic environment; conjugation with an aromatic ring can lower the frequency to the 2220-2240 cm⁻¹ range due to a weakening of the triple bond.[17][18][19]

  • Amine (N-H) Stretch: For primary amines (-NH₂), two medium-intensity bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

  • C-H Stretch: Aliphatic C-H stretching appears just below 3000 cm⁻¹, while aromatic C-H stretching (if applicable) appears just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[2][20]

  • ¹H NMR:

    • α-Proton: The proton on the carbon bearing the amino and nitrile groups is deshielded by both functionalities and typically appears as a multiplet in the 3.5-4.5 ppm region.

    • Amine Protons: The -NH₂ protons often appear as a broad singlet, and their chemical shift is highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • ¹³C NMR:

    • Nitrile Carbon: The carbon of the C≡N group is characteristic and absorbs in the 115-125 ppm range.[16][21]

    • α-Carbon: The carbon atom attached to the two functional groups typically appears in the 40-60 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[22]

  • Molecular Ion (M⁺): The molecular ion peak is often observable, confirming the molecular weight.

  • Fragmentation: A characteristic fragmentation pathway for α-aminonitriles is the loss of a cyanide radical (•CN) or hydrogen cyanide (HCN), leading to a prominent peak at M-26 or M-27, respectively. Alpha-cleavage, where the bond between the α-carbon and the R-group is broken, is also a common fragmentation pattern.[23]

Part III: Chemical Reactivity and Stability

The physicochemical properties of aminonitriles directly influence their reactivity, making them versatile synthetic intermediates.

Hydrolysis: The Gateway to Amino Acids

The most significant reaction of α-aminonitriles is their hydrolysis to α-amino acids. This transformation is a key step in the Strecker amino acid synthesis.[8][9] The reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Mechanism:

    • Protonation of the nitrile nitrogen makes the nitrile carbon more electrophilic.

    • A water molecule attacks the nitrile carbon.

    • Tautomerization yields an amide intermediate.

    • Hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium ion.

  • Base-Catalyzed Mechanism:

    • Hydroxide ion attacks the electrophilic nitrile carbon.

    • The resulting intermediate is protonated by water to give an imidic acid, which tautomerizes to an amide.

    • Saponification of the amide yields the carboxylate salt and ammonia.

The stability of aminonitriles is pH-dependent. They are generally more stable under neutral or slightly alkaline conditions. In strongly acidic or basic aqueous solutions, they will readily hydrolyze, especially upon heating.[1][11]

Reduction: Synthesis of Vicinal Diamines

The nitrile group can be reduced to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[24][25][26] This reaction converts the α-aminonitrile into a valuable 1,2-diamine, a common structural motif in ligands and pharmaceuticals.

Cyclization and Other Reactions

The dual functionality of aminonitriles allows them to participate in a variety of other reactions. For example, they can react with aminothiols to form thiazolines, which can then hydrolyze to dipeptides, a process with significant implications for prebiotic chemistry.[2][27] They are also used in the synthesis of nitrogen-containing heterocycles like imidazoles.[28]

Part IV: Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reliable and reproducible physicochemical data.

Protocol 1: Determination of LogP by Shake-Flask Method (OECD 107)

This protocol describes the gold standard method for LogP determination.[29]

Causality: This method directly measures the partitioning of the compound between two immiscible phases at equilibrium. It is considered the most accurate method because it is based on the fundamental definition of the partition coefficient.[14][29]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer solution. Allow the phases to separate for at least 24 hours.[30]

  • Sample Preparation: Accurately weigh the aminonitrile and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the pre-saturated n-octanol and a known volume of the aminonitrile stock solution (e.g., a 1:1 volume ratio).

  • Equilibration: Shake the mixture vigorously for 20-30 minutes to ensure thorough mixing and facilitate partitioning.

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to break up any emulsions.

  • Analysis: Carefully withdraw a sample from both the aqueous and the n-octanol phases. Determine the concentration of the aminonitrile in each phase using a suitable analytical technique, such as HPLC-UV.[30]

  • Calculation: Calculate the partition coefficient P as: P = [Concentration in Octanol] / [Concentration in Water] The LogP is the base-10 logarithm of P.

Self-Validation: The system is validated by running a standard compound with a known LogP value (e.g., toluene) in parallel. The sum of the mass of the aminonitrile recovered from both phases should be within 95-105% of the initial mass, ensuring no material was lost during the procedure.

Protocol 2: Synthesis via Strecker Reaction

This protocol provides a general method for the synthesis of an α-aminonitrile.[13]

Causality: This three-component reaction efficiently forms two new bonds (C-C and C-N) in a single pot. The aldehyde first condenses with ammonia to form an imine, which is more electrophilic than the starting aldehyde. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile product.[8][11]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add the aldehyde (1.0 eq) dissolved in methanol.

  • Ammonia Addition: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 1.2 eq).

  • Cyanide Addition: Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Part II.

Self-Validation: The formation of the product is validated by the disappearance of the aldehyde starting material (monitored by TLC) and the appearance of a new spot. The identity is confirmed by spectroscopic data, particularly the characteristic nitrile stretch in the IR spectrum and the correct molecular ion in the mass spectrum.

Mandatory Visualizations

Diagram 1: The Strecker Synthesis Workflow

Strecker_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction Aldehyde Aldehyde / Ketone Imine_Formation Imine Formation Aldehyde->Imine_Formation Condensation Ammonia Ammonia (NH3) Ammonia->Imine_Formation Condensation Cyanide Cyanide Source (e.g., NaCN) Nucleophilic_Attack Cyanide Attack Cyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Product α-Aminonitrile Product Nucleophilic_Attack->Product Hydrolysis Hydrolysis (H3O+ or OH-) Product->Hydrolysis Amino_Acid α-Amino Acid Hydrolysis->Amino_Acid

Caption: Workflow of the Strecker synthesis from reactants to the final amino acid.

Diagram 2: Relationship Between Structure and Physicochemical Properties

Properties_Relationship cluster_effects Underlying Electronic & Steric Effects cluster_properties Resultant Physicochemical Properties Structure Molecular Structure (R-Group, Functional Groups) Inductive Inductive Effects Structure->Inductive Resonance Resonance Effects Structure->Resonance Steric Steric Hindrance Structure->Steric H_Bonding Hydrogen Bonding Potential Structure->H_Bonding LogP LogP (Lipophilicity) Structure->LogP pKa pKa (Acidity/Basicity) Inductive->pKa Reactivity Chemical Reactivity Inductive->Reactivity Resonance->pKa Resonance->Reactivity Steric->Reactivity Solubility Solubility H_Bonding->Solubility LogP->Solubility

Caption: How molecular structure dictates the key physicochemical properties of aminonitriles.

Conclusion

Aminonitriles represent a class of molecules whose simple structure belies their profound importance and complex chemical nature. The inherent tension between the electron-withdrawing nitrile and electron-donating amine groups creates a unique physicochemical profile that is highly tunable through synthetic modification. This guide has detailed the fundamental properties—pKa, LogP, solubility, and spectroscopic signatures—and linked them directly to the compounds' reactivity, particularly their roles as precursors to amino acids and diamines. The provided protocols offer a practical framework for their synthesis and characterization, grounded in an understanding of the underlying chemical principles. For the drug development professional, a deep appreciation of these properties is not merely academic; it is essential for designing novel molecular entities with optimized ADME profiles and for leveraging the aminonitrile scaffold as a versatile tool in the synthesis of complex pharmaceutical targets.

References

  • Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Cable, M. L., et al. (2021). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Retrieved January 17, 2026, from [Link]

  • 05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • 5 Nitrile IR Tips - Berkeley Learning Hub. (2024, October 19). Retrieved January 17, 2026, from [Link]

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Retrieved January 17, 2026, from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Strecker Synthesis - NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • de la Fuente, M. C., et al. (2019). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules. Retrieved January 17, 2026, from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 17, 2026, from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024, December 5). Retrieved January 17, 2026, from [Link]

  • Strecker Synthesis: Mechanism & Applications | StudySmarter. (2023, October 21). Retrieved January 17, 2026, from [Link]

  • Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. Retrieved January 17, 2026, from [Link]

  • Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ruiz-Mirazo, K., et al. (2023). The protometabolic nature of prebiotic chemistry. Chemical Society Reviews. Retrieved January 17, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. Retrieved January 17, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved January 17, 2026, from [Link]

  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Retrieved January 17, 2026, from [Link]

  • Gangwar, S., et al. (2016). Experimental 1 H-NMR Spectra of alpha-aminonitrile 1. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Wu, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry. Retrieved January 17, 2026, from [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Chemistry For Everyone. (2025, May 5). How To Reduce A Nitrile To An Amine? [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Gonçalves, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved January 17, 2026, from [Link]

  • Der Pharma Chemica. (2022, June 30). Eco-friendly Synthesis of α -Aminonitriles Catalysed by Epzg. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Amino nitrile | C22H20N2. Retrieved January 17, 2026, from [Link]

  • Garber, K. (2017). CHEM 222, Chapter 19: Synthesis of Amines: Reduction of Nitriles. Dr. Garber's Video Guides to Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nitrile - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(1-aminocyclopentyl)acetonitrile, a compound of interest in medicinal chemistry and drug development.[1][2] As an α-aminonitrile, it serves as a versatile synthetic building block for various nitrogen-containing heterocycles and amino acids.[1][2][3][4] A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its molecular structure and fragmentation patterns. The methodologies for data acquisition and interpretation are also discussed, providing a valuable resource for researchers working with this and related compounds.

Introduction

This compound is a bifunctional molecule containing both an amino group and a nitrile group attached to a cyclopentyl scaffold. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the preparation of novel therapeutic agents.[1] The synthesis of α-aminonitriles is often achieved through the Strecker reaction, a classic multicomponent reaction that combines an aldehyde or ketone, ammonia, and cyanide.[3][4] The resulting α-aminonitriles can then be converted into a diverse array of more complex molecules.[2]

Accurate structural elucidation is the foundation of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide presents a detailed examination of the spectroscopic data for this compound, providing a benchmark for its identification and characterization.

Molecular Structure

The structural representation of this compound is crucial for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.60 - 1.90m8HCyclopentyl CH₂
~2.10s2HCH₂CN
~1.50s (broad)2HNH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.[5]

Interpretation:

  • The multiplet between approximately 1.60 and 1.90 ppm corresponds to the eight protons of the four methylene groups in the cyclopentyl ring.

  • The singlet at around 2.10 ppm is assigned to the two protons of the methylene group adjacent to the nitrile.

  • The broad singlet at approximately 1.50 ppm is characteristic of the two amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~118CN
~58C-NH₂
~40CH₂CN
~38Cyclopentyl CH₂
~24Cyclopentyl CH₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.[5]

Interpretation:

  • The signal at approximately 118 ppm is characteristic of the carbon atom of the nitrile group.

  • The peak around 58 ppm is assigned to the quaternary carbon of the cyclopentyl ring bonded to the amino group and the acetonitrile moiety.

  • The signal at roughly 40 ppm corresponds to the methylene carbon of the acetonitrile group.

  • The remaining signals at approximately 38 and 24 ppm are attributed to the methylene carbons of the cyclopentyl ring.

Experimental Protocol: NMR Data Acquisition

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300 - 3500Medium, BroadN-HStretching
2950 - 2850StrongC-H (sp³)Stretching
2240 - 2260Medium, SharpC≡NStretching
1590 - 1650MediumN-HBending

Interpretation:

  • The broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine group.[7]

  • The strong absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the cyclopentyl and methylene groups.

  • A sharp, medium-intensity peak in the 2240-2260 cm⁻¹ range is a clear indication of the C≡N stretching vibration of the nitrile group.[8][9]

  • The band at 1590-1650 cm⁻¹ corresponds to the N-H bending vibration of the amine group.

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, a KBr pellet can be prepared for solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern: Under electron ionization (EI), this compound is expected to undergo fragmentation. The molecular ion peak (M⁺) would be observed at m/z = 124. Key fragmentation pathways would likely involve:

  • Loss of the amino group (-NH₂): [M - 16]⁺ at m/z = 108.

  • Loss of the acetonitrile moiety (-CH₂CN): [M - 40]⁺ at m/z = 84. This fragment corresponds to the 1-aminocyclopentyl cation.

  • Cleavage of the cyclopentyl ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
124[M]⁺
108[M - NH₂]⁺
84[M - CH₂CN]⁺

Note: The relative intensities of the peaks will depend on the ionization method and energy.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.[10]

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.[11]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.[12]

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Caption: Proposed major fragmentation pathways for this compound in MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative reference for the characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar compounds, which is essential for advancing research and development in medicinal chemistry and related fields.

References

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health. [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061869). Human Metabolome Database. [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. American Chemical Society. [Link]

  • INSIGHTS INTO THE INFRARED SPECTRUM OF A PREBIOTIC SPECIES: THE CASE OF AMINOACETONITRILE. (2023). IDEALS. [Link]

  • Infrared spectrum of a 10-2 mol L-1 acetonitrile solution of... ResearchGate. [Link]

  • SUPPORTING INFORMATION. Knowledge UChicago. [Link]

  • Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. PubMed. [Link]

  • Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. (2023). Temple University. [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. [Link]

  • Cyclopent-1-ene-1-acetonitrile. PubChem. [Link]

  • Acetonitrile covalent adduct chemical ionization mass spectrometry for double bond localization in non-methylene-interrupted polyene fatty acid methyl esters. PubMed. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. RSC Publishing. [Link]

  • CI–MS-MS (acetonitrile) spectrum shows the fragmentation of the m/z 476... ResearchGate. [Link]

  • Heterocycles from α-Aminonitriles. ResearchGate. [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Process for preparing acetonitrile.

Sources

An In-Depth Technical Guide to the Fundamental Reactivity of 1-Aminocyclopentanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the fundamental reactivity of 1-aminocyclopentanecarbonitrile and its derivatives. These molecules serve as versatile building blocks in modern organic synthesis, particularly in the construction of complex nitrogen-containing scaffolds of significant interest in medicinal chemistry. We will delve into the core principles governing their synthesis and reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of the 1-Aminocyclopentanecarbonitrile Scaffold

The 1-aminocyclopentanecarbonitrile framework is a privileged motif in medicinal chemistry. The geminal arrangement of a nucleophilic amino group and an electrophilic nitrile group on a cyclopentyl scaffold provides a unique combination of steric and electronic properties. This arrangement allows for a diverse array of chemical transformations, making these compounds ideal starting materials for the synthesis of novel spiro-heterocyles, constrained amino acids, and other complex molecular architectures with potential therapeutic applications.[1]

Synthesis of 1-Aminocyclopentanecarbonitrile: The Strecker Reaction

The most common and efficient method for the synthesis of 1-aminocyclopentanecarbonitrile is the Strecker reaction, a one-pot, three-component condensation of cyclopentanone, an amine source (typically ammonia or an ammonium salt), and a cyanide source.[2]

Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from cyclopentanone and ammonia. The imine is then attacked by the cyanide ion to form the α-aminonitrile product. The causality behind this sequence lies in the enhanced electrophilicity of the iminium ion intermediate compared to the starting ketone.

Strecker_Mechanism cluster_reactants Reactants cluster_product Product Cyclopentanone Cyclopentanone Iminium Cyclopentyliminium ion Cyclopentanone->Iminium + NH₃, - H₂O Ammonia NH₃ HCN HCN Product 1-Aminocyclopentanecarbonitrile Iminium->Product + CN⁻

Caption: The Strecker synthesis of 1-aminocyclopentanecarbonitrile.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[3]

Materials:

  • Cyclopentanone

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (20%)

  • Methanol

  • Dichloromethane

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 ml).

  • Add a solution of ammonium chloride (2.33 g) in water (5.9 ml) and 20% aqueous ammonia (3.5 ml).

  • To this mixture, add a solution of cyclopentanone (3 g) in methanol (3.8 ml).

  • Stir the reaction mixture for 1.5 hours at room temperature.

  • Heat the mixture at 60°C for 45 minutes.

  • Cool the reaction mixture to room temperature and extract several times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 1-aminocyclopentanecarbonitrile as an oil.

Core Reactivity of the Amino and Nitrile Groups

The synthetic utility of 1-aminocyclopentanecarbonitrile derivatives stems from the orthogonal reactivity of the amino and nitrile functionalities.

Reactions of the Amino Group: N-Acylation and N-Alkylation

The primary amino group is a potent nucleophile and can be readily acylated or alkylated to introduce a wide range of substituents. This is a crucial step in the synthesis of many pharmaceutical intermediates, such as in the production of Irbesartan.[3]

This protocol details the N-acylation of 1-aminocyclopentanecarbonitrile, a key step in the synthesis of intermediates for Irbesartan.[3]

Materials:

  • 1-Aminocyclopentanecarbonitrile

  • Dichloromethane

  • Triethylamine

  • Valeroyl chloride

  • Water

Procedure:

  • Dissolve 1-aminocyclopentanecarbonitrile (30.0 g) in dichloromethane (180 ml) and cool the solution to 10°C.

  • Add triethylamine (24 ml) to the reaction mixture and stir.

  • Add valeroyl chloride (32.8 ml) dropwise at a temperature between 5°C and 10°C.

  • Stir the reaction mixture at the same temperature for 2 hours, then continue stirring at room temperature for 1 hour.

  • Add water to the reaction mixture and separate the organic layer.

  • Evaporate the organic layer to dryness to obtain N-(1-cyanocyclopentyl)pentanamide as an oil.

N_Acylation_Workflow Start 1-Aminocyclopentanecarbonitrile in DCM Cool Cool to 10°C Start->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_VC Add Valeroyl Chloride (5-10°C) Add_TEA->Add_VC Stir_Cold Stir for 2h at 5-10°C Add_VC->Stir_Cold Stir_RT Stir for 1h at RT Stir_Cold->Stir_RT Quench Add Water & Separate Layers Stir_RT->Quench Evaporate Evaporate Solvent Quench->Evaporate Product N-(1-cyanocyclopentyl)pentanamide Evaporate->Product

Caption: Experimental workflow for the N-acylation of 1-aminocyclopentanecarbonitrile.

Reactions of the Nitrile Group: Hydrolysis to Amino Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, thus providing access to valuable non-proteinogenic α-amino acids.[4]

This protocol describes the hydrolysis of the N-acylated derivative to the corresponding carboxylic acid.[3]

Materials:

  • N-(1-cyanocyclopentyl)pentanamide

  • Concentrated hydrochloric acid

  • Water

  • Acetic acid

Procedure:

  • Mix N-(1-cyanocyclopentyl)pentanamide (30.0 g) with concentrated hydrochloric acid (30.0 ml), water (60.0 ml), and acetic acid (10.0 ml).

  • Heat the mixture at 60°C for approximately 24 hours.

  • Cool the reaction mixture to room temperature and maintain for 1 hour.

  • Filter the solid product, wash with water, and dry under reduced pressure to yield 1-(pentanoylamino)cyclopentanecarboxylic acid.

Advanced Reactivity: Cycloaddition Reactions and Heterocycle Synthesis

1-Aminocyclopentanecarbonitrile derivatives are excellent precursors for the synthesis of a variety of heterocyclic compounds, including spiro-heterocycles.[5][6] The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile.

Synthesis of Spiro-heterocycles

The geminal substitution pattern of 1-aminocyclopentanecarbonitrile makes it an ideal substrate for the synthesis of spiro-compounds, where two rings share a single carbon atom. These structures are of great interest in drug discovery due to their rigid, three-dimensional conformations.[7]

While specific, detailed protocols for cycloadditions with 1-aminocyclopentanecarbonitrile are not abundant in the readily available literature, the general principles of nitrile cycloadditions can be applied. For instance, 1,3-dipolar cycloadditions with azides can lead to the formation of tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

Spiro_Synthesis Start 1-Aminocyclopentanecarbonitrile Derivative Cycloaddition [3+2] or [4+2] Cycloaddition Start->Cycloaddition Reactant Dipolarophile/Dienophile Reactant->Cycloaddition Product Spiro-heterocycle Cycloaddition->Product

Caption: General scheme for the synthesis of spiro-heterocycles.

Spectroscopic and Physical Data

Accurate characterization of 1-aminocyclopentanecarbonitrile and its derivatives is essential for research and development. The following table summarizes key physical and spectroscopic data.

PropertyData for 1-Aminocyclopentanecarbonitrile
Molecular Formula C₆H₁₀N₂
Molecular Weight 110.16 g/mol [8]
Boiling Point 217°C at 760 mmHg[9]
Density 1.02 g/cm³[9]
¹H NMR (CDCl₃) Data not consistently available in the searched sources.
¹³C NMR (CDCl₃) A spectrum is available but specific peak assignments are not detailed in the provided search results.
IR Spectrum Characteristic nitrile stretch (C≡N) expected around 2250-2210 cm⁻¹.[10]
Mass Spectrum (GC-MS) Data for the analogous 1-aminocyclopropanecarbonitrile is available, suggesting a similar fragmentation pattern.[11]

Note: While some physical properties are available, comprehensive and consistently reported spectroscopic data for the parent compound is limited in the public domain. Researchers are advised to acquire their own analytical data for full characterization.

Conclusion and Future Outlook

1-Aminocyclopentanecarbonitrile and its derivatives are undeniably valuable building blocks in organic synthesis. Their facile preparation via the Strecker reaction and the orthogonal reactivity of the amino and nitrile groups provide a powerful platform for the generation of molecular diversity. The ability to access constrained amino acids and complex spiro-heterocyclic systems from this simple starting material ensures its continued relevance in the pursuit of novel therapeutics. Future research in this area will likely focus on the development of stereoselective syntheses of substituted 1-aminocyclopentanecarbonitrile derivatives and the exploration of novel cycloaddition reactions to further expand the accessible chemical space.

References

  • Grundke C, Vierengel N, Opatz T. α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. Chem Rec. 2020 Jul 24. doi: 10.1002/tcr.202000066. Available from: [Link]

  • Ullah B, Gupta NK, Ke Q, Ullah N, Cai X, Liu D. Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. 2022;12(10):1149. Available from: [Link]

  • Ullah B, Gupta NK, Ke Q, Ullah N, Cai X, Liu D. Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. 2022. Available from: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. Available from: [Link]

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. National Center for Biotechnology Information. Available from: [Link]

  • Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate. Available from: [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
  • Structures, reagents and conditions for the synthesis of spiro heterocycles. ResearchGate. Available from: [Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. Available from: [Link]

  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. 2023. Available from: [Link]

  • Balci M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005. Available from: [Link]

  • 1-Cyclopropanecarbonitrile, 1-amino-. SpectraBase. Available from: [Link]

  • 1-Aminocyclopentane-1-carbonitrile. Pharmaffiliates. Available from: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Center for Biotechnology Information. 2018. Available from: [Link]

  • 1-Aminocyclopentane Carbonitrile. Chemsrc. Available from: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Center for Biotechnology Information. 2021. Available from: [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available from: [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Reactivity of electrophilic cyclopropanes. De Gruyter. Available from: [Link]

  • cyclopentanecarbonitrile. NIST WebBook. Available from: [Link]

  • Cycloaddition Reactions. YouTube. 2021. Available from: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. 2018. Available from: [Link]

  • Reactivity of electrophilic cyclopropanes. ResearchGate. Available from: [Link]

  • Electrophilic Reactions. Beyond Benign. Available from: [Link]

  • Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. Available from: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. Available from: [Link]

  • Reactivity of electrophilic cyclopropanes. PubMed. 2023. Available from: [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. National Center for Biotechnology Information. 2022. Available from: [Link]

  • Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. National Center for Biotechnology Information. 2025. Available from: [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available from: [Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. National Center for Biotechnology Information. Available from: [Link]

  • Reactivity of electrophilic cyclopropanes. National Center for Biotechnology Information. Available from: [Link]

  • Multicomponent reaction–derived covalent inhibitor space. National Center for Biotechnology Information. 2021. Available from: [Link]

Sources

A Technical Guide to the Solubility of 2-(1-Aminocyclopentyl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 2-(1-Aminocyclopentyl)acetonitrile

This compound is a molecule of interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents. Its unique structure, featuring a primary amine, a nitrile group, and a cyclopentyl ring, presents both opportunities and challenges for chemists. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, governs the selection of purification methods such as crystallization and chromatography, and is a critical parameter in the early stages of drug formulation.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We will delve into the physicochemical properties that govern its solubility, provide a detailed protocol for its empirical determination, and offer insights into interpreting the resulting data.

Part 1: Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of this compound provides key insights into its expected solubility profile.

Molecular Structure Analysis:

  • Polar Functional Groups: The molecule possesses two polar functional groups: a primary amine (-NH₂) and a nitrile (-C≡N).

  • Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This capacity for hydrogen bonding suggests a favorable interaction with polar protic solvents.

  • Nonpolar Component: The cyclopentyl ring is a nonpolar, aliphatic moiety. This hydrocarbon character will contribute to its solubility in less polar organic solvents.

  • Overall Polarity: The presence of both polar and nonpolar regions makes this compound a molecule of intermediate polarity.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected in these solvents. The ability of the solvent to engage in hydrogen bonding with both the amine and nitrile groups will facilitate the dissolution process.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)): Good to moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors, interacting favorably with the amine group. Their overall polarity will also be compatible with the polar nature of the solute. Acetonitrile, in particular, is a versatile polar aprotic solvent widely used in pharmaceutical synthesis and analysis.[2][3]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Low solubility is predicted in highly nonpolar solvents like hexane. The energy required to break the intermolecular hydrogen bonds between the solute molecules will not be sufficiently compensated by the weak van der Waals forces with the solvent. Solvents with some degree of polarity, such as dichloromethane and toluene, may show limited to moderate solubility.

The following diagram illustrates the logical relationship between the molecular structure and its predicted solubility.

G cluster_solute This compound cluster_solvents Organic Solvent Classes cluster_solubility Predicted Solubility Solute Molecular Structure Amine Primary Amine (-NH2) (H-bond donor/acceptor) Solute->Amine Nitrile Nitrile (-C≡N) (H-bond acceptor) Solute->Nitrile Cyclopentyl Cyclopentyl Ring (Nonpolar) Solute->Cyclopentyl Protic Polar Protic (e.g., Methanol) Amine->Protic Strong H-bonding Aprotic Polar Aprotic (e.g., Acetonitrile) Amine->Aprotic H-bonding Nitrile->Protic H-bonding Nitrile->Aprotic Dipole-dipole Nonpolar Nonpolar (e.g., Hexane) Cyclopentyl->Nonpolar van der Waals High High Protic->High Moderate Moderate Aprotic->Moderate Low Low Nonpolar->Low

Caption: Predicted solubility based on molecular interactions.

Part 2: Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in an organic solvent. This method involves creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Preparation of the Solid:

    • Ensure the this compound is a finely ground powder to maximize the surface area and facilitate faster dissolution.

    • Dry the compound under vacuum to remove any residual moisture, which could affect solubility.

  • Creating a Saturated Solution:

    • Add an excess amount of the solid compound to a pre-weighed vial. An excess is crucial to ensure that a saturated solution is formed.

    • Record the exact mass of the added solid.

    • Add a known volume or mass of the selected organic solvent to the vial.[4]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[5] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the excess solid to settle for at least 30 minutes in the temperature-controlled environment.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Immediately cap the vial containing the filtered saturated solution and record its mass.

  • Quantification of Dissolved Solute:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the vial containing the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

      • Once the solvent is completely removed, weigh the vial containing the dried residue.

      • The mass of the dissolved solute is the final mass of the vial minus the initial mass of the empty vial.

      • Solubility (in g/mL) = mass of residue (g) / volume of solvent used (mL).

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

      • Accurately dilute a known mass or volume of the filtered saturated solution with the same solvent.

      • Analyze the diluted sample using the same method as the standards.

      • Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

The following diagram outlines the experimental workflow for determining solubility.

G start Start prep Prepare solid compound (grind and dry) start->prep add_solid Add excess solid to a vial prep->add_solid add_solvent Add known volume/mass of solvent add_solid->add_solvent equilibrate Equilibrate at constant T (e.g., 24-48h with agitation) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter quantify Quantify solute in filtered solution filter->quantify gravimetric Gravimetric Method: Evaporate solvent & weigh residue quantify->gravimetric Option 1 spectro Spectroscopic/Chromatographic: Dilute and analyze vs. standards quantify->spectro Option 2 calculate Calculate Solubility (e.g., mg/mL) gravimetric->calculate spectro->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Part 3: Data Presentation and Interpretation

To ensure clarity and facilitate comparison, experimental solubility data should be presented in a structured format.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent ClassMeasured Solubility (mg/mL)Molar Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
DichloromethaneHalogenated[Experimental Value][Calculated Value]
TolueneAromatic[Experimental Value][Calculated Value]
n-HexaneNonpolar[Experimental Value][Calculated Value]

Interpretation of Results:

The collected data will provide a quantitative measure of the affinity of this compound for different chemical environments. High solubility in polar protic solvents would confirm the dominant role of hydrogen bonding in the solvation process. Moderate solubility in polar aprotic solvents would highlight the importance of dipole-dipole interactions and hydrogen bond acceptance by the solvent. Low solubility in nonpolar solvents would underscore the energetic cost of disrupting the solute-solute interactions without compensatory solute-solvent interactions. These empirical data are invaluable for making informed decisions in process development and formulation.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Experiment 1: Determination of Solubility Class. Course Hero. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning. Retrieved from [Link]

  • Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex. Retrieved from [Link]

  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. (2017, February 15). CORE. Retrieved from [Link]

  • Acetonitrile in the Pharmaceutical Industry. Lab Alley. Retrieved from [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). MDPI. Retrieved from [Link]

  • Acetonitrile - Sciencemadness Wiki. (2020, November 15). Sciencemadness. Retrieved from [Link]

Sources

Methodological & Application

Topic: Strecker Synthesis of 2-(1-Aminocyclopentyl)acetonitrile from Cyclopentanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(1-Aminocyclopentyl)acetonitrile, a valuable α,α-disubstituted aminonitrile intermediate, via the Strecker synthesis. Starting from the readily available cyclic ketone, cyclopentanone, this protocol details a robust and efficient one-pot, three-component reaction. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol with causality-driven explanations, and discuss critical parameters for process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for accessing sterically hindered amino acid precursors.

Introduction and Scientific Context

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains one of the most fundamental and versatile methods for the preparation of α-amino acids and their nitrile precursors.[1][2][3] The reaction is a one-pot condensation of a carbonyl compound (an aldehyde or ketone), an amine source (typically ammonia or an ammonium salt), and a cyanide source.[4] The use of ketones, such as cyclopentanone, in the Strecker synthesis provides access to α,α-disubstituted α-aminonitriles.[2][3] These structures are of significant interest in medicinal chemistry as they serve as precursors to quaternary α-amino acids, which are valuable building blocks for creating conformationally constrained peptides and peptidomimetics with enhanced biological stability and activity.

The target molecule, this compound, is a key intermediate that can be hydrolyzed to form 1-aminocyclopentane-1-carboxylic acid, a non-proteinogenic amino acid. This guide presents a field-proven protocol that utilizes safer, solid cyanide sources in place of highly toxic hydrogen cyanide (HCN) gas, making the procedure more amenable to standard laboratory settings.[4][5]

Reaction Mechanism and Rationale

The Strecker synthesis proceeds through a well-established three-step mechanism.[2][6] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia (in equilibrium with ammonium chloride) on the carbonyl carbon of cyclopentanone.[4][7] This is followed by proton transfer and the elimination of a water molecule to form a cyclopentanimine intermediate.[2][3] The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both the ammonia source and a mild acid catalyst to protonate the carbonyl oxygen, thereby activating the ketone for nucleophilic attack.[4][7]

  • Iminium Ion Formation: The reaction medium's mild acidity facilitates the protonation of the imine nitrogen, generating a highly electrophilic iminium ion. This intermediate is significantly more reactive towards nucleophilic attack than the neutral imine.[2][7]

  • Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), a potent carbon-based nucleophile, attacks the electrophilic carbon of the iminium ion.[2][6][7] This step forms the stable C-C bond and yields the final α-aminonitrile product, this compound.

Strecker_Mechanism Strecker Synthesis Mechanism Cyclopentanone Cyclopentanone Ammonia + NH₃ Hemiaminal Hemiaminal Intermediate Ammonia->Hemiaminal Step 1a Proton + H⁺ Proton2 + H⁺ Iminium Iminium Ion Proton2->Iminium Cyanide + CN⁻ Product This compound Cyanide->Product Water_out - H₂O Imine Cyclopentanimine Water_out->Imine

Caption: Reaction mechanism for the Strecker synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a standard laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantitySupplier
CyclopentanoneC₅H₈O84.12-8.41 g (100 mmol)Sigma-Aldrich
Ammonium ChlorideNH₄Cl53.49-6.42 g (120 mmol)Fisher Scientific
Potassium CyanideKCN65.12-7.16 g (110 mmol)Acros Organics
Methanol (MeOH)CH₃OH32.04ACS Grade100 mLVWR
Deionized WaterH₂O18.02-50 mL-
DichloromethaneCH₂Cl₂84.93ACS Grade200 mLFisher Scientific
Sodium Sulfate (anhydrous)Na₂SO₄142.04-~20 gEMD Millipore
1M Sodium HydroxideNaOH40.001 MAs needed-
Saturated NaCl (Brine)NaCl58.44Saturated50 mL-
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel or powder funnel

  • Ice-water bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Step-by-Step Procedure

Workflow A 1. Reaction Setup Combine Cyclopentanone, NH₄Cl, MeOH, and H₂O in flask. B 2. Cyanide Addition Cool to 0-5°C. Add KCN portion-wise over 30 min. A->B C 3. Reaction Warm to RT. Stir for 24h. Monitor via TLC. B->C D 4. Aqueous Work-up Add H₂O. Extract with CH₂Cl₂ (3 times). C->D E 5. Organic Phase Washing Wash combined organic layers with brine. D->E F 6. Drying and Concentration Dry over Na₂SO₄. Filter. Concentrate via rotovap. E->F G 7. Product Isolation Obtain crude product as an oil. Analyze for purity. F->G

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, a condenser, and a stopper. In a well-ventilated chemical fume hood, charge the flask with cyclopentanone (8.41 g, 100 mmol), ammonium chloride (6.42 g, 120 mmol), methanol (100 mL), and deionized water (50 mL).

  • Reagent Addition: Begin stirring the mixture to form a solution/suspension. Place the flask in an ice-water bath and cool the contents to 0-5 °C. (CRITICAL SAFETY STEP) While wearing appropriate PPE, carefully and slowly add potassium cyanide (7.16 g, 110 mmol) to the cold reaction mixture in small portions over approximately 30 minutes. Rationale: The portion-wise addition to a cooled solution helps to control the initial exotherm of the reaction and minimizes the formation of cyanohydrin byproduct.[8]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the cyclopentanone spot.

  • Work-up and Extraction: After 24 hours, pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water. Extract the aqueous phase with dichloromethane (3 x 75 mL). Rationale: Dichloromethane is an effective solvent for extracting the organic aminonitrile product from the aqueous methanolic phase.

  • Washing: Combine the organic extracts and wash them with saturated NaCl (brine) solution (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (~20 g). Swirl occasionally for 15-20 minutes. Filter the drying agent and wash the filter cake with a small amount of dichloromethane. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Product Characterization: The crude this compound is typically obtained as a pale yellow to light brown oil. The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and assess its purity.

Results, Discussion, and Troubleshooting

ParameterExpected Outcome
Appearance Pale yellow to light brown oil
Expected Yield 75-85% (crude)
Purity (crude) >90% (by ¹H NMR)
Storage Store under Argon/Nitrogen at 4°C
Key Considerations for Success
  • Purity of Reagents: Ensure the cyclopentanone is free of acidic impurities that could interfere with imine formation.

  • Temperature Control: Maintaining a low temperature during cyanide addition is crucial for maximizing yield and safety.

  • pH Management: The reaction is self-buffering due to the NH₄Cl/NH₃ equilibrium. Drastic pH changes during workup should be avoided to prevent hydrolysis of the nitrile or the retro-Strecker reaction.[9]

Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of cyanohydrin byproduct. 3. Product loss during work-up.1. Extend reaction time to 36-48 hours. 2. Ensure slow, controlled addition of KCN at 0-5 °C.[8] 3. Perform extractions carefully; ensure complete phase separation.
Product Degradation The product is reverting to starting materials (retro-Strecker reaction).[9]Avoid excessive heat during solvent removal on the rotary evaporator (use a water bath < 40 °C).
Purification Difficulties The basic amine functionality causes streaking on standard silica gel chromatography.[9]If high purity is required, use a column packed with deactivated (neutral) silica or add 0.5-1% triethylamine to the eluent system to suppress tailing.

Safety and Waste Disposal

EXTREME HAZARD: Potassium cyanide (KCN) and hydrogen cyanide (HCN), which can be generated in situ, are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.

  • Handling: All operations involving cyanide must be performed in a certified, well-ventilated chemical fume hood. Always wear a lab coat, safety goggles, and double-layered nitrile gloves.

  • Quenching: Before disposal, all aqueous waste and any glassware that came into contact with cyanide must be quenched. To do this, add the waste to a stirred, cold solution of 1 M NaOH to raise the pH to >10. Then, slowly add an excess of commercial bleach (sodium hypochlorite solution) or calcium hypochlorite to oxidize the cyanide to the much less toxic cyanate ion. Stir for several hours before neutralizing and disposing of according to institutional guidelines.

  • Emergency: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. In case of exposure, seek immediate medical attention.

References

  • Process for the preparation of aminonitriles.
  • α-Aminonitrile synthesis by cyan
  • Process for the preparation of aminonitriles.
  • Strecker Synthesis. NROChemistry.
  • Preventing degradation of aminonitriles during workup and purific
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Strategies to minimize byproduct form
  • Strecker amino acid synthesis. Wikipedia.
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Steps.
  • Step by Step Strecker Amino Acid Synthesis from Ab Initio Prebiotic Chemistry.
  • Strecker amino acid synthesis. ChemEurope.
  • Strecker Synthesis. Master Organic Chemistry.
  • Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Strecker Synthesis. Organic Chemistry Portal.

Sources

Application Notes and Protocols for 2-(1-Aminocyclopentyl)acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Value of the Aminocyclopentyl Acetonitrile Scaffold

In contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 2-(1-Aminocyclopentyl)acetonitrile emerges as a privileged scaffold, particularly in the design of enzyme inhibitors. Its inherent structural features—a constrained cyclopentyl ring and a reactive nitrile group—offer a unique combination of rigidity and chemical versatility. The cyclopentyl moiety serves to orient substituents into specific vectors, facilitating precise interactions within a target's binding site, a strategy known to improve metabolic stability and reduce off-target effects compared to more flexible aliphatic chains.[1] The primary amine provides a key interaction point and a handle for further chemical elaboration, while the acetonitrile group is a well-established pharmacophore in its own right, capable of forming covalent or strong hydrogen-bonding interactions with enzymatic targets.[2]

The most prominent application of this scaffold is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone therapy for type 2 diabetes mellitus.[3][4] DPP-4 inhibitors function by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion.[5] The aminocyclopentyl acetonitrile core mimics the dipeptide substrate of DPP-4, with the nitrile group forming a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, leading to potent and sustained inhibition.[5] This guide provides a comprehensive overview of the synthesis of this compound and its application in the development of DPP-4 inhibitors, complete with detailed experimental protocols.

Part 1: Synthesis of the Core Scaffold: this compound

The most direct and atom-economical method for synthesizing α-aminonitriles like this compound is the Strecker reaction.[6] This robust, one-pot, three-component reaction combines a ketone (cyclopentanone), an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide).[7][8] The reaction proceeds through the initial formation of a cyclopentanimine intermediate, which is then attacked by the cyanide nucleophile to yield the target α-aminonitrile.[8]

G Cyclopentanone Cyclopentanone NH3 Ammonia (NH₃) HCN Hydrogen Cyanide (HCN) Iminium Cyclopentaniminium Ion Aminonitrile This compound caption Fig. 1: Simplified Strecker synthesis workflow.

Fig. 1: Simplified Strecker synthesis workflow.

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • Cyclopentanone

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Causality and Experimental Choices:

  • Ammonia Source: Ammonium chloride in aqueous solution provides a steady source of ammonia needed for imine formation.

  • Cyanide Source: Sodium cyanide is a readily available and effective nucleophile. EXTREME CAUTION is required when handling cyanides, as they are highly toxic. All operations must be performed in a well-ventilated fume hood.

  • Solvent: A mixture of water and methanol ensures all reactants are sufficiently solubilized.

  • Temperature Control: The initial reaction is exothermic; an ice bath is used to control the temperature and prevent runaway reactions or side product formation.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.7 g (0.2 mol) of ammonium chloride in 40 mL of water.

  • To this solution, add 10.0 g (0.204 mol) of sodium cyanide. Stir until fully dissolved. CAUTION: HCN gas may be evolved. Perform in a fume hood.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of 8.4 g (0.1 mol) of cyclopentanone in 30 mL of methanol.

  • Add the cyclopentanone solution dropwise to the cooled cyanide/ammonium chloride solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude oil. Further purification can be achieved by vacuum distillation if required.

Part 2: Application in DPP-4 Inhibitor Synthesis

The synthesized this compound is a key intermediate for building potent DPP-4 inhibitors like Saxagliptin.[9][10] The general synthetic strategy involves two main stages:

  • Amide Coupling: The primary amine of the cyclopentyl scaffold is coupled with a protected amino acid derivative, often an N-Boc protected amino acid.

  • Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions to yield the final active pharmaceutical ingredient (API).

G Aminonitrile 2-(1-Aminocyclopentyl) acetonitrile BocAA N-Boc-Protected Amino Acid Coupled N-Boc Protected Intermediate FinalAPI Final DPP-4 Inhibitor (API) caption Fig. 2: General workflow for API synthesis.

Fig. 2: General workflow for API synthesis.

Protocol 2: Synthesis of a Boc-Protected DPP-4 Inhibitor Precursor

This protocol details the coupling of this compound with a protected amino acid, a critical step in synthesizing Saxagliptin analogues.[11]

Materials:

  • This compound hydrochloride

  • (S)-N-Boc-3-hydroxyadamantylglycine

  • Propylphosphonic anhydride (T3P®) 50% solution in ethyl acetate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Causality and Experimental Choices:

  • Coupling Reagent: T3P® is chosen for its high efficiency in forming amide bonds and its favorable workup profile, as the byproducts are water-soluble.[11] It serves as both a coupling and dehydrating agent.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the aminonitrile starting material and to facilitate the coupling reaction.

  • Solvent: DCM is an excellent solvent for this reaction, dissolving all reactants and intermediates effectively.

Procedure:

  • To a stirred solution of (S)-N-Boc-3-hydroxyadamantylglycine (e.g., 10 g, 1 eq) in DCM (100 mL), add this compound hydrochloride (1.1 eq) and DIPEA (4 eq) at 25-30°C.

  • Stir the resulting mixture for 10-15 minutes.

  • Add T3P® solution (50% in ethyl acetate, 1.5 eq) dropwise over 15 minutes, maintaining the temperature at 25-30°C.

  • Maintain the reaction for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, add water (100 mL) to the reaction mixture and stir for 15 minutes to quench the reaction and dissolve byproducts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (50 mL) and 5% aqueous NaHCO₃ solution (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected intermediate.[11] This product can often be used in the next step without further purification.

Part 3: Biological Evaluation

To validate the efficacy of newly synthesized compounds, an in vitro DPP-4 inhibition assay is essential. These assays typically use a fluorogenic or chromogenic substrate that is cleaved by DPP-4 to produce a detectable signal. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol 3: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol provides a general method for determining the IC₅₀ value of a test compound against human recombinant DPP-4.[12][13]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Sitagliptin or Saxagliptin (as positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Causality and Experimental Choices:

  • Substrate: Gly-Pro-AMC is a classic fluorogenic substrate for DPP-4. Cleavage of the AMC moiety by the enzyme results in a significant increase in fluorescence, providing a sensitive readout of enzyme activity.[12]

  • Buffer: A Tris-HCl buffer at pH 8.0 provides optimal conditions for DPP-4 enzyme activity.

  • Controls: A positive control (known inhibitor like Sitagliptin) is crucial to validate the assay performance. A "no inhibitor" control (enzyme + substrate + DMSO) represents 100% activity, and a "no enzyme" control corrects for background fluorescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µL of Assay Buffer

    • 1 µL of test compound dilution (or DMSO for 100% activity control)

    • 24 µL of DPP-4 enzyme solution (pre-diluted in Assay Buffer to a working concentration, e.g., ~1.7 mU/mL).[12]

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution (pre-warmed to 37°C, e.g., 200 µM in Assay Buffer) to each well to start the reaction.[12]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well in the linear range of the assay.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (Slope_inhibitor / Slope_control)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound TypeTypical IC₅₀ Range (nM)Reference
Sitagliptin18 - 30[4]
Saxagliptin1.3 - 20[4][5]
Novel Analogues4 - 113,600[14]

Table 1: Representative IC₅₀ values for DPP-4 inhibitors.

Conclusion

This compound is a highly valuable and strategically important building block in medicinal chemistry. Its efficient synthesis via the Strecker reaction and its utility as a key precursor for potent DPP-4 inhibitors underscore its significance. The protocols provided herein offer a robust framework for researchers to synthesize this scaffold, incorporate it into advanced drug candidates, and evaluate the biological activity of the resulting molecules. The combination of a constrained carbocycle and a reactive nitrile warhead makes this and related scaffolds a continuing area of interest for designing next-generation enzyme inhibitors.

References

  • Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters - ACS Publications. Available from: [Link]

  • Strecker Synthesis. NROChemistry. Available from: [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. PMC - NIH. Available from: [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available from: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available from: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available from: [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH. Available from: [Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. Available from: [Link]

  • LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. The Royal Society of Chemistry. Available from: [Link]

  • US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. Google Patents.
  • An Efficient and Telescopic Process for Saxagliptin Hydrochloride. Available from: [Link]

  • An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry. Available from: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC - NIH. Available from: [Link]

  • WO2014002114A2 - Process for the preparation of saxagliptin and hydrates thereof. Google Patents.
  • EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor. Google Patents.
  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC - NIH. Available from: [Link]

  • WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. Google Patents.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available from: [Link]

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
  • Acetonitrile in the Pharmaceutical Industry. Lab Alley. Available from: [Link]

  • CAS No : 49830-37-7 | Product Name : 1-Aminocyclopentane-1-carbonitrile. Pharmaffiliates. Available from: [Link]

  • Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex. Available from: [Link]

  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. RSC Publishing. Available from: [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Available from: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available from: [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Available from: [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. NIH. Available from: [Link]

  • US4179462A - Process for preparing acetonitrile. Google Patents.
  • acetonitrile synthesis. Sciencemadness Discussion Board. Available from: [Link]

Sources

Application Notes and Protocols: 2-(1-Aminocyclopentyl)acetonitrile as a Versatile Building Block for Spiro-Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide to the utilization of 2-(1-aminocyclopentyl)acetonitrile as a strategic building block for the synthesis of diverse spiro-heterocyclic scaffolds. The content is structured to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations for employing this versatile molecule in medicinal chemistry and drug discovery programs.

Introduction: The Strategic Value of this compound

Spiro-heterocycles, characterized by two rings sharing a single atom, are of immense interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space.[1] The incorporation of a spirocyclic framework can lead to enhanced target specificity, improved pharmacokinetic properties, and novel intellectual property. This compound is a bifunctional building block poised for the efficient construction of such architectures. Its geminal amino and cyanomethyl groups on a cyclopentane ring offer a unique combination of nucleophilicity and latent electrophilicity, making it an ideal precursor for a variety of cyclization strategies.

This guide will focus on the practical application of this compound in the synthesis of spiro[cyclopentane-1,3'-pyrrolidines] and its potential in multicomponent reactions for the generation of other valuable heterocyclic systems.

Physicochemical Properties and Handling

This compound is commercially available, typically as its hydrochloride salt, which enhances its stability and shelf-life.[2][3][4]

PropertyValueSource
CAS Number 1363405-41-7 (hydrochloride)[2]
Molecular Formula C₇H₁₃ClN₂ (hydrochloride)[2]
Molecular Weight 160.65 g/mol (hydrochloride)[2]
Appearance White to off-white solidSupplier Data
Storage Inert atmosphere, 2-8°C[4]

Safety Precautions: this compound hydrochloride is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Spiro[cyclopentane-1,3'-pyrrolidines] via [3+2] Cycloaddition

A primary application of this compound is in the synthesis of spiro-pyrrolidines through a [3+2] cycloaddition reaction. This powerful transformation involves the in situ generation of an azomethine ylide from the aminonitrile, which then reacts with a dipolarophile (typically an activated alkene) to form the five-membered pyrrolidine ring.[5][6]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The primary amine of this compound condenses with an aldehyde or ketone to form an imine. In the presence of heat or a Lewis acid, the imine undergoes a prototropic shift and loss of HCN (or tautomerization and deprotonation of the α-carbon) to generate a non-stabilized azomethine ylide. This 1,3-dipole then rapidly reacts with an electron-deficient alkene in a concerted or stepwise fashion to yield the spiro-pyrrolidine cycloadduct. The decarboxylative route from α-amino acids is a classic method for generating such ylides, and the dehydrocyanation of α-aminonitriles represents a closely related and effective alternative.[6]

G cluster_0 Azomethine Ylide Generation cluster_1 [3+2] Cycloaddition A This compound C Imine Intermediate A->C + R1R2C=O - H2O B Aldehyde/Ketone (R1R2C=O) B->C D Azomethine Ylide C->D Δ or Lewis Acid - HCN E Dipolarophile (e.g., Maleimide) F Spiro[cyclopentane-1,3'-pyrrolidine] D->F E->F

Figure 1: General workflow for the synthesis of spiro-pyrrolidines.

Experimental Protocol: Synthesis of a Spiro[cyclopentane-1,3'-pyrrolidine] Derivative

This protocol is a representative procedure based on established methods for the [3+2] cycloaddition of azomethine ylides generated from α-aminonitriles or related precursors with activated alkenes.[5][7]

Materials:

  • This compound hydrochloride

  • Anhydrous triethylamine (Et₃N) or other non-nucleophilic base

  • A selected aldehyde (e.g., benzaldehyde)

  • A selected dipolarophile (e.g., N-phenylmaleimide)

  • Anhydrous toluene or xylenes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Neutralization of the Hydrochloride Salt: In a round-bottom flask, suspend this compound hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a slight excess of triethylamine (1.1 eq) and stir the mixture at room temperature for 30 minutes. The formation of triethylammonium chloride precipitate will be observed.

  • Reaction Setup: To a separate flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the selected aldehyde (1.0 eq) and dipolarophile (1.0 eq) in anhydrous toluene.

  • Addition of the Free Amine: Filter the neutralized this compound solution to remove the triethylammonium chloride, and add the filtrate containing the free amine to the reaction flask.

  • Cycloaddition: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[cyclopentane-1,3'-pyrrolidine] derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The formation of the imine intermediate and the stability of the azomethine ylide are sensitive to water. Therefore, anhydrous solvents and an inert atmosphere are crucial for optimal yields.

  • Choice of Base: A non-nucleophilic base like triethylamine is used to neutralize the hydrochloride salt without competing with the primary amine in the subsequent condensation reaction.

  • High Temperature: The generation of the non-stabilized azomethine ylide from the imine intermediate often requires thermal energy to promote the elimination of HCN.

  • Activated Dipolarophile: Electron-deficient alkenes, such as maleimides, acrylates, or vinyl sulfones, are used to ensure a rapid and high-yielding cycloaddition with the electron-rich azomethine ylide.

Reactant ClassExampleExpected Product
AldehydeBenzaldehyde2-Phenyl-spiro[cyclopentane-1,3'-pyrrolidine]
KetoneAcetophenone2-Methyl-2-phenyl-spiro[cyclopentane-1,3'-pyrrolidine]
DipolarophileN-MethylmaleimideSpiro[cyclopentane-1,3'-pyrrolidine]-4',5'-dicarboximide derivative

Potential in Multicomponent Reactions (MCRs)

The bifunctional nature of this compound makes it an attractive candidate for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single pot.[8]

Ugi and Passerini-type Reactions

While classic Ugi and Passerini reactions utilize isocyanides, the aminonitrile functionality offers a potential entry into analogous transformations.[9][10][11][12] For instance, the amine can react with an aldehyde and a carboxylic acid, and the nitrile group could potentially be transformed in a subsequent step or participate in a modified MCR.

G Conceptual Ugi-type Multicomponent Reaction A This compound E Ugi Product (α-acylamino amide) A->E B Aldehyde B->E C Carboxylic Acid C->E D Isocyanide D->E

Figure 2: Conceptual Ugi-type multicomponent reaction.

A plausible Ugi-type reaction could involve the initial condensation of the amine with an aldehyde, followed by the addition of an isocyanide and a carboxylic acid to yield a highly functionalized acyclic intermediate, which could be a precursor for further cyclization.

Synthesis of Other Spiro-Heterocycles

Potential Synthesis of Spiro[cyclopentane-1,2'-imidazolines]

The aminonitrile can be a precursor to a 1,2-diamine through reduction of the nitrile group. The resulting 1-(aminomethyl)cyclopentan-1-amine is a valuable building block for the synthesis of spiro-imidazolines and other diazepines.

Protocol Outline: Reduction and Cyclization

  • Reduction of the Nitrile: The nitrile group of this compound can be reduced to a primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation (e.g., H₂, Raney Nickel).

  • Cyclization with a Carbonyl Compound: The resulting 1,2-diamine can be condensed with an aldehyde or ketone in the presence of an acid catalyst to form the corresponding spiro-imidazoline.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of spiro-heterocycles. Its application in [3+2] cycloaddition reactions provides a reliable and efficient route to spiro[cyclopentane-1,3'-pyrrolidines], a scaffold of significant interest in medicinal chemistry. Furthermore, its potential in multicomponent reactions and as a precursor to other key intermediates opens up a wide range of possibilities for the generation of novel and diverse heterocyclic libraries. The protocols and mechanistic insights provided in these notes are intended to serve as a practical guide for researchers looking to exploit the synthetic potential of this valuable molecule.

References

  • PubChem. 2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride. [Link]

  • Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • ResearchGate. 1,3‐Dipolar Cycloaddition of Azomethine Ylides to Aldehydes: Synthesis of anti α‐Amino‐β‐Hydroxy Esters. [Link]

  • ACS Publications. Small Heterocycles in Multicomponent Reactions. [Link]

  • Wikipedia. Passerini reaction. [Link]

  • Zaitseva, E. R., Smirnov, A. Y., Baleeva, N. S., & Baranov, M. S. (2019). Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. Chemistry of Heterocyclic Compounds, 55(7), 676–678.
  • National Center for Biotechnology Information. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Organic Chemistry Portal. Passerini Reaction. [Link]

  • ResearchGate. Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. [Link]

  • MDPI. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Semantic Scholar. Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. [Link]

  • National Center for Biotechnology Information. Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. [Link]

  • ACS Publications. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. [Link]

  • Dalton Transactions. Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction. [Link]

  • ChemRxiv. CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. [Link]

  • MDPI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. [Link]

  • RSC Publishing. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • YouTube. Passerini Reaction. [Link]

  • Google Patents. US4179462A - Process for preparing acetonitrile.
  • AIR Unimi. Acetonitrile from bio-ethanol ammoxidation: process design from the grass-roots and life cycle analysis. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. (PDF) Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. [Link]

  • ChemInform. ChemInform Abstract: 1,3-Dipolar Cycloaddition of Azomethine Ylides to Aldehydes. [Link]

  • National Center for Biotechnology Information. Construction of Spiro[pyrrolidine-azlactone] via [2 + 3] Cycloaddition of Alkylidene Azlactone with Trifluoromethylated Imine. [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]

  • RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]

  • YouTube. Performing the Ugi Reaction. [Link]

  • PubChem. 2-[1-(1-Aminoethyl)cyclopropyl]acetonitrile. [Link]

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

  • National Center for Biotechnology Information. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]

  • National Center for Biotechnology Information. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. [Link]

  • ACS Publications. Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. [Link]

  • RSC Publishing. Azide–acetonitrile “click” reaction triggered by Cs2CO3: the atom-economic, high-yielding synthesis of 5-amino-1,2,3-triazoles. [Link]

  • Cheméo. Chemical Properties of 1-Cyclopentylacetonitrile (CAS 22734-04-9). [Link]

  • Chemicopro. Buy Acetonitrile Online. [Link]

  • PubChem. Aminoacetonitrile hydrochloride. [Link]

Sources

applications of aminonitriles in pharmaceutical manufacturing

Aminonitriles represent a class of exceptionally valuable intermediates in pharmaceutical manufacturing. Their synthesis, primarily through the robust and adaptable Strecker reaction, provides a reliable pathway to complex nitrogen-containing molecules. [2]The successful incorporation of aminonitrile moieties into blockbuster drugs like Vildagliptin and Saxagliptin underscores their importance. [1][12]As synthetic methodologies continue to evolve, particularly in the realm of asymmetric catalysis, the role of aminonitriles as foundational building blocks for the next generation of therapeutics is set to expand even further, solidifying their status as a cornerstone of modern medicinal chemistry. [7]

References

  • Synthesis of Enantiomerically Pure N-Acyl Amino Nitriles via Catalytic Dehydration of Oximes and Application in a de Novo Synthesis of Vildagliptin.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • An efficient synthesis of Vildagliptin intermedi
  • The Versatility of Aminonitriles: A Gateway to Pharmaceutical Innov
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acet
  • Synthesis of alpha-aminonitriles.
  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • A concise and efficient synthesis of vildagliptin. University of Eastern Piedmont.
  • Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids.
  • The Chemistry of Vildagliptin: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Catalytic Asymmetric Strecker Reaction. Organic Reactions.
  • A facile method to synthesize vildagliptin.
  • Recent advances on asymmetric Strecker reactions.
  • Saxagliptin | C18H25N3O2 | CID 11243969. PubChem - NIH.
  • Scaleable catalytic asymmetric Strecker syntheses of unn
  • Recent Developments in Catalytic Asymmetric Strecker-Type Reactions.
  • The Chemical Synthesis of Saxagliptin: Understanding the Role of Key Intermedi
  • Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • The Use of Aminonitriles as a Possible Alternative Antibiotic Str
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Synthesis and anticancer study of 9-aminoacridine derivatives. Journal of Saudi Chemical Society.
  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC - PubMed Central.
  • Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. PubMed.
  • Preventing degradation of aminonitriles during workup and purific
  • Synthesis of some anticancer agent conjugated to aminoacids through amide bond with expected biological activity. Der Pharma Chemica.
  • Antiviral drug. Wikipedia.
  • Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine.
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organoc
  • Synthesis of the vitamin E amino acid esters with an enhanced anticancer activity and in silico screening for new antineoplastic drugs. PubMed.
  • A roadmap to engineering antiviral natural products synthesis in microbes. PMC.

Sources

Synthetic Routes to Substituted Aminocyclopentanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Aminocyclopentane Scaffold

The cyclopentane ring is a cornerstone motif in the landscape of bioactive molecules. Its inherent conformational flexibility, coupled with the ability to project substituents into precise three-dimensional vectors, makes it an invaluable scaffold in medicinal chemistry.[1][2] When functionalized with an amino group, the resulting aminocyclopentane core becomes a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets.[3][4] This structural alert is found in a range of therapeutics, from antiviral agents like Abacavir to enzyme inhibitors and central nervous system modulators. Consequently, the development of robust and stereocontrolled synthetic routes to access diverse substituted aminocyclopentanes is a paramount objective for researchers in drug discovery and development.[5]

This guide provides an in-depth overview of key synthetic methodologies, detailing not just the protocols but also the underlying strategic and mechanistic considerations that guide the modern synthetic chemist.

Strategic Overview: Constructing the Aminocyclopentane Core

The synthesis of substituted aminocyclopentanes can be broadly categorized into two strategic approaches: (1) construction of the cyclopentane ring with the amino functionality (or a precursor) already incorporated, and (2) functionalization of a pre-existing cyclopentane ring. Each strategy offers distinct advantages depending on the desired substitution pattern, stereochemistry, and scalability.

Caption: Key strategic approaches for synthesizing aminocyclopentanes.

Methodology 1: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is a powerful and versatile strategy for the formation of cyclic olefins, including cyclopentenes, from acyclic diene precursors.[6][7] The reaction is catalyzed by well-defined ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock catalysts) and is prized for its exceptional functional group tolerance.[6][8]

Conceptual & Mechanistic Insights

The reaction proceeds via a metallacyclobutane intermediate.[6][8] The driving force for the reaction, particularly when forming a stable five-membered ring from terminal alkenes, is the irreversible loss of a small, volatile alkene like ethylene.[6][7] The choice of catalyst is critical; second-generation Grubbs' catalysts, for example, offer higher activity and are often preferred for more challenging substrates.[6]

Causality in Experimental Design:

  • Catalyst Choice: The selection between first, second, or third-generation Grubbs' catalysts (or other variants) depends on the steric and electronic nature of the diene. More electron-deficient or sterically hindered olefins often require more active second-generation catalysts.

  • Solvent and Temperature: Dichloromethane or toluene are common solvents. Reactions are often run at reflux to facilitate the removal of ethylene, driving the equilibrium towards the cyclic product.

  • Concentration: RCM is an intramolecular process, so it is favored at high dilution (typically 0.001–0.05 M) to minimize competing intermolecular oligomerization.

Application Protocol: Synthesis of a Protected Aminocyclopentene

This protocol describes the synthesis of a key aminocyclopentene building block, a precursor for compounds like cis-aminocyclopentenols, which are valuable in medicinal chemistry.[9]

Step 1: Substrate Synthesis (Not Detailed) The starting material is a diallylic amine, readily prepared via standard alkylation procedures. The amine is typically protected (e.g., as a tosylamide or carbamate) to prevent coordination to the ruthenium catalyst, which can inhibit its activity.

Step 2: Ring-Closing Metathesis

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the protected diallylic amine substrate (1.0 eq).

  • Solvent Addition: Dissolve the substrate in dry, degassed dichloromethane (DCM) to a final concentration of ~0.01 M.

    • Rationale: Degassing the solvent is crucial to remove oxygen, which can degrade the catalyst.

  • Catalyst Addition: Add Grubbs' Second Generation Catalyst (0.02-0.05 eq) to the solution under a positive pressure of argon or nitrogen.

  • Reaction: Heat the mixture to reflux (~40 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Add a small amount of ethyl vinyl ether to quench the catalyst. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired protected aminocyclopentene.

Methodology 2: [3+2] Cycloaddition Reactions

Conceptual & Mechanistic Insights

A modern example involves the photochemical formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes.[11][12] Visible light, in the presence of a photoredox catalyst, excites the cyclopropylimine. This leads to the formation of a masked N-centered radical which undergoes cyclization with an alkene to form the five-membered ring.[12] This method can be part of a one-pot sequence, proceeding from the cycloaddition to hydrolysis and N-acylation without intermediate workups, making it highly efficient.[11]

Application Protocol: One-Pot Photochemical Synthesis of a Functionalized Aminocyclopentane

This protocol is adapted from a novel procedure developed by the Stephenson group.[11]

  • Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk tube), combine the cyclopropylimine (1.0 eq), the alkene (2.0 eq), and a photoredox catalyst (e.g., Eosin Y, 5 mol%) in an anhydrous solvent like dimethyl sulfoxide (DMSO).[13]

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

    • Rationale: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

  • Photochemical Reaction: Irradiate the stirred mixture with a visible light source (e.g., a green or blue LED) at room temperature.[13] Monitor the reaction for the consumption of the starting material (typically 12-24 hours).

  • In-Situ Hydrolysis and Acylation:

    • Once the cycloaddition is complete, add an aqueous acid (e.g., 1 M HCl) to the reaction mixture to hydrolyze the resulting imine to a primary amine.

    • Following hydrolysis, add a base (e.g., triethylamine) and an acylating agent (e.g., acetyl chloride or a carboxylic acid with a coupling agent) to functionalize the newly formed amine.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final N-acylated aminocyclopentane derivative by column chromatography.

Methodology 3: Reductive Amination of Cyclopentanones

This is a classical and highly practical approach that falls under the "ring functionalization" strategy. It involves the reaction of a cyclopentanone derivative with ammonia or a primary/secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[14][15]

Conceptual & Mechanistic Insights

The reaction is typically performed as a one-pot procedure.[16] The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, preventing premature reduction of the carbonyl.[15] The reaction is usually catalyzed by a weak acid, which promotes both imine formation and its subsequent protonation to the more electrophilic iminium ion.[17]

Application Protocol: One-Pot Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve the substituted cyclopentanone (1.0 eq) and the desired amine (1.1-1.5 eq) in a suitable solvent such as methanol or dichloromethane.[17]

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 5-10 mol%) to the mixture.[17] Stir at room temperature for 30-60 minutes to allow for imine/iminium formation.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.

    • Safety Note: NaBH₃CN can release toxic HCN gas under strongly acidic conditions. The reaction should be run in a well-ventilated fume hood and quenched carefully. NaBH(OAc)₃ is a safer alternative.

  • Reaction: Continue stirring at room temperature until the reaction is complete (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aminocyclopentane can be purified by column chromatography or, if it is a salt, by recrystallization.

Methodology 4: Beckmann Rearrangement

The Beckmann rearrangement provides an indirect route to aminocyclopentanes by converting a cyclopentanone oxime into a six-membered cyclic amide (a lactam).[18][19] This lactam can then be hydrolyzed to an amino acid or reduced to a cyclic amine. The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating.[18][19]

Conceptual & Mechanistic Insights

The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation with a strong acid (e.g., H₂SO₄, PPA) or reaction with reagents like tosyl chloride or phosphorus pentachloride.[18][20] This triggers a concerted rearrangement where a carbon atom migrates to the electron-deficient nitrogen, displacing the leaving group and forming a nitrilium ion intermediate.[20][21] This intermediate is then trapped by water to yield the lactam after tautomerization.[22]

Application Protocol: Synthesis of a Piperidin-2-one (Lactam) Precursor

Step 1: Oxime Formation

  • Dissolve cyclopentanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Add a base, such as sodium acetate or pyridine, to neutralize the HCl and free the hydroxylamine.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The oxime product often crystallizes upon cooling or addition of water and can be isolated by filtration.

Step 2: Beckmann Rearrangement

  • Acid Catalyst: In a fume hood, carefully add the cyclopentanone oxime (1.0 eq) in portions to a stirred, cooled (0 °C) strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Reaction: Allow the mixture to warm to room temperature and then heat as required (e.g., 80-120 °C) for 1-3 hours. The progress is monitored by quenching small aliquots and analyzing by TLC or GC-MS.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH or NH₄OH). This step is highly exothermic and must be done with caution.

  • Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane). Dry the combined organic extracts, concentrate, and purify the resulting lactam by recrystallization or column chromatography.

Step 3: Lactam Reduction (to obtain the final aminocyclopentane derivative) The resulting lactam can be reduced to the corresponding cyclic amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like THF.

Asymmetric Synthesis: Accessing Chiral Aminocyclopentanes

For pharmaceutical applications, controlling the stereochemistry of the aminocyclopentane is paramount, as different enantiomers can have vastly different biological activities.[23] Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral starting material.[23][24] This can be achieved through several strategies:

  • Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.[23]

  • Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

  • Chiral Catalysis: Using a small amount of a chiral catalyst to induce enantioselectivity.[24][25]

A powerful example combines multiple strategies, such as an asymmetric Pd(II)-catalyzed Overman rearrangement followed by a Ru(II)-catalyzed ring-closing metathesis, to produce highly enantioenriched aminocyclopentenes.[9]

Comparative Analysis of Synthetic Routes

Methodology Key Advantages Key Limitations Stereocontrol Scalability
Ring-Closing Metathesis Excellent functional group tolerance; reliable for 5-membered rings.[6][8]Requires synthesis of diene precursor; expensive catalysts; metal contamination.Can be controlled by substrate stereochemistry.[9]Moderate to good.
[3+2] Cycloaddition High atom economy; convergent; can create multiple stereocenters in one step.[10]Substrate scope can be limited; regioselectivity can be an issue.Can be highly diastereoselective and enantioselective with chiral catalysts.Good.
Reductive Amination Operationally simple; uses readily available starting materials; wide substrate scope.[14][26]May require harsh reducing agents for some substrates; over-alkylation can be a side reaction.Can be made asymmetric using chiral reducing agents or catalysts.[27]Excellent.
Beckmann Rearrangement Uses simple starting materials; well-established reaction.[18][19]Requires strongly acidic/harsh conditions; multi-step process to get to the amine.Stereospecific based on oxime geometry.Excellent, used industrially for Nylon-6.[19]

Conclusion

The synthesis of substituted aminocyclopentanes is a rich and evolving field. While classical methods like reductive amination and the Beckmann rearrangement remain valuable for their robustness and scalability, modern strategies such as ring-closing metathesis and photoredox-catalyzed cycloadditions offer unparalleled precision and efficiency for constructing complex and stereochemically defined targets. The choice of synthetic route must be carefully considered based on the specific target molecule, desired stereochemistry, and the practical constraints of the project. The continued development of novel catalytic systems, particularly in asymmetric synthesis, promises to further expand the chemist's toolkit for accessing this critical pharmacophore.

References

  • Collins, J. L., et al. (2022). A One-Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. Organic Letters, 24(23), 4344–4348. Available at: [Link]

  • Jana, S., et al. (2014). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 12(35), 6896–6905. Available at: [Link]

  • Bucciol, F., et al. (2024). Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Reductive amination of cyclopentanone. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Available at: [Link]

  • Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(17), 5929-5937. Available at: [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available at: [Link]

  • Wang, Y., et al. (2018). Novel synthesis of highly functionalized cyclopentane derivatives via [3 + 2] cycloaddition reactions of donor–acceptor cyclopropanes and (E)-3-aryl-2-cyanoacrylates. Semantic Scholar. Available at: [Link]

  • Zaed, A. M., et al. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511-1515. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Available at: [Link]

  • Bevk, D., et al. (2017). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry, 13, 1008-1015. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

  • Various Authors. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Available at: [Link]

  • Lee, H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 48, 116418. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Dherange, J., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Nature Communications, 14(1), 4153. Available at: [Link]

  • NOBLE CHEMISTRY. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. Available at: [Link]

  • Synthesis Workshop. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. YouTube. Available at: [Link]

  • Wipf, P. (2006). Ring-Closing Metathesis (RCM) and Ring. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Pinneri, C., et al. (2018). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. Available at: [Link]

  • Kumar, A., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4887. Available at: [Link]

  • Piechota, M., et al. (2023). Visible Light Promoted [3+2]-Cycloaddition for the Synthesis of Cyclopenta[b]chromenocarbonitrile Derivatives. The Journal of Organic Chemistry, 88(17), 12282–12293. Available at: [Link]

  • Kannappan, V. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. Available at: [Link]

  • Zhang, T., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(26), 5765-5781. Available at: [Link]

  • Various Authors. (2019). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Available at: [Link]

  • Various Authors. (2024). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. Available at: [Link]

  • Horton, D. A., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 103(3), 893-930. Available at: [Link]

Sources

Application Notes and Protocols for the N-Acylation of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of N-Acylated 2-(1-Aminocyclopentyl)acetonitrile Derivatives

The N-acylation of this compound serves as a critical gateway to a diverse array of functionalized molecules with significant potential in medicinal chemistry and drug discovery. The parent molecule features a sterically hindered primary amine on a cyclopentyl scaffold, a common motif in pharmacologically active compounds, and a reactive nitrile group. The introduction of an acyl group modulates the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

These N-acylated derivatives are key intermediates in the synthesis of various therapeutic agents, including enzyme inhibitors, receptor modulators, and probes for chemical biology. The inherent challenge in the acylation of this substrate lies in the steric hindrance around the amino group and the potential for the nitrile moiety to undergo hydrolysis under certain reaction conditions. Therefore, the selection of an appropriate acylation protocol is paramount to achieving high yields and purity.

This guide provides a comprehensive overview of robust and field-proven protocols for the N-acylation of this compound, detailing the causality behind experimental choices and offering insights into potential challenges and their mitigation.

Core Principles: Navigating the Acylation Landscape

The N-acylation of this compound involves the reaction of the primary amine with an acylating agent to form an amide bond. The choice of methodology is dictated by the nature of the acylating agent, the scale of the reaction, and the sensitivity of the functional groups present. Three principal strategies are discussed herein: the Schotten-Baumann reaction with acyl chlorides, acylation with acid anhydrides often catalyzed by 4-dimethylaminopyridine (DMAP), and the mixed anhydride method for coupling with carboxylic acids.

A key consideration for all protocols is the potential for hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, which can occur under both acidic and basic conditions, particularly with heating.[1][2] Therefore, reaction conditions, especially temperature and reaction time, must be carefully controlled to favor N-acylation over nitrile hydrolysis.

Protocol I: Schotten-Baumann Acylation with Acyl Chlorides

The Schotten-Baumann reaction is a classic and highly effective method for acylating amines using acyl chlorides under biphasic or homogenous basic conditions.[3] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4] For a sterically hindered amine like this compound, this method is particularly advantageous due to the high reactivity of acyl chlorides.

Causality of Experimental Choices:
  • Solvent: A non-protic solvent such as dichloromethane (DCM) or diethyl ether is chosen to dissolve the reactants and prevent unwanted side reactions with the acyl chloride.

  • Base: An organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated. An aqueous base like NaOH can also be used in a biphasic system, which can simplify workup.

  • Temperature: The reaction is conducted at low temperatures (0-10 °C) to control the exothermic reaction and, crucially, to minimize the risk of nitrile hydrolysis, which is more prevalent at higher temperatures under basic conditions.[5]

Experimental Workflow Diagram:

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and base (e.g., TEA) in DCM B Cool to 0-10 °C A->B Transfer C Add Acyl Chloride dropwise B->C Maintain Temp. D Stir at low temperature, then warm to RT C->D Allow to react E Quench with water D->E End reaction F Separate organic layer E->F G Wash with aq. HCl, aq. NaHCO3, brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Schotten-Baumann Acylation.

Detailed Step-by-Step Protocol:
  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of amine) in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

ParameterRecommended ConditionRationale
Temperature 0-10 °CMinimizes nitrile hydrolysis and controls exothermicity.[5]
Base Triethylamine (TEA)Neutralizes HCl byproduct, driving the reaction forward.[3]
Solvent Dichloromethane (DCM)Inert solvent that dissolves reactants well.
Stoichiometry Amine:Acyl Chloride:Base (1:1.1:1.5)Slight excess of acylating agent and base ensures complete conversion.

Protocol II: DMAP-Catalyzed Acylation with Acid Anhydrides

For less reactive acylating agents like acid anhydrides, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can dramatically accelerate the reaction rate, even for sterically hindered amines.[6][7]

Mechanism of DMAP Catalysis:

DMAP acts as a potent nucleophilic catalyst. It first reacts with the acid anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is a much more powerful acylating agent than the anhydride itself and readily transfers the acyl group to the amine nucleophile, regenerating the DMAP catalyst in the process.[8]

DMAP Catalytic Cycle Diagram:

DMAP_Cycle DMAP DMAP Intermediate N-Acylpyridinium Salt [DMAP-CO-R]+ DMAP->Intermediate Anhydride R-CO-O-CO-R (Acid Anhydride) Anhydride->Intermediate Nucleophilic Attack Product R'-NH-CO-R (N-Acylated Product) Intermediate->Product Acyl Transfer Byproduct R-COO- (Carboxylate) Intermediate->Byproduct Amine R'-NH2 (this compound) Amine->Product Product->DMAP Catalyst Regeneration Mixed_Anhydride cluster_activation Activation Step cluster_acylation Acylation Step A Carboxylic Acid (R-COOH) + Base (e.g., NMM) C Mixed Anhydride (R-CO-O-CO-OiBu) A->C at -15 °C B Alkyl Chloroformate (e.g., i-BuOCOCl) B->C E N-Acylated Product C->E Nucleophilic Attack D This compound D->E

Sources

conversion of 2-(1-Aminocyclopentyl)acetonitrile to corresponding amino acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Conversion of 2-(1-Aminocyclopentyl)acetonitrile to 1-Aminocyclopentane-1-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-proteinogenic amino acids are critical components in the development of novel therapeutics, peptidomimetics, and enzyme inhibitors.[1][2] Their unique structures offer conformational constraints and resistance to enzymatic degradation, making them valuable building blocks in medicinal chemistry. 1-Aminocyclopentane-1-carboxylic acid, also known as cycloleucine, is a prime example of such a molecule.[3][4] It serves as a structural analog of natural amino acids like leucine and proline and has been investigated for its role as an inhibitor of methionine adenosyltransferase and its potential in tumor imaging and immunosuppression.[3]

This application note provides a detailed guide for the chemical conversion of this compound, an α-aminonitrile, to the corresponding α-amino acid, 1-aminocyclopentane-1-carboxylic acid. This transformation is a critical step, often following a Strecker-type synthesis of the aminonitrile precursor.[5][6][7][8] We will explore the fundamental mechanisms of nitrile hydrolysis under both acidic and basic conditions and provide detailed, field-proven protocols for researchers to achieve high-yield synthesis of this important amino acid.

Chemical Principles and Reaction Mechanism

The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction.[9][10] This process can be effectively catalyzed by either acid or base, with each method presenting distinct mechanistic pathways and experimental considerations. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[10][11][12]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[10][13] This activation facilitates the nucleophilic attack by a water molecule, a relatively weak nucleophile. A series of proton transfers and tautomerization steps lead to the formation of a protonated amide.[10] This amide intermediate is then further hydrolyzed to the carboxylic acid and an ammonium ion.[12][13] A key advantage of acid catalysis is that the amino group of the starting material is protonated to form an ammonium salt, which effectively acts as a protecting group, preventing unwanted side reactions.[5][14]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion (a strong nucleophile) directly attacks the electrophilic nitrile carbon.[10][11] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to an amide.[11] The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.[9] A final acidification step is required to protonate the carboxylate and isolate the free amino acid.[9] While effective, base-catalyzed hydrolysis can sometimes be slower and require harsher conditions compared to its acidic counterpart.[13][15]

Experimental Protocols

Herein, we provide two distinct protocols for the hydrolysis of this compound. The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in more complex substrates and desired workup procedures.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is often preferred for its straightforward workup and the inherent protection of the amino group.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Diethyl Ether or Dichloromethane (for washing)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Crystallization dish

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 6 M solution of hydrochloric acid (prepared by carefully diluting concentrated HCl with deionized water). A typical concentration is 0.5-1.0 M of the substrate.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether or dichloromethane (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

  • Isolation of the Product: The aqueous layer containing the amino acid hydrochloride salt can be concentrated under reduced pressure using a rotary evaporator. To obtain the free amino acid, carefully adjust the pH of the concentrated solution to the isoelectric point of 1-aminocyclopentane-1-carboxylic acid (around pH 6-7) using a suitable base (e.g., 6 M NaOH or ammonium hydroxide).

  • Crystallization and Purification: The free amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol or acetone.

  • Drying and Characterization: Dry the purified 1-aminocyclopentane-1-carboxylic acid under vacuum. Characterize the final product by NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is an alternative that may be advantageous in specific synthetic contexts.

Materials and Reagents:

  • This compound

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Diethyl Ether or Dichloromethane (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Crystallization dish

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, prepare a 6-8 M aqueous solution of sodium hydroxide. Add this compound (1.0 eq) to the basic solution.

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The hydrolysis under basic conditions may require longer reaction times, potentially 24-48 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with diethyl ether or dichloromethane (2 x 50 mL) to remove any organic impurities. The product will remain in the aqueous layer as its sodium salt.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid to the isoelectric point (pH 6-7). The amino acid will precipitate as a white solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts, followed by a wash with cold ethanol or acetone.

  • Drying and Characterization: Dry the purified 1-aminocyclopentane-1-carboxylic acid under vacuum and confirm its structure and purity using standard analytical techniques (NMR, IR, MS).

Data Presentation and Expected Results

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reaction Time 12-24 hours24-48 hours
Temperature Reflux (~100-110 °C)Reflux (~100-110 °C)
Typical Yield 85-95%80-90%
Key Intermediate Protonated AmideAmide
Initial Product Amino Acid HydrochlorideSodium Salt of Amino Acid
Workup pH Adj. Neutralization with baseAcidification

Visualizations

Chemical Transformation

chemical_reaction cluster_reactants Reactants cluster_products Product This compound This compound 1-Aminocyclopentane-1-carboxylic acid 1-Aminocyclopentane-1-carboxylic acid This compound->1-Aminocyclopentane-1-carboxylic acid H⁺ or OH⁻ Δ H2O H₂O experimental_workflow start Start: this compound hydrolysis Hydrolysis (Acidic or Basic Reflux) start->hydrolysis workup Aqueous Workup (Extraction of Impurities) hydrolysis->workup ph_adjustment pH Adjustment to Isoelectric Point workup->ph_adjustment precipitation Precipitation & Isolation ph_adjustment->precipitation purification Purification (Washing & Drying) precipitation->purification end End: Purified Amino Acid purification->end

Caption: General experimental workflow for the hydrolysis.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the concentration of the acid or base is sufficient and that the reflux temperature is maintained. For base-catalyzed hydrolysis, longer reaction times may be necessary.

  • Low Yield: Low yields can result from incomplete precipitation during pH adjustment. Ensure the pH is carefully brought to the isoelectric point and that the solution is adequately cooled. Excessive washing with organic solvents during workup can also lead to product loss if the amino acid has some solubility in them.

  • Product Purity: The primary impurities are typically unreacted starting material or the intermediate amide. Efficient washing of the final product is crucial. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be employed for further purification if needed.

  • Safety Precautions: Both concentrated acids and bases are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrolysis of nitriles can also evolve small amounts of ammonia (under basic conditions) or involve the handling of ammonium salts.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Clark, J. (2016). Hydrolysis of Nitriles. Chemguide. [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • JoVE. Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Mol-Instincts. 1-Aminocyclopentanecarboxylic acid. [Link]

  • American Chemical Society. (1992). Kinetic study of the base-catalyzed hydrolysis of aminocapronitrile and aminononanenitrile. [Link]

  • YouTube. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. [Link]

  • National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

  • Pearson+. What is the significance of acid hydrolysis in the Strecker synth.... [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • National Institutes of Health. Cycloleucine. PubChem. [Link]

  • Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ACS Publications. (1962). Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. [Link]

  • Google Patents. (2008). Synthesis of aminocyclopentane carboxylic acids.
  • ResearchGate. (2018). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. [Link]

  • YouTube. (2014). Amino Acids 24: Protecting Groups. [Link]

  • Google Patents. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Google Patents. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Supporting Information.
  • ResearchGate. (2019). Hydrolysis of aminoacetonitrile in glycine via the glycinamide. [Link]

  • YouTube. (2022). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. [Link]

Sources

Application Notes and Protocols for the Quantification of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative analysis of 2-(1-Aminocyclopentyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of specific validated public domain methods for this compound, this document extrapolates from established analytical protocols for structurally analogous compounds, such as aminonitriles and gabapentin-related substances.[1][2] We present two robust analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is supported by scientific rationale to guide researchers, scientists, and drug development professionals in establishing reliable and reproducible quantification assays.

Introduction: The Analytical Imperative for this compound

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity and concentration directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, accurate and precise quantification of this intermediate is paramount for process optimization, quality control, and regulatory compliance in drug development and manufacturing.

The molecule's structure, featuring a primary amine and a nitrile group on a cyclopentyl scaffold, presents specific analytical challenges. The primary amine's polarity can lead to poor peak shape and retention in traditional gas chromatography, necessitating derivatization.[3] In liquid chromatography, its lack of a strong chromophore requires sensitive detection methods or derivatization to enhance UV absorbance. This guide addresses these challenges by providing detailed, field-proven approaches for the successful quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Direct Approach

Reverse-phase HPLC is a versatile and widely accessible technique for the analysis of polar and non-polar compounds.[2] For this compound, a direct analysis is feasible, leveraging its moderate polarity for good retention and separation on a C18 column.

Rationale for Method Selection

The choice of reverse-phase HPLC is predicated on its robustness and the ability to directly analyze the compound without the need for derivatization, simplifying the workflow. The use of a UV detector, while the compound lacks a strong chromophore, can be effective at lower wavelengths (e.g., 210-220 nm) where the nitrile and amine functionalities exhibit some absorbance. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the recommended alternative.[4]

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a sample matrix.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile[5]

  • HPLC-grade water

  • Formic acid (or another suitable mobile phase modifier)[6]

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.[6]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in the mobile phase A at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of mobile phase A to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before transferring to an autosampler vial.

  • Chromatographic Conditions:

    • A summary of the chromatographic conditions is provided in Table 1.

    Parameter Condition
    ColumnC18, 4.6 x 150 mm, 5 µm
    Mobile PhaseGradient elution with Mobile Phase A and B
    Flow Rate1.0 mL/min
    Injection Volume10 µL
    Column Temperature30 °C
    Detector Wavelength215 nm[7]
    Run Time15 minutes

    Table 1: HPLC Chromatographic Conditions

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) HPLC HPLC System (C18 Column, UV @ 215 nm) MobilePhase->HPLC Standard Standard Solutions (1-100 µg/mL) Standard->HPLC Sample Sample Preparation (Dissolve & Filter) Sample->HPLC Chromatogram Data Acquisition (Chromatograms) HPLC->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification (Interpolate Sample Area) Calibration->Quantification

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling. However, the polar nature of the primary amine in this compound necessitates derivatization to increase its volatility and improve chromatographic performance.[3]

The Critical Role of Derivatization

Direct analysis of underivatized amino compounds by GC can lead to poor peak shape, tailing, and low response due to interactions with the stationary phase and thermal instability.[3] Derivatization masks the polar functional groups, rendering the analyte more volatile and amenable to GC analysis. Silylation is a common and effective derivatization technique for compounds with active hydrogens. In this protocol, we propose the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a robust silylating agent.

Experimental Protocol: GC-MS

Objective: To quantify this compound in a sample matrix with high sensitivity.

Materials:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS

  • Anhydrous acetonitrile

  • Volumetric flasks, pipettes, and GC vials with inserts

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Protocol Steps:

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in anhydrous acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Derivatization Procedure:

    • Pipette 100 µL of each standard solution and sample solution into separate GC vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Allow the vials to cool to room temperature before analysis.

  • GC-MS Conditions:

    • A summary of the GC-MS conditions is provided in Table 2.

    Parameter Condition
    Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm
    Carrier GasHelium at a constant flow of 1.0 mL/min
    Injection ModeSplitless, 1 µL
    Inlet Temperature250 °C
    Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    MS Transfer Line280 °C
    Ion SourceElectron Ionization (EI) at 70 eV
    Mass Rangem/z 40-400

    Table 2: GC-MS Operating Conditions

  • Data Analysis:

    • Identify the characteristic ions of the derivatized this compound.

    • Generate an extracted ion chromatogram (EIC) for the most abundant and specific ion.

    • Integrate the peak in the EICs of the standards and samples.

    • Construct a calibration curve and quantify the sample as described for the HPLC method.

GC-MS Workflow with Derivatization Diagram

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Standard Standard Solutions (0.1-10 µg/mL) Evaporate Evaporate to Dryness Standard->Evaporate Sample Sample Preparation Sample->Evaporate Derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min Evaporate->Derivatize GCMS GC-MS System (5% Phenyl Column, EI Source) Derivatize->GCMS TIC Data Acquisition (Total Ion Chromatogram) GCMS->TIC EIC Extracted Ion Chromatogram (Characteristic Ions) TIC->EIC Quantification Quantification (Calibration Curve) EIC->Quantification

Caption: GC-MS with derivatization workflow.

Method Validation and System Suitability

For both HPLC and GC-MS methods, it is imperative to perform a thorough method validation in accordance with ICH guidelines to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately. Typical system suitability parameters include retention time, peak area, tailing factor, and theoretical plates.

Chiral Separation Considerations

If the stereoisomeric purity of this compound is a critical quality attribute, a chiral separation method will be required. This can be achieved using either chiral HPLC or chiral GC.

  • Chiral HPLC: This typically involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers.[9][10] Polysaccharide-based CSPs are widely used for a broad range of chiral separations.[9][11]

  • Chiral GC: This can be accomplished using a chiral capillary column, often containing a cyclodextrin-based stationary phase.[12][13]

The development of a chiral separation method requires screening of different chiral selectors and optimization of chromatographic conditions to achieve baseline resolution of the enantiomers.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation. For routine quality control, the direct HPLC-UV method offers a simpler and faster workflow. For trace-level analysis or when higher specificity is needed, the GC-MS method with derivatization is the preferred approach. Adherence to rigorous method validation and system suitability criteria is essential to ensure the generation of high-quality, reproducible data in a regulated environment.

References

  • Wang JM et al., Quantitation of neurotransmitter GABA analogue drugs pregabalin and gabapentin in oral fluid and urine samples by liquid chromatography Tandem Mass Spectrometry. J Med Discov (2019); 4(2):jmd19018. [Link]

  • United States Pharmacopeia. Gabapentin. [Link]

  • ResearchGate. Determination of gabapentin in bulk drug and in pharmaceutical dosage form by HPLC method. [Link]

  • SIELC Technologies. Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • National Institutes of Health. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • Centers for Disease Control and Prevention. ACETONITRILE 1606. [Link]

  • Google Patents. CN110568085B - Method for determining acetonitrile content in sample.
  • PubMed. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. [Link]

  • Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methyl. [Link]

  • Springer. Analysis types and quantification methods applied in UHPLC-MS metabolomics research: a tutorial. [Link]

  • ScienceDirect. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • GJ Chemical. Acetonitrile HPLC Grade for analytical applications. [Link]

  • LCGC International. Quality Control in GC–MS Analysis of Amino Acids. [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • PubMed Central. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. [Link]

  • PubMed. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. [Link]

  • PubMed. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. [Link]

  • PubMed. Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water. [Link]

  • Wiley. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopentanone Strecker Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Strecker synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of α-aminonitriles from cyclopentanone. Ketones, due to their steric hindrance and electronic properties, present unique challenges compared to aldehydes in this classic multicomponent reaction.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you maximize your reaction yield and purity.

Section 1: The Core Challenge—Understanding the Equilibrium

The Strecker synthesis is a powerful method for creating α-amino acids from carbonyl compounds.[2] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis.[3] For cyclopentanone, the initial three-component reaction involves the ketone, an ammonia source (like ammonium chloride), and a cyanide source (like potassium cyanide) to form the key intermediate, 1-amino-1-cyanocyclopentane.

The primary hurdle in achieving a high yield with ketones is managing the competing equilibria at the start of the reaction.[1][4] The desired pathway involves the formation of a cyclopentanimine, which is then attacked by the cyanide nucleophile. However, the cyanide ion can also directly attack the cyclopentanone carbonyl, forming a cyanohydrin. This cyanohydrin, upon workup, leads to the α-hydroxy acid, a common and yield-reducing byproduct.[5]

Strecker_Mechanism Start Cyclopentanone + NH₃ Imine Cyclopentanimine (Desired Intermediate) Start->Imine +NH₃, -H₂O (pH dependent) Cyanohydrin Cyclopentanone Cyanohydrin (Side-Product Intermediate) Start->Cyanohydrin Aminonitrile 1-Amino-1-cyanocyclopentane (Desired Product) Imine->Aminonitrile HydroxyAcid 1-Hydroxycyclopentanecarboxylic Acid (Byproduct) Cyanohydrin->HydroxyAcid Hydrolysis

Fig 1. Competing pathways in the Strecker synthesis of cyclopentanone.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Strecker synthesis of cyclopentanone in a practical question-and-answer format.

Q1: My yield of 1-amino-1-cyanocyclopentane is consistently low. What is the most likely cause?

A: Low yields in the Strecker reaction involving ketones are typically traced back to one of two issues: the unfavorable equilibrium that leads to cyanohydrin formation or incomplete reaction due to the lower reactivity of ketones.[4]

  • Cause 1: Cyanohydrin Byproduct Formation. The direct attack of cyanide on the cyclopentanone carbonyl is a major competing reaction. This is often exacerbated by suboptimal pH or incorrect reagent addition order.

  • Cause 2: Slow Imine Formation. Ketones are sterically more hindered and electronically less electrophilic than aldehydes, making the initial condensation with ammonia to form the imine sluggish.[1] If the imine concentration is low, the competing cyanohydrin pathway becomes more dominant.

Solution Strategy:

  • Control Reagent Addition: A highly effective strategy is to pre-form the imine before introducing the cyanide source. React cyclopentanone with your ammonia source first. Using a Dean-Stark trap or a desiccant like anhydrous MgSO₄ can help drive the equilibrium towards the imine by removing the water byproduct.[5][6] Once imine formation is maximized, add the cyanide source.

  • Optimize pH: Maintain a mildly acidic pH (around 6-8). This protonates the carbonyl, activating it for nucleophilic attack by ammonia, but does not fully protonate the ammonia, keeping it nucleophilic.[5] Using ammonium chloride (pKa ~9.2) naturally buffers the solution in a suitable range.[3]

  • Increase Reagent Concentration: Using a higher concentration of the ammonia source can help push the equilibrium towards imine formation according to Le Châtelier's principle.

Q2: I've identified a major byproduct in my reaction mixture. How can I confirm it's the cyanohydrin-derived α-hydroxy acid and how do I prevent it?

A: The most common significant byproduct is 1-hydroxycyclopentanecarboxylic acid, formed from the hydrolysis of the cyanohydrin intermediate.

  • Confirmation: This byproduct can be identified using standard analytical techniques. In an NMR spectrum, you would look for the absence of the amine protons and the presence of a hydroxyl proton. Mass spectrometry would show a molecular ion corresponding to the α-hydroxy acid.

  • Prevention: Minimizing this byproduct is directly linked to favoring imine formation over cyanohydrin formation.

    • Sequential Reagent Addition: As detailed in Q1, form the imine first, then add cyanide. This is the most critical step to prevent the buildup of the cyanohydrin intermediate.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the cyanohydrin pathway. However, this will also slow down the desired reaction, so this parameter must be carefully optimized. For many Strecker reactions, room temperature provides a good balance.[8]

Q3: The reaction is extremely slow. Can I heat the mixture to speed it up?

A: While heating can increase the reaction rate, it must be approached with caution. Higher temperatures can promote undesirable side reactions, such as the aldol condensation of cyclopentanone, especially under basic conditions.[5] Furthermore, if using a volatile cyanide source like HCN (generated in situ), heating can increase its vapor pressure, posing a significant safety hazard.

For ketone-based Strecker reactions, extending the reaction time (e.g., 24-48 hours) at room temperature is often a more effective and safer strategy than increasing the temperature.[8] If a rate increase is necessary, consider using a catalyst. While the classic Strecker reaction is uncatalyzed, Lewis acids have been shown to promote the reaction, although this adds complexity and cost.[8][9]

Q4: What is the best cyanide source and what are the critical safety precautions?

A: The choice of cyanide source involves a trade-off between reactivity, safety, and experimental convenience.

  • Alkali Metal Cyanides (NaCN, KCN): These are inexpensive, readily available solids that are easy to handle.[10] They are the most common choice for standard laboratory procedures. When used with ammonium chloride, they generate the necessary reactants in situ.[6]

  • Trimethylsilyl Cyanide (TMSCN): This is a more reactive but also more expensive and moisture-sensitive reagent. It is often used in anhydrous organic solvents and can be advantageous in catalyzed versions of the reaction.[11][12]

  • Hydrogen Cyanide (HCN): HCN is a highly toxic and volatile liquid/gas and its use is strongly discouraged outside of specialized industrial settings with appropriate engineering controls.[6]

Critical Safety Precautions:

  • ALWAYS work in a well-ventilated chemical fume hood.

  • NEVER allow cyanide salts to come into contact with acid. Acidification will liberate highly toxic HCN gas. The Strecker reaction is typically run under neutral to slightly basic conditions.

  • Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available and be trained in its use.

  • Quench all residual cyanide in the reaction mixture and on glassware with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

Section 3: Optimizing Reaction Parameters

The following table summarizes the impact of key experimental variables on the yield of 1-amino-1-cyanocyclopentane.

ParameterConditionEffect on Desired Product YieldRationale & Citation
Reagent Addition Sequential: Imine pre-formation, then CN⁻ additionHigh Increase Minimizes free cyclopentanone available to form the cyanohydrin byproduct.[5][7]
One-Pot: All reagents mixed at onceLower Competing cyanohydrin and imine formation pathways are active simultaneously.
pH 6 - 8 Optimal Balances carbonyl activation for imine formation without fully protonating the amine nucleophile.[5]
< 5 Decrease Amine is fully protonated to non-nucleophilic NH₄⁺; risk of HCN gas evolution.
> 9 Decrease Favors cyanohydrin formation and potential aldol side reactions.
Temperature Room Temp (20-25 °C) Good / Optimal Provides a good balance of reaction rate versus side-product formation.[8]
Elevated (>40 °C) Variable / Decrease May increase rate but can promote aldol condensation and other side reactions.[13][14]
Low (0-5 °C) Decrease Reaction rate becomes impractically slow for ketones.
Solvent Aqueous Methanol/Ethanol Good Helps solubilize both the organic ketone and the inorganic salts.
Water Moderate Low solubility of cyclopentanone can limit the reaction rate.

Section 4: Troubleshooting Workflow

If you are experiencing low yields, follow this decision tree to diagnose and solve the problem.

Troubleshooting_Workflow Start Problem: Low Yield of 1-Amino-1-cyanocyclopentane Analysis Analyze Crude Reaction Mixture (e.g., NMR, LC-MS) Start->Analysis UnreactedStart High % of Unreacted Cyclopentanone Analysis->UnreactedStart Cause? SideProduct Significant Byproduct Peak Observed Analysis->SideProduct Cause? Sol_Time Increase Reaction Time (e.g., to 24-48h) UnreactedStart->Sol_Time Solution Sol_Conc Increase NH₄Cl Concentration UnreactedStart->Sol_Conc Solution Confirm_SP Is Byproduct Consistent with α-Hydroxy Acid Precursor? SideProduct->Confirm_SP Identify Sol_Preform Implement Sequential Addition: Pre-form Imine First Confirm_SP->Sol_Preform Yes Sol_pH Check and Adjust pH to 6-8 Range Confirm_SP->Sol_pH Yes

Sources

common side reactions in the synthesis of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(1-aminocyclopentyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot effectively and optimize your experimental outcomes.

Overview of Synthesis: The Strecker Reaction

The most direct and common method for synthesizing α,α-disubstituted α-aminonitriles like this compound is the Strecker synthesis.[1] This multicomponent reaction involves the condensation of a ketone (cyclopentanone) with an ammonia source (e.g., ammonia, ammonium chloride) and a cyanide source (e.g., potassium cyanide, sodium cyanide) to form the target α-aminonitrile.[1][2]

The reaction proceeds through the formation of an imine intermediate from cyclopentanone and ammonia, which is then attacked by the cyanide nucleophile.[3] While seemingly straightforward, the reaction equilibrium and the presence of multiple reactive species can lead to several common side reactions and purification challenges.

Strecker_Synthesis Figure 1: Strecker Synthesis Pathway Cyclopentanone Cyclopentanone Iminium Cyclopentyl Iminium Ion Cyclopentanone->Iminium + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Iminium Cyanide Cyanide (CN⁻) Product This compound Cyanide->Product Iminium->Product + CN⁻

Caption: Figure 1: The core reaction pathway for the Strecker synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yields are the most common complaint and can stem from several factors. The primary culprits are often incomplete reaction, competing side reactions, or product loss during workup and purification. The most significant side reactions include the formation of cyclopentanone cyanohydrin and hydrolysis of the nitrile functional group.[4] It is critical to maintain anhydrous conditions and carefully control the pH throughout the process.

Q2: What are the most critical reaction parameters to control for a successful synthesis?

There are three paramount parameters:

  • Reagent Stoichiometry and Order of Addition: The relative rates of imine formation and cyanide addition are key. Some protocols advocate for pre-forming the imine before adding the cyanide source to minimize cyanohydrin formation.[5]

  • pH Control: The reaction medium's pH is a delicate balance. Imine formation is typically favored under slightly acidic conditions which promote the dehydration step, while the nucleophilic attack by cyanide is more efficient under neutral to slightly basic conditions.[3] Using a buffered system, such as ammonium chloride with ammonia, can help maintain an optimal pH range.

  • Water Content: The presence of water can significantly impact the reaction. It can hydrolyze the imine intermediate back to the starting ketone and, more critically, hydrolyze the final nitrile product to the corresponding amide or carboxylic acid, especially during acidic or basic workup.[6][7]

Q3: Is the Bucherer-Bergs reaction a viable alternative?

The Bucherer-Bergs reaction is an excellent method for synthesizing hydantoins from ketones, which are precursors to α-amino acids.[8][9] While the aminonitrile is an intermediate in the proposed mechanism, the reaction conditions (using ammonium carbonate and heat) are designed to drive the reaction forward to the stable hydantoin product.[10] Isolating the aminonitrile intermediate from a Bucherer-Bergs reaction is not a standard or efficient procedure. Therefore, for the direct synthesis of this compound, the Strecker synthesis is the superior and more direct route.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis, their underlying causes, and actionable solutions.

Problem 1: A major byproduct is observed, identified as Cyclopentanone Cyanohydrin.

Symptoms:

  • TLC/LC-MS analysis shows a significant peak corresponding to the mass of cyclopentanone + HCN (m/z 111.06).

  • Low conversion to the desired aminonitrile product.

Causality: This side reaction occurs when the cyanide ion attacks the electrophilic carbonyl carbon of cyclopentanone directly, which competes with the intended pathway of imine formation followed by cyanide attack.[8] This is particularly prevalent if the concentration of free ketone is high relative to the rate of imine formation.

Competing_Reactions Figure 2: Competing Reaction Pathways cluster_main Desired Pathway (Strecker) cluster_side Side Reaction Ketone1 Cyclopentanone Imine Imine Intermediate Ketone1->Imine + NH3 Ketone2 Cyclopentanone Product Target Aminonitrile Imine->Product + CN⁻ Cyanohydrin Cyclopentanone Cyanohydrin Ketone2->Cyanohydrin + CN⁻ (Direct Attack)

Caption: Figure 2: Visualization of the desired Strecker pathway versus the competing cyanohydrin formation.

Troubleshooting & Protocol:

StrategyRationaleStep-by-Step Protocol
Sequential Reagent Addition Minimize the time free ketone and cyanide are present together without ammonia.1. Dissolve cyclopentanone (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous methanol under an inert atmosphere (e.g., Argon).2. Stir the mixture at room temperature for 1-2 hours to favor imine formation.3. Cool the reaction to 0°C.4. Add a solution of potassium cyanide (1.1 eq) in a minimal amount of cold water or as a solid portion-wise, maintaining the low temperature.5. Allow the reaction to slowly warm to room temperature and stir overnight.
pH Optimization Maintain a pH that supports imine stability over direct ketone reactivity.Use a buffered system. A common choice is NH4Cl/NH3 which maintains a pH of ~9. Avoid strongly basic conditions which can favor cyanohydrin formation and ketone self-condensation.
Problem 2: Product degrades during workup; amide or carboxylic acid byproducts are detected.

Symptoms:

  • LC-MS analysis shows peaks corresponding to 2-(1-aminocyclopentyl)acetamide (M+18) or 2-(1-aminocyclopentyl)acetic acid (M+18+1).

  • Product is lost or appears as streaks on silica gel TLC plates.

  • Difficulty isolating a clean product after extraction.

Causality: The nitrile group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially when heated.[7] The workup procedure, which often involves pH adjustments to separate the basic amine product, is a critical stage where hydrolysis can inadvertently occur.

Troubleshooting & Protocol:

StrategyRationaleStep-by-Step Protocol for Workup
Controlled pH Extraction Avoid extreme pH values and prolonged exposure to aqueous acid or base to prevent hydrolysis.1. After reaction completion, quench by pouring into cold water.2. Extract the aqueous mixture with a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to remove non-basic organic impurities.3. Crucially , cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold, dilute HCl (e.g., 1M) to protonate the amine product, making it water-soluble.4. Wash the acidic aqueous layer again with EtOAc to remove any remaining neutral impurities (like unreacted ketone or cyanohydrin).5. Cool the acidic aqueous layer again and basify to pH ~10-11 with cold, dilute NaOH (e.g., 2M) or Na2CO3 solution. This deprotonates the amine, making it soluble in organic solvents.6. Immediately extract the product into DCM or EtOAc (3x).7. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at low temperature (<40°C).
Anhydrous Reaction Conditions Prevent hydrolysis during the reaction itself by rigorously excluding water.Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[4]
Problem 3: The reaction is sluggish or fails to proceed to completion.

Symptoms:

  • TLC/LC-MS analysis shows a large amount of unreacted cyclopentanone even after extended reaction times.

  • Formation of multiple unidentified minor spots.

Causality: This issue often points to reagent quality or suboptimal reaction conditions that prevent the formation of the key imine intermediate.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow for Low Conversion Start Low Conversion/ No Reaction CheckReagents Verify Reagent Quality (Fresh Ketone, Anhydrous Cyanide) Start->CheckReagents CheckSetup Ensure Anhydrous Conditions (Dry Glassware, Inert Gas) CheckReagents->CheckSetup Reagents OK Optimize_pH Optimize pH (Buffered System?) CheckSetup->Optimize_pH Setup OK Optimize_Temp Adjust Temperature (RT or slight warming?) Optimize_pH->Optimize_Temp pH Optimized Success Reaction Proceeds Optimize_Temp->Success

Caption: Figure 3: A logical workflow for diagnosing and solving low reaction conversion.

Troubleshooting & Protocol:

StrategyRationaleActionable Steps
Reagent Quality Check Degradation of starting materials is a common cause of failure.1. Cyclopentanone: Use freshly distilled cyclopentanone if it has been stored for a long time, as it can self-condense or oxidize.2. Cyanide Source: Potassium or sodium cyanide can degrade upon exposure to atmospheric moisture and CO2. Use a fresh bottle or finely grind the salt just before use to expose a fresh surface. Store in a desiccator.3. Ammonia Source: If using aqueous ammonia, ensure its concentration is correct. If using a salt like NH4Cl, ensure it is dry.
Solvent Choice The solvent must be able to dissolve the reagents and be inert under the reaction conditions.Anhydrous methanol or ethanol are common choices as they facilitate the dissolution of the inorganic salts while being compatible with the organic reagents.[2]
Temperature Control The reaction is often run at room temperature, but gentle heating may be required to drive it to completion.Monitor the reaction at room temperature for 24 hours. If starting material remains, consider gently heating the reaction to 40-50°C, while monitoring carefully for byproduct formation by TLC/LC-MS.
References
  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Retrieved from a relevant organic chemistry text or resource.
  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4009. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Geetha, K., Suresh, C. A., & Sandeep, T. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci., 4(2), 51-54.
  • Ogata, Y., & Kawasaki, A. (1969). Mechanistic aspects of the Strecker aminonitrile synthesis. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Li, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3494. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(1-Aminocyclopentyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Drawing upon established principles of organic chemistry and extensive field experience, this document provides practical troubleshooting advice and in-depth procedural guidance.

I. Understanding the Molecule and Potential Impurities

This compound is a bifunctional molecule containing a basic amino group and a nitrile functionality. It is commonly synthesized via the Strecker reaction, which involves the one-pot reaction of cyclopentanone, a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium chloride).[1][2] Understanding the nature of this synthesis is key to anticipating potential impurities.

Common Impurities from Strecker Synthesis:

  • Unreacted Starting Materials: Residual cyclopentanone, cyanide salts, and ammonia.

  • Side-Reaction Products:

    • Cyclopentanone Cyanohydrin: Formed by the reaction of cyclopentanone with cyanide.

    • Amine-Bis-Nitrile: Formed by the reaction of the product with another equivalent of cyclopentanone and cyanide.

    • Hydrolysis Products: The nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, especially during work-up under acidic or basic conditions.[3]

  • Polymers: Aldehydes and ketones can be prone to polymerization under certain conditions.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How can I best approach its initial cleanup?

Answer: A dark, oily crude product often indicates the presence of polymeric materials and other colored impurities. A multi-step approach is recommended:

  • Acid-Base Extraction: This is a fundamental technique to separate your basic amine product from neutral and acidic impurities.

    • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your aminonitrile will be protonated and move into the aqueous layer, leaving many organic impurities behind.

    • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10 to deprotonate your amine.

    • Extract your free-base product back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Charcoal Treatment: If the product is still colored after extraction, you can try treating a solution of the product with activated charcoal to adsorb colored impurities. However, be aware that this can sometimes lead to product loss.

Question 2: I'm seeing significant streaking and poor separation during silica gel column chromatography. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and sometimes irreversible adsorption.

Solutions:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).[4]

  • Use a Different Stationary Phase:

    • Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina is a good alternative to silica for purifying amines.

    • Amine-Functionalized Silica: These columns are specifically designed for the purification of basic compounds and can provide excellent peak shapes.[4]

  • Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography can be an effective alternative. A typical mobile phase would be a mixture of water and acetonitrile, often with a modifier like triethylamine to ensure good peak shape for the amine.[5]

Question 3: My product seems to be degrading on the column. I'm observing new spots on the TLC of my fractions.

Answer: Aminonitriles can be sensitive to both acidic and basic conditions, which can be present on a chromatography column.

  • On-Column Hydrolysis: The nitrile group can be hydrolyzed to an amide, especially in the presence of water and acid/base.

  • Retro-Strecker Reaction: Under certain conditions, the aminonitrile can revert to its starting materials.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic modifier (like triethylamine) to neutralize the stationary phase.[4]

  • Work Quickly: Do not let the sample sit on the column for an extended period.

  • Consider Alternative Purification Methods: If column degradation is persistent, consider distillation or recrystallization.

Question 4: I'm having trouble getting my this compound to crystallize. It keeps oiling out.

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling is too rapid.

Strategies to Induce Crystallization:

  • Solvent Screening: The choice of solvent is critical. For recrystallization, you want a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature or below.[6]

    • For aminonitriles, which are relatively polar, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes or DCM/heptane.

  • Two-Solvent Recrystallization: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.[7][8]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: As an aminonitrile, it is best stored as its hydrochloride salt under an inert atmosphere (nitrogen or argon) at 2-8°C.[9] The free base is more susceptible to degradation, particularly through oxidation and hydrolysis.

Q2: Can I purify this compound by distillation?

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify the molecular weight of the compound and any impurities.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an excellent tool for purity assessment.

  • Elemental Analysis: To confirm the elemental composition of the pure compound.

Q4: Is it better to purify the free base or the hydrochloride salt?

A4: This depends on the nature of the impurities and the desired final form.

  • Free Base: Purification of the free base by column chromatography or distillation is effective for removing non-basic impurities.

  • Hydrochloride Salt: Purification by recrystallization of the hydrochloride salt is often very effective for achieving high purity. The salt is typically more crystalline and stable than the free base. A common procedure is to dissolve the crude free base in a solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or bubble HCl gas through the solution to precipitate the salt. The salt can then be recrystallized.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol is a general guideline and should be optimized for your specific reaction mixture.

1. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for a polar amine is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Add ~1% triethylamine to the TLC solvent to mimic the column conditions. The ideal Rf value for your product should be between 0.2 and 0.4.
  • Sample Preparation: Dissolve your crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method often results in better separation.

2. Column Packing:

  • Choose an appropriately sized silica gel column.
  • Pack the column using the chosen eluent (without the added base initially) as a slurry.
  • Once packed, flush the column with 2-3 column volumes of the eluent containing 1% triethylamine to equilibrate and neutralize the silica.

3. Loading and Elution:

  • Carefully add your dry-loaded sample to the top of the column.
  • Begin elution with your chosen solvent system containing 1% triethylamine.
  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.
  • The triethylamine will also be removed during this process, but a high-vacuum pump may be necessary to remove the final traces.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

1. Salt Formation:

  • Dissolve the crude this compound free base in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
  • Slowly add a solution of hydrochloric acid in isopropanol (or bubble dry HCl gas through the solution) while stirring. The hydrochloride salt should precipitate. If it doesn't, you may need to cool the solution in an ice bath.
  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

2. Recrystallization:

  • Choose a suitable solvent or solvent system for recrystallization. Good starting points for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water. The goal is to find a system where the salt is soluble when hot but sparingly soluble when cold.
  • Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.
  • If the solution is colored, you can perform a hot filtration to remove insoluble impurities.
  • Allow the solution to cool slowly to room temperature to form crystals.
  • Further cool the solution in an ice bath to maximize the yield.
  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualizing the Purification Workflow

Caption: General purification workflow for this compound.

VI. References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie75 , 27–45 (1850).

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega2021 6 (2), 1629-1641.

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 62 (9), 1775-1779 (1984).

  • Preventing degradation of aminonitriles during workup and purification. Benchchem. (2025). Retrieved from a relevant technical note on aminonitrile purification.

  • High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1055 (1-2), 235-239 (2004).

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (n.d.). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023, February 10). Retrieved from a relevant application note.

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. r/Chempros. Retrieved from a relevant discussion thread.

  • Acetonitrile. Sciencemadness Wiki. (2020, November 15). Retrieved from [Link]

  • How do I recrystallize an amine compound that is not soluble in common organic solvents? ResearchGate. (2021, January 19). Retrieved from a relevant discussion thread.

  • Stability of Pesticide Stock Solutions. (2014, September 11). European Reference Laboratory for Single Residue Methods.

  • Acetonitrile. Wikipedia. (n.d.). Retrieved from [Link]

  • US4072698A - Resolution of aminonitriles. Google Patents.

  • Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. ResearchGate.

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules2023 , 28(8), 3536.

  • 2-(4-Aminophenyl)acetonitrile. Chemsrc. (2025, August 24). Retrieved from [Link]

  • Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids23 (5), 767-775 (2004).

  • Unusual stability of acetonitrile-based superconcentrated electrolytes for fast-charging lithium-ion batteries. Journal of the American Chemical Society136 (13), 5039-5046 (2014).

  • Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process. Google Patents.

  • Process for purifying acetonitrile. European Patent Office.

  • EP0890572A1 - Purification of acetonitrile by a distillative recovery/ion exchange resin treatment process. Google Patents.

  • Acetonitrile synthesis. Sciencemadness Discussion Board. (2005, November 18).

  • CAS NO. 1363405-41-7 | this compound hydrochloride | Catalog BD-A290175 | Arctom. (n.d.).

  • 1497016-50-8 | 2-(1-(Aminomethyl)cyclopropyl)acetonitrile | ChemScene. (n.d.).

  • Acetonitrile. NIST WebBook.

  • US4179462A - Process for preparing acetonitrile. Google Patents.

  • Acetonitrile. NIST WebBook.

  • CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile | Chemsrc. (2025, August 24).

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminonitrile Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning aminonitrile synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and practical, self-validating protocols to ensure the integrity and success of your scale-up endeavors.

Section 1: Frequently Asked Questions (FAQs) - Core Principles of Scale-Up

This section addresses fundamental questions and concerns that arise during the initial planning and execution of scaling up aminonitrile synthesis.

Q1: What are the primary challenges when scaling up the Strecker synthesis of aminonitriles?

When moving from a lab to a pilot or manufacturing scale, several critical challenges can emerge. The most significant of these include:

  • Thermal Management: The Strecker reaction is often exothermic. What is easily managed in a small flask can become a significant safety hazard at a larger scale, potentially leading to runaway reactions.[1]

  • Reagent Handling and Safety: The use of highly toxic cyanide sources, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), presents considerable safety and handling challenges at larger quantities.[2][3][4]

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures (e.g., with poorly soluble cyanide salts), becomes more difficult at scale and can impact reaction kinetics and yield.

  • Impurity Profile and Control: Side reactions that are negligible at the lab scale can become significant at a larger scale, leading to a more complex impurity profile that can complicate purification and affect the quality of the final product.[5][6]

  • Product Stability and Work-up: Aminonitriles can be prone to degradation, particularly through the retro-Strecker reaction, especially under thermal stress or during prolonged work-up and purification procedures.[7]

Q2: How does the choice of cyanide source impact the scalability of aminonitrile synthesis?

The choice of cyanide source is a critical factor for a safe and efficient scale-up. While sources like trimethylsilyl cyanide (TMSCN) are effective on a small scale, their cost and the generation of stoichiometric amounts of HCN pose significant safety risks at larger scales.[2]

A more scalable approach often involves the use of less hazardous and more cost-effective cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN).[2] However, their use introduces challenges related to their poor solubility in many organic solvents, often necessitating biphasic reaction conditions or the use of phase-transfer catalysts.[2] The in-situ generation of HCN from these salts requires careful control of pH to maintain a safe and effective reaction rate.

Cyanide SourceAdvantages for Scale-UpDisadvantages for Scale-Up
Hydrogen Cyanide (HCN) Highly reactive, can lead to fast reaction times.Extremely toxic and volatile, significant handling and safety infrastructure required.
Trimethylsilyl Cyanide (TMSCN) Soluble in organic solvents, often gives high yields.Expensive, generates HCN upon reaction with protic solvents, posing safety risks.[2]
Potassium/Sodium Cyanide (KCN/NaCN) Inexpensive, less hazardous to handle than HCN or TMSCN.[2]Poorly soluble in many organic solvents, may require aqueous or biphasic conditions.[2]
Acetone Cyanohydrin Liquid, easier to handle than solid cyanides.Can decompose to release HCN, especially with heat or base.
Q3: What are the key considerations for catalyst selection and optimization during scale-up?

Catalyst selection is pivotal for a successful scale-up, impacting reaction efficiency, selectivity, and overall process economics. Key considerations include:

  • Robustness and Stability: The catalyst must be stable under the reaction conditions for extended periods and at larger scales. Catalysts that are sensitive to air or moisture can be challenging to handle in a manufacturing environment.

  • Activity and Loading: A highly active catalyst is desirable as it reduces the required loading, which in turn minimizes cost and simplifies purification.

  • Selectivity: For the synthesis of chiral aminonitriles, the enantioselectivity of the catalyst is crucial and must be maintained at scale.

  • Compatibility: The chosen catalyst should be compatible with safer, more scalable cyanide sources like KCN or NaCN and tolerant of aqueous or biphasic conditions if necessary.[2]

  • Cost and Availability: The cost-effectiveness and ready availability of the catalyst are critical for commercial viability.

Organocatalysts are often favored for their robustness and lower toxicity compared to some metal-based catalysts.[8][9][10]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your scale-up experiments.

Reaction Monitoring and Control
Q4: My reaction is showing a significant exotherm, and I'm concerned about a runaway reaction. What should I do?

A significant exotherm is a serious safety concern during scale-up.[1] Here’s how to address it:

  • Immediate Actions:

    • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

    • Cooling: Ensure your cooling system is operating at maximum capacity.

    • Dilution: If possible and safe, dilute the reaction mixture with a pre-cooled solvent to dissipate heat.

  • Preventative Measures for Future Batches:

    • Controlled Addition: Add the cyanide source or another reactive component slowly and at a controlled rate to manage the rate of heat generation.

    • Lower Reaction Temperature: Start the reaction at a lower temperature to provide a larger buffer for the exotherm.

    • Improve Heat Transfer: Use a reactor with a better surface area-to-volume ratio or improve the efficiency of your cooling system.

    • Consider Continuous Flow: Continuous flow reactors offer superior heat transfer and safety for highly exothermic reactions.[11][12][13]

Exotherm_Mitigation Exotherm Significant Exotherm Detected Immediate_Actions Immediate Actions Exotherm->Immediate_Actions Preventative_Measures Preventative Measures Exotherm->Preventative_Measures Stop_Addition Stop Reagent Addition Immediate_Actions->Stop_Addition Cooling Maximize Cooling Immediate_Actions->Cooling Dilution Dilute with Cold Solvent Immediate_Actions->Dilution Controlled_Addition Controlled Reagent Addition Preventative_Measures->Controlled_Addition Lower_Temp Lower Reaction Temperature Preventative_Measures->Lower_Temp Heat_Transfer Improve Heat Transfer Preventative_Measures->Heat_Transfer Continuous_Flow Consider Continuous Flow Preventative_Measures->Continuous_Flow

Caption: Workflow for mitigating and preventing thermal runaway in aminonitrile synthesis.

Q5: The reaction is sluggish and not going to completion, even after extended reaction times. What are the potential causes and solutions?

A stalled reaction at scale can be due to several factors:

  • Poor Mixing: Inadequate agitation can lead to poor mass transfer, especially in heterogeneous mixtures.

    • Solution: Increase the stirring rate or use a more efficient agitator. For very viscous reaction mixtures, consider dilution.

  • Catalyst Deactivation: The catalyst may be degrading over the extended reaction time or may be poisoned by impurities in the starting materials or solvents.

    • Solution: Ensure the purity of your reagents and solvents. If catalyst deactivation is suspected, a higher catalyst loading or the addition of a second portion of the catalyst mid-reaction might be necessary.

  • Insufficient Cyanide Availability: If using cyanide salts, their dissolution may be the rate-limiting step.

    • Solution: Consider using a phase-transfer catalyst to improve the solubility of the cyanide salt in the organic phase. Grinding the cyanide salt to a smaller particle size can also increase its surface area and dissolution rate.

  • Low Temperature: While controlling the exotherm is crucial, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any exotherm.

Work-up and Purification
Q6: I am observing significant product degradation during the aqueous work-up. What is the likely cause and how can I prevent it?

Product degradation during work-up is often due to the retro-Strecker reaction , where the aminonitrile reverts to the starting aldehyde/ketone and amine, and cyanide.[7] This is often promoted by:

  • pH Extremes: Both strongly acidic and strongly basic conditions can promote the retro-Strecker reaction.

  • Elevated Temperatures: Heating the reaction mixture during work-up can accelerate degradation.

Solutions:

  • pH Control: Maintain a neutral or slightly acidic pH during the aqueous work-up. A buffered wash may be beneficial.

  • Temperature Control: Perform the work-up at room temperature or below.

  • Minimize Contact Time: Reduce the time the aminonitrile is in contact with the aqueous phase.

  • Quenching: Before work-up, quench any unreacted cyanide. A common method is to add an aqueous solution of potassium carbonate (K₂CO₃).[2]

Q7: My aminonitrile is difficult to purify by column chromatography, showing significant streaking and product loss on the column. What are my options?

The basic nature of the amine functionality in aminonitriles can lead to strong interactions with the acidic silica gel, causing streaking and decomposition.

  • Deactivating the Silica Gel:

    • Amine Wash: Pre-treat the silica gel by eluting it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonia in methanol, before loading your sample. This neutralizes the acidic sites on the silica.

  • Alternative Purification Methods:

    • Crystallization: If your aminonitrile is a solid, crystallization is often the most effective and scalable purification method.

    • Acid/Base Extraction: Utilize the basicity of the aminonitrile to perform an acid-base extraction. Extract the product into an acidic aqueous phase, wash the aqueous phase with an organic solvent to remove neutral impurities, and then basify the aqueous phase and extract the purified aminonitrile back into an organic solvent.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or a polymer-based support.

Purification_Strategy Start Aminonitrile Purification Challenge Chromatography Column Chromatography Issues (Streaking, Decomposition) Start->Chromatography Alternative_Purification Alternative Purification Methods Start->Alternative_Purification Deactivate_Silica Deactivate Silica Gel Chromatography->Deactivate_Silica Crystallization Crystallization Alternative_Purification->Crystallization Acid_Base_Extraction Acid/Base Extraction Alternative_Purification->Acid_Base_Extraction Alternative_Stationary_Phase Use Alternative Stationary Phase (e.g., Alumina) Alternative_Purification->Alternative_Stationary_Phase Amine_Wash Pre-treat with Amine Solution (e.g., Et3N) Deactivate_Silica->Amine_Wash

Caption: Decision tree for selecting an appropriate purification strategy for aminonitriles.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the scale-up of aminonitrile synthesis.

Protocol 1: General Procedure for a Scaled-Up Strecker Reaction Using Potassium Cyanide

This protocol describes a general method for the synthesis of an aminonitrile on a multi-gram scale using KCN as the cyanide source.[2]

Safety Precaution: This reaction generates hydrogen cyanide, a highly toxic gas. This procedure must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including cyanide-specific gloves and a lab coat. An emergency cyanide exposure kit should be readily available.[4]

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Potassium Cyanide (KCN) (1.2-1.5 equiv)

  • Acetic Acid (1.0-1.2 equiv)

  • Solvent (e.g., Toluene, Methanol, or a biphasic mixture)

  • Deionized Water

  • Saturated Aqueous Potassium Carbonate (K₂CO₃) Solution

  • Saturated Aqueous Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the aldehyde or ketone and the amine.

  • Solvent Addition: Add the chosen solvent and stir the mixture to ensure homogeneity.

  • Cyanide Solution Preparation: In a separate vessel, carefully dissolve the potassium cyanide in deionized water. Caution: This solution is highly toxic.

  • Reaction Initiation: Cool the reactor contents to 0-5 °C using an ice bath.

  • Controlled Addition: Slowly add the acetic acid to the reaction mixture, followed by the dropwise addition of the aqueous KCN solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at the controlled temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly add saturated aqueous K₂CO₃ solution to quench any unreacted HCN and neutralize the acetic acid. Caution: This may cause gas evolution. Ensure adequate ventilation.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the chosen organic solvent (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude aminonitrile.

  • Purification: Purify the crude product by crystallization, acid/base extraction, or column chromatography as determined to be appropriate.

Protocol 2: Analytical Method for Monitoring Impurity Profile by HPLC

Regular monitoring of the impurity profile is crucial for a successful scale-up.[14][15]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase (example):

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Gradient Elution (example):

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Procedure:

  • Sample Preparation: Prepare a dilute solution of the reaction mixture in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the HPLC system.

  • Data Analysis: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Identify the peaks corresponding to the starting materials, product, and any impurities. The relative peak areas can be used to estimate the purity and the levels of individual impurities.

Section 4: Advanced Concepts - Continuous Flow Synthesis

For certain challenging aminonitrile syntheses, particularly those that are highly exothermic or use hazardous reagents, continuous flow chemistry offers a safer and more efficient alternative to batch processing.[11][12][13]

Q8: When should I consider transitioning from batch to continuous flow synthesis for my aminonitrile production?

Consider transitioning to continuous flow when you encounter one or more of the following:

  • Safety Concerns: Highly exothermic reactions that are difficult to control in a large batch reactor.

  • Hazardous Reagents: The use of unstable or highly toxic reagents that are safer to generate and consume in situ in small volumes.

  • Poorly Reproducible Reactions: Reactions that are sensitive to mixing or addition rates and show batch-to-batch variability.

  • Difficult Work-ups: Reactions that benefit from in-line quenching and extraction to minimize product degradation.

Continuous flow reactors, such as microreactors, provide superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.[11]

References

  • Wiles, C., & Watts, P. (2008). An Integrated Microreactor for the Multicomponent Synthesis of α-Aminonitriles. Organic Process Research & Development, 12(6), 1083–1088. [Link]

  • Zuend, S. J., Coughlin, R. W., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. [Link]

  • Yadav, A. K., Singh, A. K., & Kumar, R. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]

  • Yadav, A. K., Singh, A. K., & Kumar, R. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • Cioc, R. C., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185–1194. [Link]

  • Yadav, A. K., Singh, A. K., & Kumar, R. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Liu, X., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous-flow approach for the multi-gram scale synthesis of C2-alkyl- or β-amino functionalized 1,3-dicarbonyl derivatives and ondansetron drug using 1,3-dicarbonyls. Reaction Chemistry & Engineering. [Link]

  • MDPI. (n.d.). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Harvard University. [Link]

  • Royal Society of Chemistry. (n.d.). Continuous flow synthesis enabling reaction discovery. Chemical Science. [Link]

  • Cioc, R. C., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferr
  • ResearchGate. (n.d.). Development of a New α-Aminonitrile Synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • BenchChem. (2025). A Comparative Guide to Aminonitrile Synthesis: Strecker Reaction vs.
  • Veeprho. (2024, February 28). The Role of Impurity Profiling in Therapeutic Peptides. Veeprho. [Link]

  • Deb, M. L., & Bhuyan, P. J. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 66. [Link]

  • ResearchGate. (n.d.). Identification, Synthesis, and Control of Process-Related Impurities in Antipsychotic Drug Substance Brexpiprazole.
  • Li, Y., et al. (2009). Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 504–510. [Link]

  • ResearchGate. (n.d.). Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process.

Sources

Technical Support Center: Stability of 2-(1-Aminocyclopentyl)acetonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(1-aminocyclopentyl)acetonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experimental outcomes.

Introduction: Understanding the Chemistry of α-Aminonitriles

This compound belongs to the class of α-aminonitriles. A key characteristic of this functional group is the susceptibility of the nitrile group to hydrolysis under acidic conditions, a reaction famously utilized in the Strecker synthesis of amino acids.[1][2][3][4] This inherent reactivity is the primary cause of stability concerns when working with this compound in acidic environments. The amino group, being basic, will be protonated in acidic media, which can influence the electronic properties and reactivity of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic solutions?

A1: The primary degradation pathway for this compound in the presence of acid and water is the hydrolysis of the nitrile functional group. This proceeds in a two-step manner: first to the corresponding amide intermediate, 2-(1-aminocyclopentyl)acetamide, and then further to the final carboxylic acid product, 2-(1-aminocyclopentyl)acetic acid.[2][5] The amino group will be protonated throughout this process, existing as an ammonium salt.

Q2: I am using this compound hydrochloride. Does this mean it is stable in acid?

A2: The hydrochloride salt form indicates that the compound can be protonated and is handled in an acidic form for improved stability and solubility in some solvents. However, this does not imply that it is indefinitely stable in aqueous acidic solutions. The presence of water and a strong acid will still facilitate the hydrolysis of the nitrile group over time. The rate of this hydrolysis will depend on the acid concentration, temperature, and reaction time.

Q3: Can I use acidic mobile phases for the HPLC analysis of this compound?

A3: Yes, you can use acidic mobile phases for HPLC analysis, but with caution. It is a common practice to use additives like formic acid or trifluoroacetic acid to improve peak shape by keeping the amino group protonated. However, prolonged exposure to the acidic mobile phase, especially at elevated temperatures in an autosampler, can lead to on-column or in-vial degradation. It is advisable to use freshly prepared solutions, keep the autosampler cool, and perform rapid analyses. Consider using a mobile phase with a lower acid concentration or a less aggressive acid if stability is a major concern. Some sources suggest that acetonitrile itself can undergo photochemical reactions or degradation in the presence of acids, so using amber vials is recommended.

Q4: What are the expected byproducts I should look for if I suspect degradation?

A4: The primary degradation products to monitor for are 2-(1-aminocyclopentyl)acetamide (the intermediate amide) and 2-(1-aminocyclopentyl)acetic acid (the final carboxylic acid). You can use techniques like LC-MS to identify these species by their respective molecular weights.

Troubleshooting Guides

Scenario 1: Unexpected Peaks in Chromatogram During Reaction Monitoring

Issue: You are running a reaction with this compound under acidic conditions and observe the appearance of one or two new, more polar peaks in your HPLC or LC-MS analysis over time.

Root Cause Analysis:

This is a classic sign of the acidic hydrolysis of the nitrile group. The initial nitrile is relatively nonpolar. The formation of the amide and then the carboxylic acid introduces more polar functional groups, leading to earlier elution times on a reverse-phase HPLC column.

Troubleshooting Protocol:

  • Confirm Peak Identities:

    • Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. The expected m/z for the protonated species would be:

      • This compound: C₇H₁₂N₂ + H⁺ = 125.107

      • 2-(1-Aminocyclopentyl)acetamide: C₇H₁₄N₂O + H⁺ = 143.118

      • 2-(1-Aminocyclopentyl)acetic acid: C₇H₁₃NO₂ + H⁺ = 144.097

  • Kinetic Monitoring:

    • Take aliquots from your reaction at regular time intervals and analyze them by HPLC. Plot the peak area of your starting material and the new peaks over time. This will give you a kinetic profile of the degradation.

  • Mitigation Strategies:

    • Temperature Control: If possible, lower the reaction temperature. Hydrolysis is an activated process, and reducing the temperature will significantly slow down the degradation rate.

    • Acid Concentration: Evaluate if the acid concentration can be reduced without compromising your desired reaction.

    • Solvent System: If the reaction allows, consider using a less aqueous solvent system to reduce the availability of water for hydrolysis.

Scenario 2: Low Yield or Incomplete Reaction in a Synthesis Step

Issue: You are using this compound as a starting material in an acid-catalyzed reaction, but you are observing low yields of your desired product and a significant amount of a polar byproduct.

Root Cause Analysis:

The acidic conditions required for your primary reaction are likely causing a competing degradation of your starting material via hydrolysis. The rate of hydrolysis may be comparable to or faster than your intended synthetic transformation.

Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Screen Different Acids: Test a range of Brønsted or Lewis acids. A less nucleophilic acid might favor your desired reaction over hydrolysis.

    • Anhydrous Conditions: If your reaction chemistry permits, perform the reaction under strictly anhydrous conditions. This can be achieved by using dry solvents, inert atmospheres (e.g., nitrogen or argon), and adding drying agents.

    • Order of Addition: Consider if the order of adding your reagents can be modified to minimize the time the aminonitrile is exposed to acidic conditions before the desired reaction occurs.

  • Protecting Group Strategy:

    • If the amino group is not directly involved in your reaction, consider protecting it (e.g., as a Boc or Cbz derivative). This will alter the electronic properties of the molecule and may influence the rate of nitrile hydrolysis. The protecting group can be removed in a subsequent step.

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

degradation_pathway start This compound amide 2-(1-Aminocyclopentyl)acetamide (Intermediate) start->amide + H₂O, H⁺ acid 2-(1-Aminocyclopentyl)acetic acid (Final Product) amide->acid + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow: Monitoring Stability by HPLC

This protocol provides a general method for assessing the stability of this compound in an acidic solution.

hplc_workflow prep Prepare Acidic Solution (e.g., 0.1 M HCl in 50:50 Acetonitrile:Water) mix Mix Stock Solution with Acidic Solution to Final Concentration prep->mix sample_prep Prepare Stock Solution of This compound sample_prep->mix t0 Inject t=0 Sample into HPLC mix->t0 incubate Incubate Solution at Controlled Temperature mix->incubate analyze Analyze Chromatograms for New Peaks and Changes in Peak Area t0->analyze tn Inject Samples at Regular Time Intervals incubate->tn tn->analyze

Caption: Workflow for HPLC-based stability monitoring.

Protocol Details:

  • Preparation of Solutions:

    • Prepare the desired acidic solution (e.g., 0.1 M HCl in a suitable solvent mixture like water/acetonitrile).

    • Accurately prepare a stock solution of this compound in a compatible solvent.

  • Initiation of Stability Study:

    • At time zero, dilute the stock solution with the acidic solution to the target concentration.

  • HPLC Analysis:

    • Immediately inject a sample (t=0) onto a suitable reverse-phase HPLC column (e.g., C18).

    • A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector (if the molecule or its derivatives have a chromophore) or, ideally, a mass spectrometer (MS).

  • Time-Course Monitoring:

    • Store the sample solution at a constant temperature (e.g., room temperature or elevated temperature to accelerate degradation).

    • Inject samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Integrate the peak areas of the parent compound and any new peaks that appear in the chromatograms.

    • Plot the percentage of the parent compound remaining versus time to determine the stability profile.

Summary of Potential Degradation Products

Compound NameChemical FormulaMolecular WeightExpected [M+H]⁺
This compoundC₇H₁₂N₂124.18125.11
2-(1-Aminocyclopentyl)acetamideC₇H₁₄N₂O142.20143.12
2-(1-Aminocyclopentyl)acetic acidC₇H₁₃NO₂143.18144.10

References

  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]

  • International Multidisciplinary Journal for Research & Development. (2023). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Available at: [Link]

  • Pearson+. What is the significance of acid hydrolysis in the Strecker synth... Available at: [Link]

Sources

preventing byproduct formation in aminocyclopentane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aminocyclopentane synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of cyclopentylamine and its derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing primary aminocyclopentane?

A1: The most prevalent and industrially significant method is the reductive amination of cyclopentanone. This reaction involves the condensation of cyclopentanone with ammonia to form an intermediate imine, which is then reduced to the desired cyclopentylamine.[1] This can be performed as a one-pot reaction or in a stepwise manner.[2]

Q2: I am observing a significant amount of dicyclopentylamine in my reaction mixture. What is causing this?

A2: The formation of dicyclopentylamine, a secondary amine, is a common byproduct resulting from the over-alkylation of the primary amine product.[1] This occurs when the newly formed cyclopentylamine acts as a nucleophile and reacts with another molecule of the imine intermediate. This issue is particularly prevalent in reductive aminations.[3]

Q3: My reaction yield is low, and I've isolated a significant amount of cyclopentanol. Why is this happening?

A3: Cyclopentanol is formed when the reducing agent directly reduces the starting material, cyclopentanone, before it can react with ammonia to form the imine.[1] The choice of reducing agent and the reaction conditions play a crucial role in minimizing this side reaction.[3]

Q4: Can I use sodium borohydride (NaBH₄) for the reductive amination of cyclopentanone?

A4: While sodium borohydride can be used, it is a strong reducing agent that can readily reduce cyclopentanone to cyclopentanol.[3][4] To mitigate this, it's often recommended to allow sufficient time for the imine to form before adding the NaBH₄.[4] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the ketone starting material.[3][5]

Q5: What is the Leuckart reaction, and is it suitable for aminocyclopentane synthesis?

A5: The Leuckart reaction is a method of reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[6][7] It is a viable method for synthesizing aminocyclopentane from cyclopentanone.[8] However, it typically requires high temperatures.[6]

Troubleshooting Guide: Byproduct Formation and Mitigation Strategies

This section provides a detailed breakdown of common byproducts encountered during aminocyclopentane synthesis via reductive amination of cyclopentanone, along with their causes and recommended solutions.

Issue 1: Formation of Dicyclopentylamine (Secondary Amine)

Root Cause Analysis: The primary amine product, cyclopentylamine, is nucleophilic and can compete with ammonia to react with the imine intermediate. This leads to the formation of a secondary imine which is then reduced to dicyclopentylamine.

Mitigation Strategies:

  • Increase Ammonia Concentration: Using a large excess of ammonia can outcompete the primary amine product for reaction with the imine intermediate, thus favoring the formation of cyclopentylamine.[9] A methanolic solution of ammonia has been shown to be effective in inhibiting the formation of secondary and tertiary amines.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the secondary amination reaction relative to the primary amination.

  • Choice of Catalyst: For catalytic hydrogenations, the choice of catalyst can influence selectivity. For example, Raney Nickel has been used in the reductive amination of cyclopentanone to produce cyclopentylamine in good yield.[1]

Issue 2: Formation of Cyclopentanol

Root Cause Analysis: The reducing agent directly reduces the carbonyl group of cyclopentanone to an alcohol. This is more likely to occur with powerful reducing agents or under conditions that do not favor imine formation.

Mitigation Strategies:

  • Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for reducing the iminium ion intermediate over the ketone.[3][10] NaBH₃CN is effective in mildly acidic conditions (pH 4-5), which also favor imine formation.[3]

  • Stepwise Addition of Reagents: Allow the cyclopentanone and ammonia to react and form the imine intermediate before introducing the reducing agent.[4] This can be monitored by techniques like IR spectroscopy (disappearance of the C=O stretch).

  • pH Control: Maintaining a slightly acidic pH (around 6-7) can facilitate imine formation and subsequent reduction, while minimizing direct ketone reduction.[5]

Issue 3: Presence of Unreacted Cyclopentanone

Root Cause Analysis: Incomplete reaction can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the catalyst (in catalytic hydrogenations).

Mitigation Strategies:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time. A modest increase in temperature may be necessary to drive the reaction to completion.

  • Catalyst Activity: In catalytic hydrogenations, ensure the catalyst is active and used in the appropriate loading. Catalyst poisoning can be an issue, so ensure all reagents and solvents are of high purity.

  • Effective Mixing: Ensure adequate stirring to facilitate contact between the reactants, especially in heterogeneous catalytic systems.

Data Summary: Comparison of Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaCommon SolventsKey Considerations
Sodium BorohydrideNaBH₄Methanol, EthanolCan reduce the starting ketone; add after imine formation.[4]
Sodium CyanoborohydrideNaBH₃CNMethanolLess reactive towards ketones, but toxic cyanide byproducts.[3][4]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloroethane, THFMild and selective; sensitive to water.[4][10]
Catalytic HydrogenationH₂/Catalyst (e.g., Ni, Pd)Various"Green" option, but requires specialized equipment.[1][2]
Experimental Protocol: Minimizing Dicyclopentylamine and Cyclopentanol Formation

This protocol outlines a general procedure for the reductive amination of cyclopentanone using sodium triacetoxyborohydride, designed to maximize the yield of cyclopentylamine.

Materials:

  • Cyclopentanone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq) and a solution of ammonia in methanol (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in 1,2-dichloroethane.

  • Slowly add the suspension of NaBH(OAc)₃ to the reaction mixture. If the reaction is sluggish, a catalytic amount of acetic acid can be added.[10]

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.[11][12]

Visualization of Key Processes
Reaction Mechanism: Reductive Amination and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_byproduct1 Byproduct: Cyclopentanol cluster_byproduct2 Byproduct: Dicyclopentylamine Cyclopentanone Cyclopentanone Imine Cyclopentanimine (Intermediate) Cyclopentanone->Imine + NH₃ - H₂O Cyclopentanol Cyclopentanol Cyclopentanone->Cyclopentanol + [H] (Direct Reduction) Cyclopentylamine Cyclopentylamine (Desired Product) Imine->Cyclopentylamine + [H] (Reduction) Secondary_Imine N-Cyclopentylcyclopentanimine (Intermediate) Imine->Secondary_Imine + Cyclopentylamine - NH₃ Dicyclopentylamine Dicyclopentylamine Secondary_Imine->Dicyclopentylamine + [H] (Reduction)

Caption: Reductive amination of cyclopentanone and common byproduct pathways.

Troubleshooting Workflow

G Start Reaction Analysis (GC-MS, NMR) Byproduct_ID Identify Major Byproduct(s) Start->Byproduct_ID Dicyclopentylamine Dicyclopentylamine Byproduct_ID->Dicyclopentylamine Secondary Amine Cyclopentanol Cyclopentanol Byproduct_ID->Cyclopentanol Alcohol Unreacted_Ketone Unreacted Cyclopentanone Byproduct_ID->Unreacted_Ketone Starting Material Solution1 Increase NH₃ excess Lower temperature Dicyclopentylamine->Solution1 Solution2 Use milder reducing agent (e.g., NaBH(OAc)₃) Stepwise reagent addition Cyclopentanol->Solution2 Solution3 Increase reaction time/temp Check catalyst activity Unreacted_Ketone->Solution3

Caption: A logical workflow for troubleshooting byproduct formation.

Purification Strategies

The choice of purification method will depend on the physical properties of the desired aminocyclopentane derivative and the nature of the impurities.

  • Distillation: For volatile aminocyclopentanes, fractional distillation can be effective in separating the product from less volatile byproducts like dicyclopentylamine and residual starting material. Vacuum distillation is often employed to reduce the boiling point and prevent thermal degradation.[11]

  • Column Chromatography: For non-volatile derivatives or when high purity is required, flash column chromatography is a standard technique. Due to the basic nature of amines, they can interact strongly with acidic silica gel, leading to poor separation.[13] To circumvent this, either a basic stationary phase (e.g., alumina or amine-functionalized silica) can be used, or a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can be added to the eluent.[13]

  • Acid-Base Extraction: This classical method can be very effective for separating the basic amine product from neutral byproducts like cyclopentanol and unreacted cyclopentanone. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

References

  • Doležal, P., et al. (2018). Reductive amination of cyclopentanone. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Organic Chemistry Portal. [Link]

  • Amination of cyclopentanone and accompanied by‐reactions. (2020). ResearchGate. [Link]

  • Blackaby, A. P., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • What happens to sodium cyanoborohydride after it reacts in a reductive amination? (2019). Quora. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Wikipedia. [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).
  • Which is the major product of the reaction of cyclopentylamine and benzaldehyde followed by nickel and hydrogen? (2023). Brainly. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • Reductive amination reactions that form secondary arylamines. (2021). ResearchGate. [Link]

  • Reusch, W. (2023). The Leuckart Reaction. Chemistry LibreTexts. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Academics and Scientific Information Centre. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Reductive amination process. (1996).
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2021). MDPI. [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2018). PMC - NIH. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Aminonitrile Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Aminonitriles are pivotal intermediates in the synthesis of α-amino acids, nitrogen-containing heterocyles, and various pharmacologically active molecules.[1] The most common route to these compounds is the Strecker reaction, a multicomponent condensation of a carbonyl compound, an amine, and a cyanide source.[2][3]

This resource moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Here, we will explore the causality behind experimental choices to empower you to make informed decisions in your own work.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is the fundamental mechanism of the Strecker reaction?

A1: The Strecker reaction is a one-pot, three-component reaction that proceeds in two main stages.[4][5]

  • Imine/Iminium Ion Formation: The aldehyde or ketone first reacts with the amine (or ammonia) to form an imine intermediate. This condensation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[6][7] Subsequent dehydration yields the imine.[7]

  • Cyanide Addition: A cyanide source then provides a nucleophilic cyanide ion (CN⁻) which attacks the electrophilic carbon of the imine (or the more reactive protonated iminium ion), forming a new carbon-carbon bond and yielding the final α-aminonitrile product.[5][6]

This process is a cornerstone for synthesizing racemic α-amino acids, which can be obtained by the subsequent hydrolysis of the nitrile group.[6][8]

Q2: How do I choose the right cyanide source for my reaction?

A2: The choice of cyanide source is critical and depends on your reaction scale, substrate sensitivity, and safety protocols. Each has distinct advantages and disadvantages.

Cyanide SourceKey CharacteristicsTypical ConditionsSafety Considerations
Alkali Metal Cyanides (NaCN, KCN) Inexpensive, readily available salts. Require an acid (e.g., NH₄Cl, AcOH) to generate HCN in situ.[4]Aqueous or protic solvents. pH control is important.[9]Highly toxic solids. Ingestion or contact with acid releases deadly HCN gas.[10][11] Requires strict safety protocols.
Hydrogen Cyanide (HCN) Highly reactive gas or low-boiling liquid. Used in industrial-scale synthesis.Anhydrous conditions, often cooled.[12]Extremely toxic and volatile. Requires specialized equipment and handling procedures.[10][12] Not recommended for standard lab use.
Trimethylsilyl Cyanide (TMSCN) A less basic and more organic-soluble source. Often used with Lewis acid catalysts.[2][13] The TMS group activates the carbonyl.Aprotic solvents (DCM, Toluene).[14][15] Can be used under neutral or mildly acidic conditions.Highly toxic and moisture-sensitive; hydrolyzes to release HCN.[11] Must be handled in a fume hood with care.
"Greener" or Safer Alternatives Includes ethyl cyanoformate, potassium ferrocyanide, or in situ generation from non-toxic precursors.[16][17][18]Varies widely depending on the specific reagent and reaction type.Generally safer to handle than traditional sources, but reaction byproducts may still be hazardous.[17] Check specific MSDS.
Visualizing the Core Mechanism

The following diagram illustrates the generally accepted pathway for the Strecker reaction.

Strecker_Mechanism carbonyl Aldehyde/Ketone (R1-CO-R2) midpoint1 carbonyl->midpoint1 amine Amine (R3-NH2) amine->midpoint1 proton H+ proton->midpoint1 imine Imine / Iminium Ion aminonitrile α-Aminonitrile imine->aminonitrile Nucleophilic Attack midpoint2 imine->midpoint2 cyanide Cyanide Source (e.g., TMSCN, KCN) cyanide->aminonitrile Nucleophilic Attack water_out H2O midpoint1->imine Condensation midpoint2->water_out

Caption: Generalized mechanism of the Strecker aminonitrile synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Q3: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?

A3: Low reactivity is a common issue, often stemming from inefficient imine formation or poor nucleophilicity of the cyanide source.

  • Causality: The formation of the imine from an aldehyde/ketone and an amine is a reversible equilibrium reaction that produces water.[7] If water is not removed or the equilibrium is unfavorable, the concentration of the imine intermediate will be too low for the subsequent cyanide addition to occur at a reasonable rate. Sterically hindered carbonyls or poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups) can exacerbate this issue.

  • Troubleshooting Steps:

    • Promote Imine Formation:

      • Add a Catalyst: Lewis acids like InCl₃, Yb(OTf)₃, or organocatalysts can activate the carbonyl group, accelerating imine formation.[2][15][19] For example, indium powder in water has been shown to be an efficient catalyst.[15]

      • Use a Dehydrating Agent: Incorporating a water scavenger like anhydrous MgSO₄ can help drive the equilibrium towards the imine.[7]

      • Consider Pre-formation: React the aldehyde and amine separately first to form the imine before adding the cyanide source. This can significantly improve reaction rates by ensuring the intermediate is present in high concentration.[9]

    • Increase Temperature: Gently heating the reaction can increase the rate of both imine formation and cyanide addition. However, be cautious, as excessive heat can promote side reactions or cause product degradation via the retro-Strecker reaction.[20] Monitor the reaction closely by TLC or LC-MS.

    • Check Your Reagents: Ensure your amine and aldehyde/ketone are pure. Impurities can inhibit catalysts or participate in side reactions. Ensure your solvent is anhydrous if using moisture-sensitive reagents like TMSCN.

Q4: I'm getting a significant amount of a hydroxyl-containing byproduct instead of my aminonitrile. What is it and how do I prevent it?

A4: You are likely forming a cyanohydrin. This is the most common side product in Strecker reactions.[21]

  • Causality: The cyanide ion can directly attack the starting aldehyde or ketone in a competing reaction to form a cyanohydrin.[21] This side reaction is often under kinetic control, meaning it can happen faster than imine formation, especially if the amine is not very reactive or present in low concentration.[9][22] While the aminonitrile is typically the thermodynamically more stable product, the reaction may not reach equilibrium, leaving you with a mixture.[9]

  • Troubleshooting Steps:

    • Control Reagent Addition: The most effective strategy is to add the cyanide source last.[9] Allow the aldehyde and amine to react first to form the imine, thereby minimizing the concentration of free aldehyde available to be attacked by cyanide.

    • Optimize pH: The relative rates of these competing reactions can be pH-dependent. The optimal pH for imine formation is typically mildly acidic to neutral (pH 4-7).[23] Under strongly basic conditions, cyanohydrin formation can be favored, while strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

    • Solvent Choice: The choice of solvent can influence the equilibrium. In some cases, running the reaction in a non-polar solvent can cause the desired aminonitrile salt to precipitate, driving the reaction to completion and preventing the formation of the soluble cyanohydrin byproduct.[9]

Q5: My aminonitrile product seems to be degrading during workup or purification. Why is this happening?

A5: Aminonitriles can be sensitive compounds, prone to both hydrolysis and retro-Strecker degradation.[20]

  • Causality & Solutions:

    • Hydrolysis: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid, especially under strong acidic or basic aqueous conditions during workup.[8][20]

      • Solution: Use neutral washes (e.g., brine) instead of acidic or basic solutions. If an extraction is necessary, use a weak base like saturated sodium bicarbonate solution quickly and at low temperatures.

    • Retro-Strecker Reaction: This is the reverse of the synthesis, where the aminonitrile breaks down back into the imine and cyanide.[20] This is often promoted by heat or interaction with acidic surfaces, like standard silica gel.

      • Solution: Avoid high temperatures during solvent evaporation. For column chromatography, use deactivated silica gel. You can prepare this by flushing the column with a solvent system containing a small amount of a tertiary amine (e.g., 1-2% triethylamine in hexanes/ethyl acetate).[20] Alternatively, consider using a less acidic stationary phase like alumina.

    • Amine Basicity: The free amine in the product is basic and can interact strongly with the acidic silanol groups on a standard silica gel column, leading to significant peak tailing and potential on-column decomposition.[20]

      • Solution: In addition to deactivating the silica, protecting the amine as a less basic functional group (like a Boc-carbamate) before purification can dramatically improve chromatographic behavior and stability.[20]

Visualizing the Troubleshooting Process

This flowchart provides a logical path for diagnosing common issues in aminonitrile synthesis.

Troubleshooting_Flowchart start Reaction Issue? low_yield Low or No Yield start->low_yield Yes side_products Major Side Products Observed start->side_products Yes workup_loss Product Loss During Workup/Purification start->workup_loss Yes sol_imine Promote Imine Formation: - Add catalyst - Use dehydrating agent - Pre-form imine low_yield->sol_imine sol_temp Increase Temperature (with caution) low_yield->sol_temp sol_reagents Check Reagent Purity & Anhydrous Conditions low_yield->sol_reagents sol_cyanohydrin Is it a Cyanohydrin? (Check for -OH) - Add cyanide last - Optimize pH (4-7) side_products->sol_cyanohydrin sol_aldol Is it an Aldol Product? (Dimer of starting material) - Lower temperature - Use milder catalyst side_products->sol_aldol sol_hydrolysis Prevent Hydrolysis: - Use neutral washes (brine) - Avoid strong acid/base workup_loss->sol_hydrolysis sol_retro Prevent Retro-Strecker: - Use deactivated silica - Avoid high heat - Consider amine protection workup_loss->sol_retro

Caption: A decision tree for troubleshooting aminonitrile formation.

Experimental Protocols

Protocol 1: General Procedure for α-Aminonitrile Synthesis using TMSCN

This protocol is a general starting point. Molar equivalents, temperature, and reaction times should be optimized for specific substrates.

Safety First: This reaction involves trimethylsilyl cyanide, which is highly toxic and releases hydrogen cyanide upon contact with moisture. Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves. Have a cyanide quench solution (e.g., alkaline bleach or ferrous sulfate) readily available.[11]

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the aldehyde (1.0 eq) and the amine (1.0-1.2 eq).

    • Add an appropriate anhydrous solvent (e.g., dichloromethane or toluene, ~0.2-0.5 M concentration).

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive substrates, add a Lewis acid catalyst (e.g., InCl₃, 5-10 mol%) at this stage.

  • Cyanide Addition:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add trimethylsilyl cyanide (TMSCN) (1.1-1.3 eq) dropwise via syringe. An exothermic reaction may be observed.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Quenching:

    • Upon completion, cool the reaction mixture again to 0 °C.

    • CAREFULLY quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will hydrolyze any remaining TMSCN, releasing HCN gas, which must be vented safely within the fume hood.

    • Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<40 °C).

  • Purification:

    • Purify the crude product by flash column chromatography using deactivated silica gel (see Protocol 2) and an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Preparation of Deactivated Silica Gel

  • Prepare a slurry of silica gel in the desired starting solvent for your column (e.g., 100% hexanes).

  • Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume.

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica slurry as you normally would.

  • Run the column using your desired eluent system, which should also contain 1-2% triethylamine to maintain the deactivation.

References
  • Shaikh, A. A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]

  • Vallee, Y., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Cini, E., et al. (2021). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyanide. Wikipedia. [Link]

  • Corey, E. J., et al. (2002). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. ACS Publications. [Link]

  • LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSUHSC. [Link]

  • Slotta, K. H. (n.d.). Hydrogen cyanide. Organic Syntheses Procedure. [Link]

  • Moutou, G., et al. (1995). Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. ResearchGate. [Link]

  • Scott, P. J. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. National Institutes of Health (NIH). [Link]

  • Harvard University. (n.d.). Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal. [Link]

  • van der Heijden, L. A. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2015). Why doesn't Strecker synthesis produce AHAs instead?. Chemistry Stack Exchange. [Link]

  • Nauth, A. M., & Opatz, T. (2018). Non-toxic cyanide sources and cyanating agents. Royal Society of Chemistry. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • Canavelli, P., et al. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. [Link]

  • Opatz, T., et al. (2021). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. [Link]

  • Bandyopadhyay, D., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health (NIH). [Link]

  • Vallee, Y., et al. (2018). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. ResearchGate. [Link]

  • Shaikh, A. A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitrile. Wikipedia. [Link]

  • Shaikh, A. A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]

  • Danger, G., et al. (2014). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: Reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). ResearchGate. [Link]

  • Wang, Z., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. National Institutes of Health (NIH). [Link]

  • van der Heijden, L. A. M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Purification of Aminocyclopentane Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminocyclopentane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these valuable compounds. The inherent basicity of the amine functional group presents a unique set of purification hurdles, primarily due to its interaction with common stationary phases. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your workflow and improve purification outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My aminocyclopentane derivative is irreversibly stuck on the silica gel column. I'm getting zero or very low recovery. What is happening?

A1: This is the most common issue when purifying amines on standard silica gel. The root cause is a strong acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to chemisorption, effectively binding your compound so tightly that it cannot be eluted with a normal-phase solvent system.

Solutions:

  • Introduce a Competing Base: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This additive "masks" the acidic silanol sites, preventing your compound from binding irreversibly.[1][3]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate).[1][4]

    • Ammonium Hydroxide: For more polar solvent systems like Dichloromethane/Methanol, use methanol containing 1-2% ammonium hydroxide.[4][5]

  • Use a Deactivated Stationary Phase: You can neutralize the silica gel's acidity before you even begin the purification.

    • Pre-treat the Silica: Prepare a slurry of your silica gel in the initial, low-polarity eluent containing 1-2% TEA. Packing the column with this slurry creates a "deactivated" surface.[1][6] A detailed method is provided in the Experimental Protocols section.

    • Switch to an Inert Stationary Phase: If the issue persists, consider an alternative stationary phase that is less acidic.

      • Basic Alumina: A good alternative for purifying basic compounds.[1][7]

      • Amine-Functionalized Silica: This is an excellent choice as the surface is inherently basic, which repels the basic analyte and prevents strong adsorption, often allowing for simpler solvent systems.[3][8][9]

Q2: I've managed to elute my compound, but the fractions show severe peak tailing in the analytical chromatogram. How can I achieve sharp, symmetrical peaks?

A2: Peak tailing is a direct consequence of the same acid-base interactions causing irreversible adsorption, but on a smaller scale.[10] A portion of the analyte molecules experiences secondary, non-ideal interactions with the active silanol sites, delaying their elution and creating a "tail".[11][12]

Solutions:

  • Optimize Modifier Concentration: If you are already using a basic modifier like TEA, the concentration may be too low. Gradually increase the concentration in your mobile phase (e.g., from 0.5% to 1.0% to 2.0%) and monitor the peak shape by TLC or HPLC analysis of the fractions.[1]

  • Employ a Base-Deactivated Column: Using a column packed with pre-treated silica gel or a commercially available base-deactivated stationary phase provides a more homogeneous and less acidic surface, leading to more symmetrical peaks.[11][13]

  • Switch to Reversed-Phase Chromatography: This technique offers an orthogonal approach. By using a C18 column with an alkaline mobile phase (e.g., water/acetonitrile with ammonium hydroxide), you can ensure the aminocyclopentane derivative is in its neutral, free-base form.[1][3] This minimizes ionic interactions and improves peak shape. A general guideline is to adjust the mobile phase pH to be at least two units above the pKa of your amine (the "2 pH Rule").[3]

Visualizing the Problem & Solution

The diagrams below illustrate the mechanism of amine adsorption on silica and how basic additives mitigate the issue.

Caption: Amine interaction with an untreated silica surface.

Sources

Technical Support Center: 2-(1-Aminocyclopentyl)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1-Aminocyclopentyl)acetonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride?

For optimal long-term stability, the solid compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] Some suppliers also indicate storage at room temperature is acceptable. It is crucial to protect the compound from moisture as it may be hygroscopic.[2] Always keep the container tightly sealed.

Q2: How should I handle this compound hydrochloride in the laboratory?

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is essential to handle it in a well-ventilated area, preferably within a chemical fume hood.[2][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[2][4] Avoid generating dust when handling the solid material.[4]

Q3: What are the potential signs of degradation of this compound hydrochloride?

While specific data for this compound is limited, general indicators of degradation for aminonitrile compounds include:

  • Change in Appearance: Any significant change from a white to off-white powder, such as discoloration (e.g., yellowing or browning) or clumping, may suggest decomposition or moisture absorption.

  • Reduced Solubility: If the compound becomes difficult to dissolve in solvents in which it was previously soluble, this could indicate the formation of less soluble degradation products.

  • Inconsistent Analytical Data: The appearance of unexpected peaks in HPLC chromatograms or unusual signals in NMR spectra are strong indicators of impurity presence due to degradation.

Stability and Degradation

The stability of this compound hydrochloride is primarily influenced by its susceptibility to hydrolysis and the retro-Strecker reaction, common degradation pathways for α-aminonitriles.[5][6]

Key Degradation Pathways
  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions. This reaction proceeds through an intermediate amide to ultimately yield the corresponding carboxylic acid, 2-(1-aminocyclopentyl)acetic acid.[5] The presence of the hydrochloride salt makes the compound acidic in aqueous solution, which can catalyze this process, especially upon heating.

  • Retro-Strecker Reaction: This is the reverse of the synthesis reaction for α-aminonitriles. It involves the decomposition of the aminonitrile back to the corresponding imine, which can then hydrolyze to cyclopentanone and an ammonia source, along with cyanide.[5] This pathway is often promoted by heat.[5]

cluster_0 Primary Compound cluster_1 Degradation Pathways 2-(1-Aminocyclopentyl)acetonitrile_hydrochloride This compound Hydrochloride Hydrolysis_Product 2-(1-Aminocyclopentyl)acetic acid 2-(1-Aminocyclopentyl)acetonitrile_hydrochloride->Hydrolysis_Product  Hydrolysis (Acid/Base, H₂O) Retro_Strecker_Products Cyclopentanone + Ammonia + Cyanide 2-(1-Aminocyclopentyl)acetonitrile_hydrochloride->Retro_Strecker_Products  Retro-Strecker (Heat)

Caption: Potential degradation pathways for this compound hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound hydrochloride in experimental settings.

Observed Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving the Compound The compound has limited solubility in the chosen solvent. Degradation may have occurred, leading to less soluble impurities.While specific solubility data is not widely published, aminonitrile hydrochlorides are generally more soluble in polar protic solvents like water and methanol due to their ionic nature. For less polar organic solvents, solubility may be limited. Consider using a small amount of a co-solvent like DMSO or DMF to aid dissolution. If degradation is suspected, obtain a fresh batch of the compound.
Low Yield in Synthetic Reactions The compound may have degraded prior to use. The reaction conditions (e.g., high temperature, presence of water, strong base) may be promoting degradation.Ensure the compound is of high purity before starting the reaction. Use anhydrous solvents and inert atmosphere conditions, especially if the reaction is sensitive to moisture. Avoid prolonged heating. If a base is required, consider using a non-nucleophilic organic base and adding it at a low temperature.
Appearance of Multiple Spots on TLC or Peaks in HPLC This indicates the presence of impurities, which could be from the starting material or from degradation during the reaction or workup.Run a TLC or HPLC of the starting material to check its purity. During aqueous workup, keep the pH neutral or slightly acidic and avoid prolonged exposure to aqueous conditions. For purification by silica gel chromatography, deactivating the silica gel with a small percentage of triethylamine in the eluent can help prevent streaking and on-column degradation of the basic amine.[5]
Inconsistent NMR Spectra The presence of water in the NMR solvent (e.g., DMSO-d6) can lead to slow hydrolysis of the nitrile group, showing additional peaks over time. The free amine may exhibit broad peaks.Use fresh, anhydrous NMR solvents. Acquiring the spectrum promptly after sample preparation is recommended.

Experimental Protocols

Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution. The choice of solvent will depend on the specific experimental requirements.

Materials:

  • This compound hydrochloride

  • Anhydrous solvent (e.g., DMSO, Methanol)

  • Volumetric flask

  • Balance

  • Spatula

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound hydrochloride in a clean, dry container.

  • Transfer the solid to a volumetric flask of the appropriate size.

  • Add a portion of the chosen anhydrous solvent to the flask.

  • Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.

  • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure a homogeneous solution.

  • Store the stock solution at 2-8°C and protected from light. It is recommended to prepare fresh solutions for optimal results, as the stability in solution has not been extensively studied.

cluster_workflow Stock Solution Preparation A Weigh Compound B Transfer to Volumetric Flask A->B C Add Solvent B->C D Dissolve Solid (Swirl/Sonicate) C->D E Add Solvent to Mark D->E F Mix Thoroughly E->F G Store Appropriately F->G

Caption: Workflow for preparing a stock solution of the compound.

General HPLC Analysis Method

The following is a starting point for developing an HPLC method for purity analysis. Optimization will likely be required.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

Gradient Elution:

  • Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over a set time (e.g., 15-20 minutes) to elute the compound and any impurities.

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm (as the compound lacks a strong chromophore) Injection Volume: 10 µL

Note: The basic nature of the amino group can lead to peak tailing on standard silica-based columns. Using a column with low silanol activity or adding a competing base like triethylamine to the mobile phase can improve peak shape. A mass spectrometer (MS) detector would be beneficial for peak identification.

References

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride. Retrieved January 17, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 29). Strecker amino acid synthesis. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyclopentyl vs. Cyclohexyl Aminonitriles in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of a cyclic scaffold is a critical decision that profoundly influences synthetic feasibility, reaction kinetics, and the physicochemical properties of the final molecule. Among the myriad of synthetic intermediates, α-aminonitriles stand out as exceptionally versatile precursors to α-amino acids, diamines, and various heterocyclic compounds. This guide provides an in-depth comparison of two fundamental building blocks: cyclopentyl and cyclohexyl aminonitriles, focusing on their synthesis, reactivity, and strategic application. We will delve into the underlying principles of ring strain, conformational analysis, and steric effects that govern their distinct chemical behaviors, supported by experimental frameworks and authoritative data.

The Synthetic Landscape: Formation via the Strecker Reaction

The most direct and widely employed route to α-aminonitriles is the Strecker synthesis, a one-pot, three-component reaction involving a ketone (or aldehyde), an amine source (typically ammonia or an ammonium salt), and a cyanide source.[1][2] The reaction proceeds through the initial formation of an iminium ion, which is then attacked by the cyanide nucleophile.[3][4]

The choice between cyclopentanone and cyclohexanone as the starting material introduces immediate, significant differences in reactivity, stemming from their distinct ring structures.

  • Cyclopentanone: The five-membered ring has significant torsional strain due to the eclipsing of C-H bonds. The sp²-hybridized carbonyl carbon slightly alleviates this, but the ring remains strained.

  • Cyclohexanone: The six-membered ring readily adopts a stable, strain-free chair conformation. However, the sp²-hybridized carbonyl group introduces torsional strain by eclipsing C-H bonds at the α-positions with the carbonyl oxygen.

This fundamental difference in strain influences the key steps of the Strecker reaction. Nucleophilic addition to the carbonyl group, a critical step in imine formation, converts the sp² carbon to a tetrahedral sp³ carbon. In cyclohexanone, this transition is highly favorable as it relieves the eclipsing strain, allowing the ring to adopt a perfect chair conformation.[5] Conversely, for cyclopentanone, this conversion can increase steric crowding. Consequently, nucleophilic additions to cyclohexanone are often kinetically favored over those to cyclopentanone.[5]

Strecker_Mechanism

Comparative Reactivity and Stability

The structural disparities between the five- and six-membered rings extend beyond the initial reaction kinetics to influence the stability and subsequent reactivity of the aminonitrile products.

FeatureCyclopentyl AminonitrileCyclohexyl AminonitrileRationale & Implications
Ring Strain Higher inherent torsional strain.[6]Largely strain-free (chair conformation).[7]The greater ring strain in the cyclopentyl system can sometimes facilitate reactions that lead to ring expansion or cleavage, a factor to consider in multi-step syntheses.
Conformational Flexibility High flexibility ("envelope" and "twist" conformations).Conformationally rigid (chair).[6]The rigidity of the cyclohexyl system offers superior stereochemical control. Substituents are locked into well-defined axial or equatorial positions, influencing reagent approach.
Steric Hindrance Generally lower steric hindrance to substitution at the α-carbon.[6]Higher steric hindrance, particularly from axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions).Reactions at the α-carbon (e.g., N-alkylation, hydrolysis) may proceed faster for the cyclopentyl derivative due to easier access to the reaction center.
Intermediate Stability The cyclopentyl carbocation is considered relatively stable, with faster SN1 reaction rates often observed compared to cyclohexyl systems.[8]The cyclohexyl carbocation is also stable, benefiting from minimal ring strain.[7][9]In reactions proceeding through a cationic intermediate, the transition state energy can be lower for the cyclopentyl system, potentially leading to faster rates.

Experimental Protocols: A Comparative Synthesis

To provide a practical framework, the following protocol outlines a comparative synthesis of 1-aminocyclopentanecarbonitrile and 1-aminocyclohexanecarbonitrile.

Objective: To synthesize and compare the yields of cyclopentyl and cyclohexyl aminonitriles under identical Strecker reaction conditions.

Materials:

  • Cyclopentanone (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Ammonium Chloride (NH₄Cl, 1.2 eq)

  • Sodium Cyanide (NaCN, 1.1 eq)

  • Ammonium Hydroxide (conc. aq. solution)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, prepare solutions of ammonium chloride (1.2 eq) in water. To one flask, add cyclopentanone (1.0 eq) and to the other, add cyclohexanone (1.0 eq).

  • Ammonia Addition: Cool both flasks to 0 °C in an ice bath. Slowly add concentrated ammonium hydroxide to each flask until the pH is ~9-10.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to each ketone-containing flask over 30 minutes, maintaining the temperature at 0 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reactions to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 4-6 hours).

  • Workup and Extraction: Once complete, transfer the reaction mixtures to separate separatory funnels. Extract the aqueous layers three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts for each reaction, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aminonitrile product.

  • Analysis: Purify the products via column chromatography or recrystallization. Characterize by ¹H NMR, ¹³C NMR, and calculate the final yield. Typically, the yield from cyclohexanone is slightly higher due to the favorable kinetics of nucleophilic addition.

Strategic Applications in Drug Discovery

The choice between a cyclopentyl and cyclohexyl aminonitrile is a strategic one in medicinal chemistry, where the parent scaffold can significantly impact a drug candidate's profile.[10]

  • Cyclohexyl Moiety: The conformational rigidity of the cyclohexane ring is often exploited to lock a molecule into a specific bioactive conformation, enhancing binding affinity to a target protein.[11] The chair conformation allows for precise spatial orientation of substituents in axial and equatorial positions, which can be tailored to fit into well-defined hydrophobic pockets of an enzyme or receptor. However, the increased lipophilicity of the cyclohexyl group may require balancing to maintain adequate aqueous solubility.[12]

  • Cyclopentyl Moiety: The cyclopentyl group, being less sterically demanding and more flexible, can be advantageous when a degree of conformational adaptability is required for binding.[6] Its lower profile can allow access to more constrained binding sites. Furthermore, cyclopentyl-containing compounds can sometimes exhibit different metabolic profiles compared to their cyclohexyl counterparts.

Decision_Workflow

Conclusion

The decision to use a cyclopentyl versus a cyclohexyl aminonitrile in a synthetic pathway is not arbitrary but a nuanced choice based on fundamental principles of organic chemistry. The cyclohexyl system, with its conformational rigidity and favorable kinetics for nucleophilic addition, offers superior stereochemical control and often provides higher yields in reactions like the Strecker synthesis.[5][6] Conversely, the cyclopentyl system presents a less sterically hindered and more flexible scaffold, which can lead to faster rates in substitution reactions and may be better suited for accessing constrained biological targets.[6][8] A thorough understanding of the interplay between ring strain, sterics, and conformational analysis is paramount for researchers to make informed, strategic decisions in their experimental designs, ultimately enabling more efficient and successful synthetic outcomes.

References

  • Chemistry Stack Exchange. Stability of Cycloalkyl Carbocations. (2019-05-02). [Link]

  • Filo. Correct stability order of. (2025-08-24). [Link]

  • Filo. The correct order of stability of following carbocation. (2024-09-22). [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • RSC Publishing. Stabilization of carbocations CH3+, C2H5+, i-C3H7+, tert-Bu+, and cyclo-pentyl+ in solid phases: experimental data versus calculations. [Link]

  • Sciencemadness Discussion Board. Question regarding stability of carbocations... (2013-06-28). [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • RSC Publishing. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. [Link]

  • ResearchGate. (PDF) Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024-09-05). [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • PMC - NIH. A truly green synthesis of α-aminonitriles via Strecker reaction. (2011-10-04). [Link]

  • NIH. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018-10-19). [Link]

  • ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021-01-07). [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. [Link]

  • Google Patents. US20250122542A1 - Process to produce (1r,4r)-4-substituted cyclohexane-1-amines.
  • Reddit. The cyclohexyl cation rapidly undergoes facile rearrangement to methyl cyclopentyl cation even at low temperatures. Critique the attached mechanism giving it a score out of 10 (Orgo 2 level), and then propose a better mechanism. (Remember we can attach images in the comments!) : r/OrganicChemistry. (2023-11-14). [Link]

  • ResearchGate. Application of Nitrile in Drug Design. (2025-08-07). [Link]

  • ResearchGate. Cyclopentyl, cyclohexyl, and cycloheptyl cations: computational studies of the structures, stability, 13C NMR chemical shifts, and possible rearrangement pathways | Request PDF. (2025-08-06). [Link]

  • PubMed. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. [Link]

  • PMC - NIH. Stacking with No Planarity? (2014-06-26). [Link]

  • PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • NIH. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]

  • ResearchGate. Construction of Cyclopentyl Units by Ring Contraction Reactions. (2025-08-06). [Link]

  • ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026-01-14). [Link]

  • ResearchGate. Synthesis and Intramolecular Reactions of trans -Cyclohexyl-1,2-bisacrylate | Request PDF. (2025-08-06). [Link]

Sources

A Technical Guide to the Comparative Reactivity of Aminocycloalkanenitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Aminocycloalkanenitriles in Synthesis

Aminocycloalkanenitriles are a fascinating and highly versatile class of bifunctional molecules that serve as pivotal building blocks in modern organic synthesis. Their unique structural arrangement, featuring both a nucleophilic amino group and an electrophilic nitrile group appended to a cycloalkane framework, provides a rich tapestry of reactivity. This duality allows for their transformation into a diverse array of valuable compounds, including amino acids, diamines, and complex nitrogen-containing heterocyclic scaffolds that are central to many pharmaceutical agents.

The reactivity of these molecules is a delicate interplay of several factors: the inherent electronic properties of the amino and nitrile functionalities, the steric constraints imposed by the cycloalkane ring, and the conformational biases of the ring system. Understanding how these elements influence reaction outcomes is paramount for chemists aiming to harness the synthetic potential of aminocycloalkanenitriles. This guide provides an in-depth, comparative analysis of the reactivity of different aminocycloalkanenitriles, focusing on the impact of ring size and the position of the amino group. We will explore key transformations such as hydrolysis, reduction, and intramolecular cyclization, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Fundamental Principles Governing Reactivity

The chemical behavior of aminocycloalkanenitriles is primarily dictated by the electronic and steric interplay between the amino and nitrile groups, mediated by the cycloalkane scaffold.

Electronic Effects: A Tale of Two Functional Groups

The nitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom. This polarization renders the nitrile carbon electrophilic and susceptible to nucleophilic attack. Conversely, the amino group (-NH₂) is a strong electron-donating group through induction and can also act as a nucleophile. The relative positioning of these two groups on the cycloalkane ring significantly modulates their electronic interaction and, consequently, the overall reactivity of the molecule.

  • α-Aminonitriles (1,2-relationship): In these compounds, the amino and nitrile groups are attached to the same carbon atom. The electron-donating amino group can influence the electrophilicity of the nitrile carbon. Theoretical calculations suggest that α-aminonitriles are more reactive towards nucleophiles than their β- or γ-isomers.[1]

  • β- and γ-Aminonitriles (1,3- and 1,4-relationships): As the distance between the amino and nitrile groups increases, their direct electronic interaction diminishes. However, the amino group can still influence reactions through intramolecular catalysis or by directing the stereochemical outcome.

Steric and Conformational Effects: The Role of the Cycloalkane Ring

The size and conformational flexibility of the cycloalkane ring play a crucial role in determining the accessibility of the reacting centers and the stability of transition states.[2][3]

  • Ring Strain: Smaller rings like cyclopropane and cyclobutane possess significant angle and torsional strain, which can influence their reactivity.[3][4] Reactions that lead to a release of this strain are often favored.

  • Conformational Isomers: Cyclohexane derivatives exist in dynamic equilibrium between different chair and boat conformations. The orientation of the amino and nitrile groups (axial vs. equatorial) can have a profound impact on their reactivity due to steric hindrance and stereoelectronic effects.[5][6] For instance, an axial substituent experiences greater steric hindrance from 1,3-diaxial interactions, which can impede the approach of a reagent.[7]

The interplay of these factors is visually represented in the following diagram:

G Reactivity Reactivity Electronic Electronic Reactivity->Electronic  Governed by Steric Steric Reactivity->Steric  Influenced by Conformational Conformational Reactivity->Conformational  Dictated by Amino Group Position (α, β, γ) Amino Group Position (α, β, γ) Electronic->Amino Group Position (α, β, γ) Inductive & Mesomeric Effects Inductive & Mesomeric Effects Electronic->Inductive & Mesomeric Effects Ring Size Ring Size Steric->Ring Size Substituent Bulk Substituent Bulk Steric->Substituent Bulk Axial vs. Equatorial Axial vs. Equatorial Conformational->Axial vs. Equatorial Ring Flipping Ring Flipping Conformational->Ring Flipping

Caption: Interplay of factors governing aminocycloalkanenitrile reactivity.

Comparative Reactivity in Key Transformations

This section provides a comparative analysis of the reactivity of aminocycloalkanenitriles in three fundamental transformations: hydrolysis, reduction, and intramolecular cyclization.

Hydrolysis to Amino Amides and Amino Acids

The hydrolysis of the nitrile group to a carboxylic acid is a synthetically important transformation.[8] It typically proceeds in two stages: initial hydration to an amide, followed by hydrolysis of the amide to the carboxylic acid. This reaction can be catalyzed by either acid or base.

Influence of Ring Size and Amino Group Position:

Direct comparative kinetic data for the hydrolysis of a series of aminocycloalkanenitriles is scarce in the literature. However, we can infer reactivity trends based on established principles and available data for related systems.

  • α- vs. β-Aminonitriles: Studies have shown that α-aminonitriles are more susceptible to hydrolysis than their β-isomers.[1] This enhanced reactivity is attributed to the electronic influence of the adjacent amino group.

  • Ring Strain: For smaller rings, the release of ring strain in the transition state can accelerate the reaction rate. However, steric hindrance can also play a significant role. For instance, the hydrolysis of 2-aminoadamantane-2-carbonitrile is notably difficult under standard conditions due to the rigid and sterically hindered adamantane cage.[5]

  • Conformational Effects in Cyclohexane Derivatives: The orientation of the nitrile group in aminocyclohexanecarbonitriles can influence its accessibility to the hydrolyzing agent. An equatorially positioned nitrile is generally more accessible than a sterically hindered axial one.

Data Summary: Hydrolysis of Aminonitriles

CompoundRing SizeAmino PositionReaction ConditionsProductYield (%)Reference
2-Aminobutanenitrile-α6 M HCl, reflux, 4-6 h2-Aminobutanoic acidHigh[5]
2-Aminobutanenitrile-α2 M NaOH, reflux, 2-4 h2-Aminobutanoic acidHigh[5]
Aminoacetonitrile-αReaction with aminothiolsThiazoline derivative-[1]
β-Aminopropionitrile-βReaction with aminothiolsSlower than α-isomer-[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Aminocyclohexanecarbonitrile

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of an aminocycloalkanenitrile to the corresponding amino acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminocyclohexanecarbonitrile (1.0 eq).

  • Acid Addition: Carefully add 6 M hydrochloric acid (10.0 eq) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution to the isoelectric point of the amino acid (typically pH 6-7) with a suitable base (e.g., 6 M NaOH).

  • Isolation: The amino acid will precipitate out of the solution at its isoelectric point. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a water/ethanol mixture.

G Start Aminocycloalkanenitrile in Flask Add_Acid Add 6 M HCl Start->Add_Acid Reflux Heat to Reflux (4-8 h) Add_Acid->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Neutralize Neutralize to Isoelectric Point Cool->Neutralize Filter Vacuum Filtration Neutralize->Filter Purify Recrystallize Filter->Purify

Caption: Workflow for acid-catalyzed hydrolysis of aminocycloalkanenitriles.

Reduction to Diamines

The reduction of the nitrile group to a primary amine is a valuable transformation for the synthesis of diamines. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose.[9]

Influence of Ring Size and Amino Group Position:

  • Steric Hindrance: The rate and efficiency of the reduction can be influenced by the steric environment around the nitrile group. More hindered nitriles will react more slowly. Therefore, the ring size and the substitution pattern on the cycloalkane will affect the outcome.

  • Amino Group as a Directing Group: The amino group can coordinate to the aluminum hydride species, potentially influencing the stereochemical course of the reduction, especially in conformationally restricted systems.

Data Summary: Reduction of Aminonitriles

CompoundRing SizeAmino PositionReducing AgentProductYield (%)Reference
General Nitriles--LiAlH₄Primary AmineHigh[9]
Diethyl phthalate--LiAlH₄1,2-Benzenedimethanol93[9]
Tertiary Amide--LiAlH₄Tertiary Amine-[9]

Experimental Protocol: Reduction of 2-Aminocyclohexanecarbonitrile with LiAlH₄

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 2-aminocyclohexanecarbonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Filtration and Extraction: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.

  • Isolation and Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude diamine. The product can be further purified by distillation or chromatography.

G Setup LiAlH4 in Anhydrous Ether/THF under N2 Add_Substrate Add Aminonitrile Solution Dropwise at 0 °C Setup->Add_Substrate Reflux Warm to RT and Reflux (2-4 h) Add_Substrate->Reflux Quench Quench at 0 °C (Fieser Workup) Reflux->Quench Filter Filter through Celite® Quench->Filter Extract Dry and Concentrate Filtrate Filter->Extract Purify Purify by Distillation/Chromatography Extract->Purify

Caption: Workflow for the reduction of aminocycloalkanenitriles with LiAlH₄.

Intramolecular Cyclization: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[10][11] This reaction is a powerful tool for the construction of carbocyclic rings. While the classic Thorpe-Ziegler reaction involves dinitriles, analogous intramolecular reactions can be envisaged for aminocycloalkanenitriles where the amino group acts as an internal nucleophile.

Influence of Ring Size and Conformation:

  • Ring Size: The Thorpe-Ziegler reaction is particularly effective for the formation of 5- to 8-membered rings and rings larger than 13 members. The formation of 9- to 12-membered rings is generally less favorable.[1] The success of the cyclization is highly dependent on the ability of the molecule to adopt a conformation that brings the reacting groups into proximity.

  • Thorpe-Ingold Effect: The rate of intramolecular cyclization can be accelerated by the presence of gem-dialkyl groups on the carbon chain linking the two reacting functionalities. This "Thorpe-Ingold effect" is attributed to a decrease in the bond angle, which brings the reacting groups closer together.[12]

Conceptual Application to Aminocycloalkanenitriles:

While not a direct Thorpe-Ziegler reaction, the principles of intramolecular cyclization are highly relevant to aminocycloalkanenitriles. For example, a 3-aminocyclohexanecarbonitrile could potentially undergo an intramolecular addition of the amino group to the nitrile, leading to a bicyclic amidine. The feasibility of such a reaction would depend on the stereochemical relationship between the amino and nitrile groups and the reaction conditions.

G Substrate Aminocycloalkanenitrile Cyclization Intramolecular Cyclization Substrate->Cyclization 1. Deprotonation (if applicable) Conformation Favorable Conformation Substrate->Conformation adopts Base Base Base->Cyclization Product Bicyclic Product Cyclization->Product Conformation->Cyclization enables

Caption: Conceptual pathway for intramolecular cyclization of aminocycloalkanenitriles.

Conclusion: A Versatile Toolkit for Synthetic Chemists

Aminocycloalkanenitriles are a powerful and versatile class of synthetic intermediates. Their reactivity is a nuanced function of electronic effects, steric hindrance, and the conformational constraints of the cycloalkane ring. By understanding and manipulating these factors, chemists can selectively transform these molecules into a wide range of valuable products. This guide has provided a comparative overview of the reactivity of aminocycloalkanenitriles in key transformations, along with practical experimental protocols. Further research into the quantitative aspects of their reactivity, particularly through detailed kinetic studies, will undoubtedly unlock even greater synthetic potential for this important class of compounds.

References

  • Thorpe, J. F. J. Chem. Soc., Trans.1904, 85, 1726–1761.
  • Pascal, R.; et al. Molecules2018 , 23(10), 2487. [Link][1]

  • Different reactivity modes of α‐aminonitriles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Thorpe reaction. (2023, December 2). Wikipedia. [Link][10][11]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link][12]

  • Hydrolysis of nitriles. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link][8]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2021, July 28). Royal Society of Chemistry. [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. (2021, December 20). MDPI. [Link]

  • Thorpe-Ziegler reaction. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link][9]

  • Axial and Equatorial Bonds in Cyclohexane. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link][6]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2010, January 1). National Institutes of Health. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 7). Frontiers. [Link]

  • Axial/Equatorial Exchange in Cyclohexanes. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link][7]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022, October 1). SciSpace. [Link]

  • Stereochemistry in Drug Action. (2003, March). National Institutes of Health. [Link]

  • An Intramolecular Ene Reaction of a Chiral Bicyclic Lactam. (2009, August 1). National Institutes of Health. [Link]

  • Conformational analysis of cycloalkanes. (2015, August 12). SciSpace. [Link][2]

  • Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. (2004, March). National Institutes of Health. [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. [Link]

  • Hydrolysis of Samples for Amino Acid Analysis. (n.d.). Springer Nature. Retrieved January 17, 2026, from [Link]

  • Stereochemistry and drug efficacy and development: relevance of chirality to antidepressant and antipsychotic drugs. (2002). National Institutes of Health. [Link]

  • Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.). Retrieved January 17, 2026, from [Link]

  • Diels Alder Reaction Cyclo Reactants and Bicyclo Products. (2015, March 5). YouTube. [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved January 17, 2026, from [Link][3]

  • Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. (2016, September). ScienceDirect. [Link]

  • Comparative Computational Study on the Robinson–Gabriel Synthesis and Bischler–Napieralski Reaction: Density Functional Theory Investigation of T3P‐Mediated Ring Closure. (2021, May 27). ResearchGate. [Link]

  • Acid Hydrolysis of Lignocellulosic Biomass: Sugars and Furfurals Formation. (2021, October 28). MDPI. [Link]

  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press. Retrieved January 17, 2026, from [Link][4]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement of the Aminocyclopentyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance and Inherent Challenges of the Aminocyclopentyl Moiety

The aminocyclopentyl moiety is a privileged scaffold in medicinal chemistry, most notably as a carbocyclic mimic of the furanose ring in nucleoside analogs.[1] Its unique conformational constraints and the stereochemical presentation of its amine and hydroxyl substituents have been instrumental in the design of potent antiviral and anti-cancer agents.[1] By replacing the furanose oxygen with a methylene group, carbocyclic nucleosides exhibit increased stability against enzymatic degradation by phosphorylases, a common metabolic liability for traditional nucleosides.[1]

However, the very features that make the aminocyclopentyl group attractive can also present challenges in drug development. Lipophilicity, metabolic susceptibility at the carbocyclic ring, and the basicity of the amine can all require fine-tuning to achieve an optimal pharmacokinetic and pharmacodynamic profile.[2] Bioisosteric replacement offers a powerful strategy to address these challenges, enabling the medicinal chemist to modulate these properties while preserving or enhancing the desired biological activity.[3] This guide will provide an in-depth comparison of potential bioisosteric replacements for the aminocyclopentyl group, supported by experimental data and detailed protocols for their evaluation.

Conceptual Framework for Bioisosteric Replacement of the Aminocyclopentyl Group

The primary goal of replacing the aminocyclopentyl group is to introduce alternative scaffolds that mimic its key pharmacophoric features while offering advantages in physicochemical properties, metabolic stability, or patentability.[4] Key considerations for selecting a suitable bioisostere include:

  • Preservation of Key Interactions: The bioisostere must maintain the critical hydrogen bonding, ionic, or hydrophobic interactions of the original aminocyclopentyl group with the target protein.

  • Vectorial Alignment: The substituents on the bioisosteric core should project into the same regions of the binding pocket as those on the cyclopentyl ring.

  • Modulation of Physicochemical Properties: The replacement should aim to optimize properties such as solubility, lipophilicity (LogP), and polar surface area (PSA) to improve the overall drug-like characteristics.

  • Enhancement of Metabolic Stability: The bioisostere should be less susceptible to common metabolic pathways that affect carbocyclic rings, such as oxidation.

The following diagram illustrates the conceptual strategy for the bioisosteric replacement of an aminocyclopentyl-containing lead compound.

Bioisosteric_Replacement_Strategy cluster_0 Lead Compound cluster_1 Challenges cluster_2 Bioisosteric Replacement cluster_3 Improved Candidate Lead Aminocyclopentyl- Containing Drug Challenges Poor Metabolism Suboptimal PK Lipophilicity Issues Lead->Challenges Identification of Liabilities Bioisostere Heterocyclic Bioisostere Challenges->Bioisostere Rational Design Candidate Optimized Drug Candidate Bioisostere->Candidate Synthesis & Evaluation Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME Profiling cluster_3 In Vivo Studies Design Bioisostere Design (e.g., Azetidine) Synthesis Chemical Synthesis Design->Synthesis Enzyme_Assay Enzyme Inhibition Assay (e.g., HIV Reverse Transcriptase) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Antiviral Assay Enzyme_Assay->Cell_Assay Cytotoxicity Cytotoxicity Assay Cell_Assay->Cytotoxicity Permeability Permeability Assay (PAMPA) Cytotoxicity->Permeability Metabolic_Stability Metabolic Stability Assay (Hepatocytes) Permeability->Metabolic_Stability PK_PD Pharmacokinetics & Pharmacodynamics Metabolic_Stability->PK_PD

Caption: A stepwise experimental workflow for evaluating aminocyclopentyl bioisosteres.

Detailed Experimental Protocols

Azetidines are attractive bioisosteres for cyclopentylamines as they offer a more three-dimensional structure, potentially improved solubility, and different exit vectors for further functionalization. [5]The synthesis of a representative 3-aminoazetidine core can be achieved through multi-step sequences starting from commercially available precursors.

Protocol: The synthesis of a protected 3-aminoazetidine building block can be adapted from established literature procedures. A general approach involves the cyclization of a suitably protected 1,3-diaminopropane derivative bearing a leaving group at the 2-position. Subsequent deprotection and functionalization would yield the desired bioisosteric core for coupling to the nucleobase.

This assay determines the ability of the test compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.

Protocol:

  • Prepare a reaction mixture containing recombinant HIV-1 RT, a poly(rA)-oligo(dT) template-primer, and reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture in a 96-well plate.

  • Initiate the reaction by adding a mixture of dNTPs, including a labeled nucleotide (e.g., DIG-dUTP).

  • Incubate the plate at 37°C to allow for DNA synthesis.

  • Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated oligo(dT) primer and the newly synthesized DNA strand.

  • Detect the incorporated DIG-dUTP using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) and a suitable substrate.

  • Measure the absorbance or luminescence and calculate the IC50 value for the test compound.

This protocol is a general guideline and can be adapted from commercially available kits and literature procedures. [6]

This assay evaluates the ability of the test compound to inhibit viral replication in a cellular context.

Protocol:

  • Seed susceptible host cells (e.g., MT-4 cells for HIV) in a 96-well plate.

  • Infect the cells with a laboratory-adapted strain of the virus at a predetermined multiplicity of infection (MOI).

  • Add the test compound at various concentrations to the infected cells.

  • Incubate the plate for a period sufficient for multiple rounds of viral replication (e.g., 4-5 days for HIV).

  • Quantify viral replication by measuring a viral marker, such as the p24 antigen for HIV, using an ELISA-based method.

  • Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

A parallel cytotoxicity assay should always be performed to ensure that the observed antiviral activity is not due to toxicity to the host cells. [7]

This assay assesses the susceptibility of the test compound to metabolism by liver enzymes.

Protocol:

  • Thaw and plate cryopreserved human hepatocytes in collagen-coated plates and allow them to form a monolayer.

  • Prepare a solution of the test compound in incubation medium.

  • Remove the culture medium from the hepatocytes and add the compound solution.

  • Incubate the plate at 37°C, taking samples of the incubation medium at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the metabolic activity in the samples by adding a solvent like acetonitrile.

  • Analyze the concentration of the parent compound in the samples using LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

This protocol is a general guideline and can be adapted from established procedures. [8][9]

This assay measures the passive permeability of a compound across an artificial membrane, providing an indication of its potential for oral absorption.

Protocol:

  • Prepare a donor plate containing the test compound dissolved in a buffer at a specific pH (e.g., pH 5.5 to mimic the upper intestine).

  • Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Place the filter plate on top of an acceptor plate containing buffer at a different pH (e.g., pH 7.4 to mimic physiological conditions).

  • Add the compound solution from the donor plate to the filter plate.

  • Incubate the "sandwich" for a defined period (e.g., 4-16 hours) to allow the compound to diffuse across the membrane.

  • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the permeability coefficient (Pe).

This protocol is a general guideline and can be adapted from commercially available kits and literature procedures. [10]

Conclusion: A Strategic Imperative in Modern Drug Discovery

The bioisosteric replacement of the aminocyclopentyl group represents a key strategy for medicinal chemists to overcome the inherent challenges associated with this important pharmacophore. By judiciously selecting and evaluating alternative scaffolds, such as heterocycles, it is possible to fine-tune the physicochemical and pharmacokinetic properties of a lead compound, ultimately leading to the development of safer and more effective medicines. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of such bioisosteric replacements, empowering researchers to make data-driven decisions in their drug discovery programs. The continued exploration of novel bioisosteres for the aminocyclopentyl and other cyclic amine scaffolds will undoubtedly remain a fruitful area of research in the quest for new therapeutic agents.

References

  • De Clercq, E. (2009). Carbocyclic nucleoside analogues: what is their real therapeutic potential?.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Green, N., Ott, R. D., & Isaacs, R. J. (2008). Cell-based assays to identify inhibitors of viral disease. Expert Opinion on Drug Discovery, 3(6), 671-676.
  • BioAgilytix. (2023). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Ioannidis, S., et al. (2011). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4762-4767.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Helander, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology, 36(2), 353-365.
  • Burch, J. D., et al. (2012). Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. Journal of Medicinal Chemistry, 55(1), 58-74.
  • BioProtocol. (2022). Antiviral assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Dick, A., & Cocklin, S. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 43.
  • Brown, D. G., & Wobst, P. (2021). Modern advances in heterocyclic chemistry in drug discovery. Chemical Society Reviews, 50(10), 5947-6003.
  • University of Malta. (n.d.). Drug design of novel molecules using a bioisosteric and de novo techniques. Retrieved from [Link]

  • Wensing, A. M., et al. (2010). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Antiviral Therapy, 15(2), 1-27.
  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Zhang, F., et al. (2024). Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions.
  • Samanthula, R., et al. (2020). Synthesis and evaluation of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for evaluating the purity of 2-(1-Aminocyclopentyl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to equip you with not just the protocols but also the scientific rationale to select and implement the most appropriate analytical strategies for this unique molecule.

The Analytical Challenge: Understanding this compound

This compound, with its primary amine, nitrile functionality, and a cyclopentyl ring, presents a distinct analytical profile. Its synthesis, likely through a variation of the Strecker reaction, can introduce a range of impurities, including unreacted starting materials, intermediates, and byproducts from side reactions.[1][2] Therefore, a robust purity assessment strategy must be capable of separating and quantifying these potential impurities with high sensitivity and specificity.

A Comparative Analysis of Purity Assessment Methodologies

The choice of an analytical technique for purity determination is a critical decision driven by the physicochemical properties of the analyte and the potential impurities. For this compound, the primary contenders are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical TechniquePrincipleAdvantages for this compoundLimitations
HPLC-UV Separation based on polarity and partitioning between a stationary and mobile phase, with detection by UV absorbance.Direct analysis of the polar, non-volatile compound without derivatization.[3] Well-suited for quantifying polar impurities.Requires a chromophore for UV detection (the nitrile group provides weak UV absorbance). Co-elution of impurities with similar polarity can be a challenge.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.High separation efficiency and definitive identification of volatile impurities based on their mass spectra.[4]Requires derivatization to increase the volatility of the polar analyte and related impurities.[5] Thermal degradation of the analyte during analysis is a potential risk.
qNMR Quantification based on the direct proportionality between the NMR signal area and the number of atomic nuclei.[6][7]Absolute quantification without the need for a specific reference standard of the analyte.[8] Provides structural information about impurities. Non-destructive technique.[6]Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard for accurate quantification. Signal overlap can complicate analysis.

The Strategic Approach to Purity Assessment

A multi-pronged approach, leveraging the orthogonal nature of these techniques, provides the most comprehensive and trustworthy purity profile.

Purity_Assessment_Strategy cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Assessment Workflow cluster_validation Method Validation (ICH Q2(R2)) Synthesis Synthesized This compound HPLC HPLC-UV (Primary Method for Quantification) Synthesis->HPLC Initial Purity & Related Substances GCMS GC-MS (Impurity Identification & Volatiles) Synthesis->GCMS Volatile Impurities & Starting Materials qNMR qNMR (Absolute Purity & Orthogonal Check) Synthesis->qNMR Orthogonal Purity Confirmation Validation Specificity, Linearity, Accuracy, Precision, Robustness HPLC->Validation GCMS->Validation qNMR->Validation

Caption: A strategic workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar compounds and are intended as a starting point for method development and validation.[9][10][11]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is designed for the quantification of this compound and the detection of non-volatile, polar impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve sample in mobile phase (e.g., 1 mg/mL) Inject Inject onto C18 column Prep->Inject Elute Gradient elution with Acetonitrile/Water + 0.1% TFA Inject->Elute Detect UV Detection at 210 nm Elute->Detect Analyze Integrate peaks and calculate % Purity by area normalization Detect->Analyze

Caption: Workflow for the HPLC-UV analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: Mobile Phase A.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of Sample Diluent to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent method.

Rationale: The use of a C18 column provides good retention for the moderately polar analyte. A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic amine. Detection at a low wavelength (210 nm) is necessary due to the weak chromophore of the nitrile group.[12][13]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the identification and quantification of volatile impurities and the derivatized analyte.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dissolve sample in solvent (e.g., Dichloromethane) Deriv Add derivatizing agent (e.g., BSTFA with 1% TMCS) and heat Prep->Deriv Inject Inject onto a non-polar capillary column (e.g., DB-5ms) Deriv->Inject Separate Temperature-programmed separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Analyze Identify impurities by mass spectrum library search and fragmentation pattern Detect->Analyze

Caption: Workflow for the GC-MS analysis of this compound following derivatization.

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane.

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 500 µL of Dichloromethane and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Rationale: Derivatization with a silylating agent like BSTFA is necessary to increase the volatility of the polar amine group, making it amenable to GC analysis.[5] A non-polar column is suitable for separating the derivatized analyte and potential non-polar impurities. Mass spectrometry provides definitive identification of impurities.[4]

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an orthogonal assessment of purity and can be used to determine the absolute purity of the synthesized compound.[14][15]

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Prep Accurately weigh sample and internal standard (e.g., Maleic Anhydride) Dissolve Dissolve in a deuterated solvent (e.g., DMSO-d6) Prep->Dissolve Acquire Acquire 1H NMR spectrum with quantitative parameters (long relaxation delay) Dissolve->Acquire Integrate Integrate characteristic signals of analyte and internal standard Acquire->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate

Caption: Workflow for the qNMR analysis of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity internal standard (e.g., Maleic Anhydride, certified reference material).

  • Deuterated solvent (e.g., DMSO-d6).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Rationale: qNMR provides a direct measure of the molar ratio of the analyte to a known amount of a high-purity internal standard.[7] This allows for the determination of absolute purity without relying on a reference standard of the analyte itself, which may not be available for a newly synthesized compound.[8]

Data Presentation and Interpretation

The results from these analyses should be compiled and compared to provide a comprehensive purity profile.

Table 1: Illustrative Comparative Purity Data

Analytical MethodPurity (%)Major Impurity DetectedComments
HPLC-UV (Area %)98.5Unidentified peak at RRT 0.85 (0.7%)Good for routine purity checks and stability studies.
GC-MS (after derivatization)99.1Cyclopentanone (starting material)Confirms the presence of volatile impurities.
qNMR (Absolute Purity)98.2-Provides an orthogonal and absolute purity value.

Table 2: Illustrative Impurity Profile

ImpurityRetention Time (HPLC) / RRTMass (m/z) (GC-MS)Proposed StructureOrigin
Cyclopentanone-84KetoneStarting material
1-AminocyclopentanecarbonitrileRRT 0.7-Amine, NitrileIntermediate
Hydrolysis ProductRRT 0.5-Carboxylic AcidDegradation

Conclusion: A Framework for Trustworthy Purity Assessment

The purity assessment of this compound requires a well-reasoned, multi-faceted analytical approach. While HPLC-UV serves as a robust primary method for routine analysis, its combination with GC-MS for impurity identification and qNMR for orthogonal, absolute purity confirmation provides a self-validating system that ensures the quality and reliability of this critical pharmaceutical intermediate. The protocols and strategies outlined in this guide, grounded in established scientific principles and regulatory expectations, offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently assess the purity of their synthesized materials.

References

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • SIELC Technologies. Separation of (2-Aminophenyl)acetonitrile on Newcrom R1 HPLC column. [Link]

  • AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • ResearchGate. Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and validation of RP-HPLC method for the determination of related compounds in quetiapine hemifumarate raw material. [Link]

  • ResearchGate. METHOD VALIDATION OF RELATED COMPOUNDS IN THE PERAMPANEL BY USING HPLC. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • Royal Society of Chemistry. Mechanistic aspects of the Strecker aminonitrile synthesis. [Link]

  • National Center for Biotechnology Information. Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. [Link]

  • Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • Applied Analytics. Measuring Purity of Acetonitrile. [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • AIR Unimi. Acetonitrile from bio-ethanol ammoxidation: process design from the grass-roots and life cycle analysis. [Link]

  • National Center for Biotechnology Information. Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • National Center for Biotechnology Information. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA. [Link]

  • Vrije Universiteit Amsterdam. Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. [Link]

  • PubMed. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. [Link]

  • Centers for Disease Control and Prevention. ACETONITRILE 1606. [Link]

  • Journal of Applied Pharmaceutical Science. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]

  • PubMed. Acetonitrile extraction coupled with UHPLC-MS/MS for the accurate quantification of 17 heterocyclic aromatic amines in meat products. [Link]

  • American Laboratory. Ensuring the Purity of Acetonitrile During Quality Control Testing. [Link]

  • Google Patents. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.

Sources

A Comparative Guide to Cyanide Sources for the Strecker Synthesis of α-Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Strecker synthesis remains a cornerstone for the preparation of α-amino acids. First reported in 1850, this robust three-component reaction combines an aldehyde or ketone, an amine, and a cyanide source to generate α-aminonitriles, which are versatile precursors to amino acids.[1][2][3] The choice of cyanide source is a critical parameter that significantly impacts reaction efficiency, safety, and scalability. This guide provides an in-depth comparison of commonly used cyanide sources, supported by experimental insights, to aid in the rational selection of reagents for this pivotal transformation.

The Central Role of the Cyanide Nucleophile in the Strecker Synthesis

The Strecker synthesis proceeds via the initial formation of an imine from the condensation of an aldehyde or ketone with an amine.[4][5] The crux of the reaction lies in the subsequent nucleophilic attack of a cyanide ion on the iminium intermediate to form the stable α-aminonitrile.[4][5] The nature of the cyanide source dictates the reaction conditions, potential for side reactions, and, most importantly, the safety protocols required.

graph Strecker_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Aldehyde [label="Aldehyde/Ketone"]; Amine [label="Amine"]; Imine [label="Imine Intermediate"]; Cyanide [label="Cyanide Source (CN⁻)"]; Aminonitrile [label="α-Aminonitrile"]; Amino_Acid [label="α-Amino Acid"];

Aldehyde -> Imine [label="+ Amine\n- H₂O"]; Amine -> Imine; Imine -> Aminonitrile [label="+ CN⁻"]; Cyanide -> Aminonitrile; Aminonitrile -> Amino_Acid [label="Hydrolysis"]; }

Figure 1: General workflow of the Strecker amino acid synthesis.

Comparison of Common Cyanide Sources

The selection of a cyanide source is a balance between reactivity, ease of handling, and safety. While historically hydrogen cyanide (HCN) was used, modern protocols favor safer and more manageable alternatives.[6][7]

Cyanide SourceFormulaPhysical FormKey AdvantagesKey Disadvantages
Alkali Metal Cyanides NaCN, KCNWhite SolidsInexpensive, readily available, effective for a wide range of substrates.[5][6]Highly toxic, require careful handling in buffered aqueous media to avoid HCN gas evolution.[8][9] Poor solubility in many organic solvents.[10]
Trimethylsilyl Cyanide TMSCNVolatile LiquidHighly soluble in organic solvents, effective under mild, often anhydrous conditions.[11][12] Can be used with Lewis acid catalysts.[13]Moisture-sensitive, readily hydrolyzes to release HCN.[14] More expensive than alkali metal cyanides.[10]
Acetone Cyanohydrin (CH₃)₂C(OH)CNColorless LiquidLess toxic and less volatile than HCN.[15] Serves as an in situ source of HCN, particularly in the presence of a base.[16][17]Can be less reactive than other sources and may require a catalyst or promoter.[15][18]
Potassium Ferrocyanide K₄[Fe(CN)₆]Crystalline SolidConsidered a non-toxic and environmentally friendly cyanide source.[19][20] Requires a promoter to release the cyanide.[14][21]Lower reactivity, often requiring specific promoters like benzoyl chloride.[21]

In-Depth Analysis of Cyanide Sources

Alkali Metal Cyanides (Sodium and Potassium Cyanide)

Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most traditional and cost-effective cyanide sources for the Strecker synthesis.[5][6] They are typically used in aqueous or biphasic systems, often with an acid source like ammonium chloride (NH₄Cl) to generate HCN in situ.[4][22]

Mechanism of Action: In solution, NaCN and KCN dissociate to provide the cyanide anion (CN⁻), which is the active nucleophile. The presence of a weak acid, such as NH₄Cl, facilitates the formation of the iminium ion from the aldehyde and ammonia (generated from NH₄Cl).[4]

Experimental Considerations:

  • pH Control: Maintaining a slightly acidic to neutral pH is crucial. Strongly acidic conditions will lead to the rapid evolution of highly toxic HCN gas.[23][24]

  • Solvent System: While effective in aqueous media, the low solubility of NaCN and KCN in many organic solvents can be a limitation for certain substrates.[10] Biphasic systems with a phase-transfer catalyst can sometimes mitigate this issue.

Safety Precautions:

  • Extreme Toxicity: NaCN and KCN are highly toxic if ingested, inhaled, or absorbed through the skin.[8] All manipulations must be performed in a well-ventilated chemical fume hood.[9][25]

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, a face shield, and chemical-resistant gloves (double gloving is recommended) are mandatory.[8][9]

  • Waste Disposal: Cyanide waste is classified as P-listed hazardous waste and must be segregated and disposed of according to institutional guidelines.[8][25]

Trimethylsilyl Cyanide (TMSCN)

TMSCN has gained popularity as a cyanide source due to its excellent solubility in organic solvents, allowing for reactions under anhydrous conditions.[11][12] It is particularly useful for substrates that are sensitive to water.

Mechanism of Action: TMSCN can act as a source of the cyanide anion, especially in the presence of a Lewis acid or a nucleophilic catalyst.[13][26] The Lewis acid activates the imine, making it more susceptible to nucleophilic attack by the cyanide.

Experimental Considerations:

  • Anhydrous Conditions: Due to its moisture sensitivity, reactions with TMSCN should be carried out under an inert atmosphere (e.g., nitrogen or argon).[18]

  • Catalysis: While some reactions proceed without a catalyst, Lewis acids (e.g., ZnCl₂, InCl₃) or Brønsted acids are often employed to enhance the reaction rate.[18][26]

Safety Precautions:

  • Toxicity and Volatility: TMSCN is a volatile and toxic liquid that readily hydrolyzes upon contact with moisture to release HCN gas.[27] Strict adherence to safety protocols for handling volatile toxics is essential.

  • Handling: All transfers and reactions should be conducted in a chemical fume hood.[25]

graph TMSCN_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Aldehyde + Amine\n+ TMSCN"]; Reaction [label="Anhydrous Solvent\n(e.g., CH₂Cl₂)\nLewis Acid Catalyst"]; Workup [label="Aqueous Workup"]; Product [label="α-Aminonitrile"];

Start -> Reaction; Reaction -> Workup; Workup -> Product; }

Figure 2: A typical experimental workflow for a TMSCN-mediated Strecker synthesis.
Acetone Cyanohydrin

Acetone cyanohydrin is considered a safer alternative to HCN and alkali metal cyanides due to its lower volatility and toxicity.[15] It can serve as an efficient source of HCN, particularly when heated or in the presence of a base.[16][17]

Mechanism of Action: Acetone cyanohydrin is in equilibrium with acetone and HCN. The reaction is driven forward by the consumption of HCN in the Strecker synthesis.[17]

Experimental Considerations:

  • Reaction Conditions: Reactions using acetone cyanohydrin may require elevated temperatures or the addition of a catalytic amount of base to facilitate the release of HCN.[15]

  • Solvent: Water can be used as a solvent, making it a greener alternative for some applications.[17]

Safety Precautions:

  • Toxicity: While less toxic than HCN or NaCN, acetone cyanohydrin is still a hazardous substance and should be handled with appropriate care in a fume hood.[15]

  • Stability: It is relatively stable but can decompose to release HCN, especially upon heating or in the presence of a base.

Potassium Ferrocyanide (K₄[Fe(CN)₆])

In the pursuit of greener and safer chemical processes, potassium ferrocyanide has emerged as a non-toxic cyanide source.[19][20] The cyanide ions are tightly bound within the iron complex and are not readily released.

Mechanism of Action: A promoter, such as benzoyl chloride, is required to react with the ferrocyanide complex to generate an active cyanating agent, like benzoyl cyanide, which then participates in the Strecker reaction.[21]

Experimental Considerations:

  • Promoter: The choice and stoichiometry of the promoter are critical for the success of the reaction.

  • Reaction Conditions: These reactions are often carried out in a one-pot fashion where the active cyanide species is generated in situ.[21]

Safety Precautions:

  • Low Toxicity: Potassium ferrocyanide itself has low toxicity. However, the reaction conditions and the promoter used may introduce other hazards.

Experimental Protocols

General Procedure for Strecker Synthesis using Sodium Cyanide
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) and ammonium chloride (1.2 eq) in a mixture of water and a suitable organic solvent (e.g., methanol or ethanol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise to the cooled mixture. Caution: Addition of cyanide to an acidic solution will generate HCN gas. Ensure the addition is slow and the reaction is well-ventilated in a fume hood.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude α-aminonitrile.

  • Purify the product by column chromatography or recrystallization as needed.

General Procedure for Strecker Synthesis using Trimethylsilyl Cyanide
  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), amine (1.0 eq), and a Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C.

  • Slowly add trimethylsilyl cyanide (1.2 eq) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting α-aminonitrile by flash column chromatography.

Conclusion

The choice of cyanide source for the Strecker synthesis is a critical decision that influences not only the reaction's success but also its safety and environmental impact. For large-scale and cost-effective syntheses, alkali metal cyanides remain a viable option, provided stringent safety protocols are in place.[6] For reactions requiring anhydrous conditions or for sensitive substrates, TMSCN is an excellent choice, though it requires careful handling due to its moisture sensitivity.[11] Acetone cyanohydrin and potassium ferrocyanide represent safer and greener alternatives, with the latter being particularly noteworthy for its low toxicity.[15][20] Ultimately, the optimal cyanide source will depend on the specific substrate, desired scale, and the safety infrastructure available to the researcher.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Kanemasa, S.; Oderaotoshi, Y.; Yamamoto, H.; Tanaka, J.; Wada, E.; Fuchigami, T. Strecker-Type Reaction of Nitrones Using Cyanohydrin. The Journal of Organic Chemistry2002, 67 (22), 7857–7860.
  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Chem.info. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • University of Wisconsin-Madison. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • Harvard University Environmental Health & Safety. Lab Safety Guideline: Cyanide. [Link]

  • ResearchGate. Non-toxic Cyanide Sources and Cyanating Agents | Request PDF. [Link]

  • ResearchGate. Strecker Amino Acid Synthesis. [Link]

  • Wayne State University. Cyanides SOP. [Link]

  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Dartmouth College Environmental Health and Safety. Cyanide Salts. [Link]

  • ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • ResearchGate. ChemInform Abstract: Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. [Link]

  • Nauth, A. M.; Opatz, T. Non-toxic cyanide sources and cyanating agents. Org. Biomol. Chem.2018, 16 (40), 7625-7637.
  • ResearchGate. Trimethylsilyl Cyanide Addition to Aldimines and Its Application in the Synthesis of (S)-Phenylglycine Methyl Ester | Request PDF. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Vachal, P.; Jacobsen, E. N. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. J. Am. Chem. Soc.2002, 124 (34), 10012–10014.
  • ResearchGate. Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources | Request PDF. [Link]

  • D'Elia, V.; Yus, M. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules2018, 23 (8), 1871.
  • Nauth, A. M.; Opatz, T. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Org. Chem. Front.2018, 5 (5), 844-848.
  • Chemistry Student. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). [Link]

  • Chemistry LibreTexts. 19.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. [Link]

  • Chemguide. nucleophilic addition - carbonyl compounds and hydrogen cyanide. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Scott, P. J. H.; Hockley, B. G.; Kung, H. F.; Långström, B.; Smith, G. E.; Turner, E. M. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. J. Med. Chem.2009, 52 (23), 7586–7594.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Sciforum. Facile and One-Pot Synthesis of α-Aminonitriles by Strecker Reaction Catalyzed by [BMIM][PINO] as a New Ionic Liquid. [Link]

  • ResearchGate. ChemInform Abstract: One-Pot Three-Component Synthesis of α-Aminonitriles Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. [Link]

  • Lin, L. L.; Liu, X. H.; Feng, X. M. The nucleophilic addition of cyanide to ketones, aldehydes, and imines is a powerful and useful C—C bond-forming reaction in organic chemistry. Synlett2011, 2011 (13), 1957–1962.

Sources

A Comparative Guide to the Validation of an HPLC Method for 2-(1-Aminocyclopentyl)acetonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison and validation protocol for the analysis of 2-(1-Aminocyclopentyl)acetonitrile, a key chemical intermediate. We will explore the rationale behind selecting High-Performance Liquid Chromatography (HPLC) over other techniques and detail a comprehensive validation strategy grounded in scientific integrity and regulatory expectations.

Strategic Selection of an Analytical Technique: HPLC vs. Alternatives

The choice of an analytical method is the foundational step that dictates the reliability of all subsequent data. For a small, polar molecule like this compound, several analytical techniques could be considered. However, a careful evaluation of their respective strengths and weaknesses reveals the superiority of HPLC for this specific application.

Comparison of Analytical Techniques:

TechniqueAdvantages for this compound AnalysisDisadvantages and Rationale for Non-Selection
High-Performance Liquid Chromatography (HPLC) High resolution, sensitivity, and precision, making it ideal for quantifying APIs and impurities.[1] It is a widely used technique in pharmaceutical analysis.[1]Requires careful method development and validation.
Gas Chromatography (GC) High resolving power and sensitivity.[2]This compound has low volatility, making it less suitable for direct GC analysis without derivatization. Derivatization adds complexity and potential for variability.[3][4]
Capillary Electrophoresis (CE) High efficiency and resolution, particularly for charged species.Can have lower reproducibility and sensitivity compared to HPLC for this type of analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Lower sensitivity and not ideal for routine quantitative analysis of trace impurities.

The Case for HPLC:

High-Performance Liquid Chromatography, particularly in the reverse-phase mode, offers the optimal balance of selectivity, sensitivity, and robustness for the routine quality control of this compound. Its ability to separate the main component from potential process impurities and degradation products is critical for ensuring the quality of the final drug substance.[5]

The Blueprint for Method Validation: A Phased Approach

A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[6] The validation process for the HPLC method for this compound analysis is structured around the core principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Ongoing Verification Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing Rob->SST Implement for Routine Use

Caption: A workflow diagram illustrating the logical progression of HPLC method validation.

Experimental Protocols and Data Interpretation

Specificity: Ensuring Unambiguous Measurement

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13][14] For this, forced degradation studies are indispensable.[15][16][17]

Forced Degradation Protocol:

  • Acid Hydrolysis: Expose a solution of this compound to 0.1 M HCl at 60°C for 24 hours.[18]

  • Base Hydrolysis: Expose a solution to 0.1 M NaOH at 60°C for 24 hours.[18]

  • Oxidative Degradation: Treat a solution with 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: Expose the solid substance to 80°C for 48 hours.[18]

  • Photolytic Degradation: Expose the solid substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[18]

Acceptance Criteria: The HPLC method must demonstrate baseline resolution between the main peak of this compound and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

Linearity and Range: Establishing Proportionality

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[19][20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[20][22]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

Data Analysis and Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Residual Plot Random distribution of points around the x-axis

A high correlation coefficient (typically ≥0.999) indicates a strong linear relationship.[21][23]

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[20] It is typically assessed using recovery studies.[7]

Experimental Protocol:

  • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[23]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[23]

Precision: Measuring Agreement

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[20] It is evaluated at two levels: repeatability and intermediate precision.[24]

Experimental Protocols:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.[22]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be not more than 2.0%.[24]

Precision_Evaluation cluster_0 Repeatability cluster_1 Intermediate Precision R1 Analyst 1 Day 1 Instrument A IP1 Analyst 2 Day 2 Instrument B Precision Precision Precision->R1 Precision->IP1

Caption: Relationship between Repeatability and Intermediate Precision.

Detection and Quantitation Limits: Assessing Sensitivity

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25]

Determination: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Experimental Protocol:

Intentionally vary critical chromatographic parameters one at a time, such as:

  • Mobile phase composition (e.g., ±2% organic)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±0.1 mL/min)

  • pH of the mobile phase buffer (e.g., ±0.2 units)[23]

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and resolution) should remain within acceptable limits for all varied conditions.

System Suitability: The Daily Health Check

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[26][27]

System Suitability Protocol and Acceptance Criteria:

ParameterAcceptance Criterion
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates > 2000
%RSD of replicate injections ≤ 2.0%

Conclusion: A Validated Method for Confident Analysis

This guide has provided a comprehensive framework for the validation of an HPLC method for the analysis of this compound. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a reliable and reproducible analytical method can be established. Adherence to these principles, grounded in the guidelines of regulatory bodies like the ICH and FDA, ensures the generation of high-quality data that is integral to the drug development process. The continuous verification of system suitability further guarantees the consistent performance of the method in a routine quality control environment.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • <621> CHROMATOGRAPHY. (n.d.).
  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). ResearchGate.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • USP <621> Chromatography. (n.d.). DSDP Analytics.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • <621> Chromatography - US Pharmacopeia (USP). (2021, November 19).
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • What is the difference between specificity and selectivity of the HPLC method?. (2014, March 3).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments.
  • Linearity and Range in Analytical Method Validation by HPLC. (n.d.). Industrial Pharmacist.
  • Selectivity and specificity: Significance and symbolism. (2025, July 31).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • What Is Linearity in HPLC Analysis and Its Importance?. (2025, September 17). Altabrisa Group.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). PMC - NIH.
  • Derivatization and Separation of Aliphatic Amines. (n.d.). Sigma-Aldrich.
  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2025, August 7). ResearchGate.
  • analytical method development and validation of anti-diabetic drugs. (n.d.). Jetir.Org.

Sources

A Comparative Guide to the Bioactivity of Amino-Acetonitrile Analogs as Novel Anthelmintics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of anthelmintic resistance in parasitic nematodes poses a significant threat to livestock industries and global public health. This has spurred the search for novel chemical entities with unique modes of action. Among the most promising discoveries in recent decades is the class of amino-acetonitrile derivatives (AADs).[1][2] Initially identified through high-throughput screening, this class of synthetic compounds has demonstrated potent and broad-spectrum activity against a range of parasitic nematodes, including strains resistant to the major existing drug classes like benzimidazoles, macrocyclic lactones, and imidazothiazoles.[2][3]

This guide provides a comprehensive comparison of the bioactivity of AAD analogs, with a focus on the pioneering compound monepantel. We will delve into their unique mechanism of action, explore the critical structure-activity relationships (SAR) that govern their efficacy, and detail the experimental protocols used to validate their performance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anthelmintics.

Mechanism of Action: A Nematode-Specific Target

The remarkable efficacy and favorable safety profile of AADs are directly attributable to their highly specific molecular target within the nematode nervous system.[1] Unlike other anthelmintics, AADs act on a unique, nematode-specific subclass of nicotinic acetylcholine receptors (nAChRs).[1][4] In the parasitic nematode Haemonchus contortus, this receptor is designated as MPTL-1, while its homolog in the model organism Caenorhabditis elegans is ACR-23.[1][4]

The binding of an AAD, such as monepantel, to this receptor leads to the irreversible opening of the ion channel.[1] This results in a continuous, uncontrolled influx of ions, causing sustained depolarization of the muscle cells.[1] The consequence is spastic paralysis of the worm, rendering it unable to feed or maintain its position in the host's gastrointestinal tract, ultimately leading to its expulsion and death.[1] The absence of this specific nAChR subtype in mammals is a key factor in the low toxicity of AADs to host organisms.[]

AAD Amino-Acetonitrile Derivative (e.g., Monepantel) nAChR Nematode-Specific nAChR (e.g., MPTL-1 / ACR-23) AAD->nAChR Binds to receptor IonChannel Ion Channel Opening (Irreversible) nAChR->IonChannel Activates IonInflux Uncontrolled Ion Influx (Ca²⁺, Na⁺) IonChannel->IonInflux Depolarization Muscle Cell Hyper-Depolarization IonInflux->Depolarization Paralysis Spastic Paralysis of the Nematode Depolarization->Paralysis Death Worm Expulsion & Death Paralysis->Death

Caption: Signaling pathway of Amino-Acetonitrile Derivatives (AADs) in nematodes.

Structure-Activity Relationship (SAR) and Analog Comparison

The development of monepantel was the result of an extensive SAR study aimed at optimizing the initial screening hits.[4] The core amino-acetonitrile scaffold is essential for activity, but the nature of the substituents on the aromatic rings and the stereochemistry of the molecule are critical in determining the potency and spectrum of activity.

The general structure of many AADs can be broken down into three key regions:

  • The Amino-Acetonitrile Core: The central chiral carbon, the amino group, and the nitrile group are fundamental for interaction with the nAChR target. It has been demonstrated that only the S-enantiomer possesses significant antiparasitic activity.

  • The Aryloxy Moiety: Modifications to this part of the molecule, often a trifluoromethyl-substituted phenoxy group, significantly impact potency. The electron-withdrawing nature of the trifluoromethyl group is a common feature in potent analogs.

  • The Aroyl Moiety: The substituent on the amide nitrogen also plays a crucial role in the molecule's efficacy.

Below is a comparative table of representative AAD analogs, illustrating how structural modifications influence their in vitro activity against the economically significant parasitic nematode, Haemonchus contortus.

Compound IDR1 (Aryloxy Moiety)R2 (Aroyl Moiety)StereochemistryIn Vitro EC100 vs. H. contortus (µg/mL)
Monepantel (AAD 1566) 4-cyano-2-(trifluoromethyl)phenoxy4-((trifluoromethyl)thio)benzoylRacemic0.01 - 0.04
AAD 96 4-cyano-2-(trifluoromethyl)phenoxy4-(trifluoromethoxy)benzoylRacemic0.01
Ferrocenyl Analog 8 4-cyano-2-(trifluoromethyl)phenoxyN-(2-ferrocenylmethyl)-4-((trifluoromethyl)thio)benzamideRacemicModerately Active (less than AAD 96)[6]
AAD 85a 4-cyano-2-(trifluoromethyl)phenoxy4-(trifluoromethoxy)benzoylS-enantiomer~0.01
AAD 85b 4-cyano-2-(trifluoromethyl)phenoxy4-(trifluoromethoxy)benzoylR-enantiomerInactive

Data is compiled from multiple sources for illustrative purposes.[6][7]

From this data, several key SAR insights can be drawn:

  • Stereochemistry is Crucial: The activity of AADs is highly stereospecific, with the S-enantiomer being the active form. This indicates a very specific binding pocket in the target receptor.

  • Aryl Substituents Drive Potency: The presence of trifluoromethyl or trifluoromethoxy groups on both aromatic rings is consistently associated with high potency. These groups likely enhance binding affinity through electronic and hydrophobic interactions.

  • Structural Bulk Can Reduce Activity: The introduction of a bulky ferrocenyl group in Analog 8, while an interesting chemical modification, resulted in reduced activity compared to the more compact and potent analogs like AAD 96.[6] This suggests that the binding site has dimensional constraints.

cluster_0 Key Structural Features cluster_1 Resulting Bioactivity Core Amino-Acetonitrile Core (S-enantiomer) Potency High Potency Core->Potency Essential for Activity Aryloxy Aryloxy Moiety (e.g., CF3 group) Aryloxy->Potency Enhances Binding Aroyl Aroyl Moiety (e.g., OCF3 group) Aroyl->Potency Modulates Efficacy Inactive Inactive R_Enantiomer R-Enantiomer R_Enantiomer->Inactive

Caption: Structure-Activity Relationship (SAR) for Amino-Acetonitrile Derivatives.

Experimental Protocols for Bioactivity Evaluation

The assessment of anthelmintic activity for novel compounds like AADs involves a series of standardized in vitro assays. These assays are crucial for determining potency (e.g., EC50 values), understanding the spectrum of activity, and identifying potential resistance.

Key In Vitro Assays:
  • Larval Development Assay (LDA): This assay is used to determine the effect of a compound on the development of nematode eggs into infective third-stage larvae (L3). It is particularly useful for assessing ovicidal and larvicidal activity.[8]

  • Larval Migration Inhibition Assay (LMIA): This assay measures the ability of a compound to inhibit the migration of L3 larvae through a sieve, mimicking their movement out of the fecal pellet.[9]

  • Adult Worm Motility Assay (AWMA): This assay directly assesses the effect of a compound on the motility of adult worms. A reduction in or cessation of movement is a key indicator of anthelmintic effect.[10]

Generalized Experimental Workflow

The following workflow outlines the typical steps for evaluating a new AAD analog.

cluster_workflow Anthelmintic Bioactivity Workflow start Synthesize AAD Analog solubilize Prepare Stock Solutions (e.g., in DMSO) start->solubilize assays Perform In Vitro Assays solubilize->assays lda Larval Development Assay (LDA) assays->lda lmia Larval Migration Inhibition Assay (LMIA) assays->lmia awma Adult Worm Motility Assay assays->awma data Data Collection & Analysis (EC50 / EC100 Determination) lda->data lmia->data awma->data sar SAR Comparison data->sar end Identify Lead Compound sar->end

Caption: Generalized workflow for the in vitro evaluation of AAD bioactivity.

Step-by-Step Protocol: Larval Development Assay (LDA)
  • Egg Recovery: Nematode eggs are recovered from the feces of infected donor animals using a series of sieving and flotation steps.

  • Assay Setup: The assay is typically performed in a 96-well microtiter plate. Each well contains a nutrient medium, a known number of nematode eggs, and the test compound at a specific concentration. A solvent control (e.g., DMSO) and a positive control (e.g., a known anthelmintic like ivermectin or levamisole) are included.[8]

  • Incubation: The plate is incubated for a period of 6-7 days at approximately 25°C to allow for hatching and larval development.

  • Termination and Counting: The development is halted by adding a fixative, such as Lugol's iodine.[1] The number of eggs, L1, L2, and L3 larvae in each well is then counted under a microscope.

  • Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each concentration of the test compound. These data are then used to determine the EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits development by 50%.

Conclusion

The amino-acetonitrile derivatives represent a landmark achievement in anthelmintic drug discovery, offering a potent solution to the growing problem of drug resistance. Their success is rooted in a unique, nematode-specific mechanism of action that ensures high efficacy and a wide margin of safety. The extensive structure-activity relationship studies, culminating in the development of monepantel, highlight the critical importance of stereochemistry and specific aryl substitutions for optimal bioactivity. The robust in vitro assays described provide a clear and reliable pathway for the evaluation and comparison of new analogs. Continued exploration of the AAD chemical space, guided by the principles outlined in this guide, holds significant promise for the development of even more effective and resilient anthelmintics for the future.

References
  • BenchChem. (2025). Amino-Acetonitrile Derivatives: A New Frontier in Anthelmintic Drug Development.
  • Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., Schorderet Weber, S., Bouvier, J., Wagner, T., Froelich, O., & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935–2938.
  • Kaminsky, R., Ducray, P., Jung, M., Clover, R., Rufener, L., Bouvier, J., Weber, S. S., Wenger, A., Schmid, C., & Gasser, G. (2016). Synthesis, Characterization, and Biological Activity of Ferrocenyl Analogues of the Anthelmintic Drug Monepantel. Organometallics, 35(10), 1513–1522.
  • Kaminsky, R., Gauvry, N., Schorderet Weber, S., Skripsky, T., Bouvier, J., Wenger, A., & Schroeder, F. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931–939.
  • ResearchGate. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds.
  • Al-Qahtani, A. A., Al-Anazi, A. D., & Al-Yahya, A. A. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e21.
  • Wang, Y., Zhou, Y., Wang, C., Han, H., & He, R. (2017). An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum. Veterinary Parasitology, 238, 33–37.
  • BOC Sciences. (n.d.). Monepantel Impurities.
  • WormBoss. (n.d.). Amino-Acetonitrile Derivatives (AADs or 'orange').
  • de Oliveira, C. B., de Almeida, L. G., da Silva, A. F., da Silva, J. B., & de Moraes, J. (2021). Synthesis and anthelmintic activity of aminochalcones against multiresistant Haemonchus contortus. Veterinary Parasitology, 298, 109545.

Sources

A Comparative Guide to the Synthetic Strategies of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Aminocyclopentylacetonitrile Scaffold

The 2-(1-aminocyclopentyl)acetonitrile moiety is a key structural motif found in a variety of biologically active compounds. Its rigid cyclopentyl core and versatile amino and nitrile functionalities make it an attractive starting point for the synthesis of novel therapeutics. The development of efficient and scalable synthetic routes to this intermediate is therefore of considerable interest to the pharmaceutical industry. This guide will explore and compare the classical Strecker and Bucherer-Bergs reactions, as well as allude to modern catalytic approaches, providing a comprehensive overview for researchers in the field.

Classical Synthetic Approaches: A Head-to-Head Comparison

The most well-established methods for the synthesis of α-aminonitriles, the class of compounds to which this compound belongs, are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways typically commence from the readily available starting material, cyclopentanone.

The Strecker Synthesis: A Direct Route to the Aminonitrile

The Strecker synthesis is a one-pot, three-component reaction involving a ketone (cyclopentanone), a source of ammonia, and a cyanide source.[1][2] The reaction proceeds through the initial formation of an imine from cyclopentanone and ammonia, which is then attacked by the cyanide ion to yield the α-aminonitrile intermediate, 1-aminocyclopentanecarbonitrile.[3][4]

Proposed Synthesis of the Key Intermediate 1-Aminocyclopentanecarbonitrile via Strecker Reaction:

A detailed procedure for the synthesis of the key intermediate, 1-aminocyclopentanecarbonitrile, is outlined in patent literature.[3] In this process, cyclopentanone is reacted with sodium cyanide and ammonium chloride in an aqueous ammonia solution. The reaction mixture is heated to drive the formation of the aminonitrile.

Strecker_Synthesis

From Intermediate to Target Molecule:

The synthesis of the target molecule, this compound, from 1-aminocyclopentanecarbonitrile would then require the addition of a cyanomethyl group to the amino group, followed by a rearrangement or a multi-step sequence. A plausible, yet unconfirmed, route could involve the reaction of 1-aminocyclopentanecarbonitrile with a suitable reagent like chloroacetonitrile or formaldehyde/cyanide. However, specific literature detailing this transformation is scarce.

The Bucherer-Bergs Reaction: An Alternative Pathway via a Hydantoin Intermediate

The Bucherer-Bergs reaction offers an alternative route, also starting from cyclopentanone, but proceeding through a hydantoin intermediate.[4][5] This multicomponent reaction utilizes ammonium carbonate and a cyanide source.[6][7] The initially formed cyanohydrin reacts with ammonium carbonate to yield a spiro-hydantoin, which can then be hydrolyzed to the corresponding amino acid.

Bucherer_Bergs_Reaction

The conversion of the resulting 1-aminocyclopentanecarboxylic acid to this compound would necessitate further synthetic steps, including reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and subsequent cyanation. This multi-step process makes the Bucherer-Bergs reaction a more indirect route to the target molecule compared to a potential direct elaboration from the Strecker intermediate.

Comparative Analysis of Classical Routes

FeatureStrecker SynthesisBucherer-Bergs Reaction
Starting Material CyclopentanoneCyclopentanone
Key Intermediate 1-AminocyclopentanecarbonitrileCyclopentane-spiro-5-hydantoin
Directness to Target Potentially more directMore indirect, requires more steps
Reaction Conditions Typically heated, aqueous ammoniaHeated, aqueous ethanol
Key Reagents NH₃/NH₄Cl, NaCN/KCN(NH₄)₂CO₃, NaCN/KCN
Stereochemistry Can lead to mixtures of stereoisomers for substituted ketones[7][8]Can also result in isomeric mixtures[7][8]
Scalability Well-established for industrial applicationsAlso scalable, with continuous flow methods being developed[5]

Modern Synthetic Alternatives: A Glimpse into Catalytic Methods

While the classical methods are robust, modern organic synthesis is continually striving for more efficient, selective, and environmentally benign processes. For the synthesis of α-aminonitriles, several catalytic approaches have emerged.

Organocatalysis and Metal Catalysis:

Experimental Protocols

Synthesis of 1-Aminocyclopentanecarbonitrile (Key Strecker Intermediate)

This protocol is adapted from the patent literature and should be performed by qualified personnel with appropriate safety precautions.[3]

Materials:

  • Cyclopentanone

  • Sodium Cyanide (EXTREMELY TOXIC)

  • Ammonium Chloride

  • 20% Aqueous Ammonia

  • Methanol

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 mL).

  • Add a solution of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).

  • To this mixture, add a solution of cyclopentanone (3 g) in methanol (3.8 mL).

  • Stir the reaction mixture for 1.5 hours at room temperature.

  • Heat the mixture at 60°C for 45 minutes.

  • Cool the reaction mixture to 25°C and extract several times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 1-aminocyclopentanecarbonitrile as an oil.

Characterization Data (Predicted)

As experimental spectroscopic data for this compound is not widely published, the following are predicted characteristic signals based on the structure and data for similar compounds.

  • ¹H NMR: Signals corresponding to the cyclopentyl protons would be expected in the aliphatic region (δ 1.5-2.0 ppm). The methylene protons of the acetonitrile group would likely appear as a singlet around δ 2.5-3.0 ppm. The protons of the amino group would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon of the nitrile group would resonate around δ 117-125 ppm. The quaternary carbon of the cyclopentyl ring attached to the amino and cyanomethyl groups would be expected around δ 50-60 ppm. The other cyclopentyl carbons would appear in the upfield region.

  • IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretch would be observed around 2240-2260 cm⁻¹. The N-H stretching of the primary amine would appear as one or two bands in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (124.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the cyclopentyl ring.

Conclusion and Future Outlook

The future of this field lies in the development of catalytic, and particularly asymmetric, methods. An enantioselective synthesis of this compound would be of significant value, providing access to chiral building blocks for the development of new and improved pharmaceuticals. Further research into direct C-H functionalization or other novel bond-forming strategies could also lead to more efficient and sustainable synthetic routes.

References

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).
  • Avendaño, C., Santos, E., Edward, J. T., & Wong, S. C. (1979). Stereochemistry of the Bucherer-Bergs and Strecker reactions of tropinone. Canadian Journal of Chemistry, 57(12), 1456-1463. [Link]

  • Bourne, G. T., Krotez, D. A., & Vather, S. M. (2003). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Australian Journal of Chemistry, 56(8), 839-842. [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. Amination of cyclopentanone and accompanied by-reactions. [Link]

  • Google Patents. US3254124A - Aminoketones and methods for their production.
  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... [Link]

  • Google Patents.
  • Google Patents. US 2012/0073954 A1 - PROCESS TO RECOVER ACETONITRILE. [Link]

  • PubChem. Cyclopent-1-ene-1-acetonitrile. [Link]

  • Kappe, C. O., & Van der Eycken, E. (2016). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 18(15), 4019-4033. [Link]

  • American Chemical Society. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). [Link]

  • Google Patents. CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • National Institute of Standards and Technology. Acetonitrile. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. 2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride. [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Organic Syntheses. Acetonitrile, cyclohexylidene-. [Link]

  • Organic Syntheses. aminoacetone semicarbazone hydrochloride. [Link]

  • ResearchGate. Alkylation reactions of cyclohexanecarbonitrile 1. [Link]

  • ResearchGate. Figure 2. Infrared spectrum of a 10-2 mol L-1 acetonitrile solution of... [Link]

  • National Institute of Standards and Technology. Acetonitrile. [Link]

  • Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • Google Patents.
  • Semantic Scholar. [PDF] Infrared Spectra of Acetonitrile and Acetonitrile‐d3. [Link]

  • PubChem. 2-(1-hydroxycyclopentyl)acetonitrile (C7H11NO). [Link]

Sources

A Comparative Guide to the Structural-Activity Relationship of Aminocyclopentyl Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of aminocyclopentyl derivatives as potent inhibitors of influenza neuraminidase. We will explore the critical structural features and functional groups that govern their inhibitory activity, supported by comparative experimental data and detailed protocols for researchers in drug discovery and virology. The cyclopentane scaffold serves as a key carbocyclic mimic of the natural substrate, sialic acid, offering a rigid framework for optimizing interactions within the highly conserved active site of the neuraminidase enzyme.[1]

The Strategic Advantage of the Cyclopentane Core

Influenza virus neuraminidase is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, making it a prime target for antiviral drugs.[1][2][3] The enzyme cleaves terminal sialic acid residues from cellular glycoproteins, a process essential for preventing viral aggregation and ensuring the spread of the infection.[1][2] The design of neuraminidase inhibitors has been a landmark achievement in structure-based drug design.

The cyclopentane ring offers a conformationally constrained scaffold that mimics the oxocarbenium ion transition state of sialic acid cleavage. This carbocyclic core is less susceptible to metabolic degradation than traditional sugar-based moieties and provides a robust platform for the stereocontrolled placement of key functional groups to maximize binding affinity. A novel series of these derivatives has demonstrated potent and selective inhibition of influenza neuraminidase.[4]

Comparative Analysis of Key Functional Group Modifications

The inhibitory potency of aminocyclopentyl derivatives is exquisitely sensitive to the nature and stereochemistry of substituents at three key positions, designed to interact with conserved residues in the neuraminidase active site.

The Cationic Group: Mimicking the Sialic Acid Ammonium

A positively charged group is fundamental for anchoring the inhibitor within the active site. This group forms critical salt bridges with a highly conserved triad of negatively charged residues (e.g., Glu119, Asp151, Glu227).

  • Primary Amine (-NH2): While a basic requirement, the primary amine is often a starting point for optimization. Its pKa allows for protonation at physiological pH, but its interaction strength can be surpassed.

  • Guanidinium Group (-C(=NH)NH2): The substitution of an amino group with a guanidinium group often leads to a significant enhancement in potency. The planar, delocalized positive charge of the guanidinium moiety allows for a more extensive and stronger network of hydrogen bonds and ionic interactions with the glutamate and aspartate residues in the active site. This modification was a key discovery in the development of the potent inhibitor Zanamivir.[5]

  • Acetamido Group (-NHCOCH3): This group is also crucial for binding, mimicking the N-acetyl group of sialic acid. It forms key hydrogen bonds within a conserved pocket of the active site.

The Carboxylate Group: The Essential Anchor

A carboxylate group (-COOH) is a non-negotiable feature for high-affinity binding. It mirrors the carboxylate of sialic acid and engages in a strong, bidentate ionic interaction with a triad of arginine residues (Arg118, Arg292, Arg371) that line the bottom of the active site. The precise stereochemical placement of this group on the cyclopentane ring is critical to ensure optimal alignment with the arginine guanidinium groups.

The Hydrophobic Side Chain: Exploiting the 150-Cavity

While the cationic and carboxylate groups anchor the inhibitor, the side chain offers the greatest opportunity for optimizing potency and selectivity by interacting with a hydrophobic pocket near the active site, often referred to as the 150-cavity.[6][7]

  • Glycerol-like Side Chains: Early designs mimicked the glycerol side chain of sialic acid. While effective, these hydrophilic groups can limit oral bioavailability.

  • Alkoxy Groups (e.g., -O-pentyl): Structure-activity studies have revealed that replacing hydrophilic side chains with lipophilic groups can dramatically increase potency. For instance, the identification of a 3-pentyloxy moiety as an optimal group in a series of carbocyclic analogues led to an inhibitor with an IC50 value of 1 nM.[8] This enhancement is attributed to favorable hydrophobic interactions within a large pocket corresponding to the glycerol subsite.[8]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the impact of various functional group modifications on the 50% inhibitory concentration (IC50) against influenza A neuraminidase. Lower IC50 values indicate higher potency.

Compound SeriesCationic GroupSide ChainRepresentative IC50 (nM)Reference
Cyclopentane-A-NH2-OH>1000[9]
Cyclopentane-B-C(=NH)NH2-OH~100[10]
Cyclopentane-C-NH2-O(CH2)2CH3~80[9]
Cyclopentane-D -NH2 -O(CH2)4CH3 <10 [11]
Cyclopentane-E-NHCOCH3-CH(CH2CH3)215-80[9]

Note: IC50 values are approximate and compiled from various sources for comparative purposes. Actual values can vary based on the specific influenza strain and assay conditions.

The data clearly indicates that while both the guanidinium group and hydrophobic side chains enhance activity, the introduction of an optimized lipophilic chain, such as a pentyloxy group, provides the most significant boost in potency for the aminocyclopentyl scaffold.[8][11]

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of SAR data, standardized assays are paramount. The most common method for determining inhibitor potency is the fluorescence-based neuraminidase inhibition assay.[12][13]

Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is based on the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to release the fluorescent product 4-methylumbelliferone (4-MU).[12][13]

Materials:

  • Assay Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) with 4 mM CaCl2, pH 6.5.[13]

  • MUNANA Substrate (stock solution).

  • 4-Methylumbelliferone (4-MU) standard.

  • Test Compounds (aminocyclopentyl derivatives).

  • Influenza virus stock (with known neuraminidase activity).

  • Stop Solution (e.g., 0.1 M Glycine, pH 10.7).

  • Black, 96-well flat-bottom microplates.

  • Fluorometer (Excitation: ~365 nm, Emission: ~450 nm).

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. A typical concentration range might be from 0.01 nM to 30,000 nM.[12][13]

  • Plate Setup: Dispense 50 µL of each compound dilution into the wells of the 96-well plate. Include "virus only" (no inhibitor) and "blank" (no virus) controls.

  • Virus Addition: Add 50 µL of diluted influenza virus to all wells except the blanks.

  • Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[12][13]

  • Substrate Addition: Add 50 µL of MUNANA substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Add 100 µL of stop solution to each well to terminate the reaction.[12][13]

  • Fluorescence Reading: Read the plate using a fluorometer.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Normalize the data by setting the "virus only" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Visualization of Experimental & Logical Workflows

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis & Iteration S1 Design Analogs (Vary R1, R2, R3) S2 Synthesize Derivatives S1->S2 S3 Purify & Characterize S2->S3 A1 Neuraminidase Inhibition Assay S3->A1 Test Compounds A2 Determine IC50 Values A1->A2 D1 Compile IC50 Data Table A2->D1 Quantitative Data A3 Cytotoxicity Assay D2 Analyze SAR Trends D1->D2 D3 Identify Potent Hits D2->D3 D3->S1 Design Next Generation

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Key_Interactions cluster_NA Neuraminidase Active Site cluster_Inhibitor Aminocyclopentyl Inhibitor Arg118 Arg118 Arg292 Arg292 Arg371 Arg371 Glu119 Glu119 Glu227 Glu227 Pocket Hydrophobic Pocket (150-Cavity) Core Cyclopentane Scaffold Carboxylate Carboxylate (-COO) Core->Carboxylate Guanidinium Guanidinium (+ve) Core->Guanidinium SideChain Pentyloxy Side Chain Core->SideChain Carboxylate->Arg118 Ionic Bond Carboxylate->Arg292 Ionic Bond Carboxylate->Arg371 Ionic Bond Guanidinium->Glu119 Ionic Bond Guanidinium->Glu227 Ionic Bond SideChain->Pocket Hydrophobic Interaction

Caption: Key interactions between an inhibitor and the NA active site.

Conclusion and Future Directions

The structure-activity relationship of aminocyclopentyl neuraminidase inhibitors is a well-defined field that exemplifies the power of rational, structure-based drug design. The key takeaways are:

  • Essential Anchors: A correctly positioned carboxylate and a cationic group (preferably guanidinium) are indispensable for high-affinity binding to the conserved arginine and glutamate/aspartate residues, respectively.

  • Potency Enhancement: The most significant gains in inhibitory activity are achieved by introducing optimized hydrophobic side chains that can exploit the 150-cavity.

  • Rigid Scaffold: The cyclopentane core provides a conformationally rigid platform, making it an excellent starting point for designing novel inhibitors.

Future research will likely focus on refining the hydrophobic interactions, exploring novel scaffolds that may offer different intellectual property space, and designing inhibitors that are less susceptible to resistance mutations. The development of quantitative structure-activity relationship (QSAR) models will also continue to aid in the design and prediction of new, more potent derivatives.[14]

References

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments. [Link]

  • Gao, J., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments. [Link]

  • Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. (2016). National Center for Biotechnology Information. [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). ResearchGate. [Link]

  • ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. (2022). YouTube. [Link]

  • Kim, C. U., et al. (1997). Influenza neuraminidase inhibitors possessing a novel hydrophobic interaction in the enzyme active site: design, synthesis, and structural analysis of carbocyclic sialic acid analogues with potent anti-influenza activity. Journal of the American Chemical Society. [Link]

  • Chand, P., et al. (2004). Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives. Journal of Medicinal Chemistry. [Link]

  • Sallustio, S., et al. (2001). Synthesis of a Carbocyclic Sialic Acid Analogue for the Inhibition of Influenza Virus Neuraminidase. Carbohydrate Research. [Link]

  • Discovery and development of neuraminidase inhibitors. (n.d.). Wikipedia. [Link]

  • Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. (2002). Bioorganic & Medicinal Chemistry. [Link]

  • Babu, Y. S., et al. (2000). Influenza neuraminidase inhibitors: structure-based design of a novel inhibitor series. Journal of Medicinal Chemistry. [Link]

  • Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. (2015). MDPI. [Link]

  • Structure−Activity Relationship Studies of Novel Carbocyclic Influenza Neuraminidase Inhibitors. (2004). Scilit. [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2017). National Center for Biotechnology Information. [Link]

  • Thanh, L. C. (2023). Towards Developing Quantitative Structure-activity Relationship Models for the Design of Novel Influenza A Inhibitors Targeting Neuraminidase. VNU Journal of Science: Medical and Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors. (2010). National Center for Biotechnology Information. [Link]

  • A Novel Series of Sialic Acid-Based Influenza Virus Inhibitors that Target Influenza Virus Neuraminidase. (n.d.). Griffith Research Online. [Link]

  • Smee, D. F., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy. [Link]

  • Functional neuraminidase inhibitor resistance motifs in avian influenza A(H5Nx) viruses. (2020). ScienceDirect. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. (2022). MDPI. [Link]

  • IC50 values (mM) of the target compounds based on the neuraminidase inhibition assay... (2021). ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work inherently involves the responsible management of chemicals from acquisition to disposal. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all potential waste streams, both hazardous and non-hazardous.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(1-Aminocyclopentyl)acetonitrile, a compound requiring careful handling due to its composite chemical nature. This protocol is designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a bifunctional organic compound. A thorough risk assessment requires an understanding of the hazards associated with its two key functional groups: the aliphatic amine and the nitrile group .

  • Aliphatic Amine Group: Amines are typically basic and can be corrosive. They may cause irritation to the skin, eyes, and respiratory tract.

  • Nitrile Group (-C≡N): The primary hazard associated with organic nitriles is their potential to release hydrogen cyanide (HCN) under certain conditions, such as exposure to strong acids or high temperatures.[2] Acetonitrile, a related simple nitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[3][4] While this compound is a more complex molecule, it is prudent to assume similar toxicological properties.

Given these characteristics, this compound and its associated waste must be classified as hazardous chemical waste .[5][6]

Prudent Practices: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound or its waste, implementing appropriate safety measures is critical. The goal is to minimize exposure through all potential routes—inhalation, ingestion, and skin or eye contact.[7]

Engineering Controls

All handling and disposal preparation steps must be conducted in a well-ventilated area, preferably inside a certified laboratory fume hood.[7][8] This is crucial to prevent the accumulation of potentially harmful vapors.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound waste.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile gloves (ensure adequate thickness and check for degradation).Protects against skin contact. Nitrile is generally resistant to a wide range of chemicals.
Eye Protection Chemical splash goggles or a face shield.Protects eyes from splashes of the chemical or contaminated solvents.
Body Protection A chemically resistant lab coat.Prevents contamination of personal clothing and skin.
Respiratory Not typically required if work is performed in a fume hood.A respirator may be necessary for spill cleanup outside of a fume hood.

Contaminated gloves and other disposable PPE should be treated as hazardous waste and disposed of accordingly.[9]

Waste Disposal Workflow: A Step-by-Step Protocol

The safest and most compliant method for disposing of this compound is to manage it as hazardous waste for collection by a licensed disposal service.[5][10] On-site chemical treatment is not recommended without specialized equipment and extensive safety protocols.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe laboratory waste management.[11]

  • Do Not Mix: Never mix this compound waste with other waste streams, particularly acidic waste, which could lead to the release of hydrogen cyanide.

  • Dedicated Container: Collect all waste containing this compound (e.g., neat material, contaminated solvents, reaction residues) in a dedicated, compatible, and clearly labeled hazardous waste container.[12][13]

  • Container Material: Use a container made of a material that does not react with the waste. For example, avoid metal containers for acidic or basic waste.[12] The original product container is often a suitable choice if it's in good condition.[13]

Step 2: Container Labeling

Accurate labeling is a regulatory requirement and essential for safety.[6] The waste container must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • A clear indication of the associated hazards (e.g., "Toxic," "Flammable" if mixed with flammable solvents).[6]

  • The accumulation start date (the date the first drop of waste is added).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA).[6][13]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.

The following diagram illustrates the decision-making process for waste handling.

G A Waste Generation (this compound) B Is waste container compatible and available? A->B C Obtain a new, compatible waste container. B->C No D Segregate Waste: Collect in dedicated container. B->D Yes C->D E Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards & Date D->E F Store in SAA (Satellite Accumulation Area) E->F G Is container full or storage time limit reached? F->G H Arrange for pickup by licensed waste disposal service. G->H Yes I Continue to collect waste. Keep container closed. G->I No

Caption: Disposal workflow for this compound waste.

Step 4: Arranging for Final Disposal

Once the container is full or has reached the storage time limit set by your institution and local regulations, it must be moved to a central accumulation area or picked up directly by a certified hazardous waste disposal company.[6]

  • Documentation: Ensure all necessary paperwork is completed for waste tracking (manifests).

  • Professional Services: Always use licensed professionals for the transport and ultimate disposal of hazardous waste, which is typically done via high-temperature incineration.[5][10]

Emergency Procedures: Spills and Exposure

Spill Management

In the event of a spill:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition, as the compound or solvents may be flammable.[14][15]

  • Cleanup: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[16] Place the absorbed material into a sealed container for disposal as hazardous waste.[7][14] Do not attempt to clean up large spills without proper training and equipment.

Personnel Exposure
  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[15]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

By adhering to this structured and cautious approach, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References
  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Safe Laboratory Waste Disposal Practices. Environmental Marketing Services. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to Recycle Nitrile Gloves. Thomasnet. [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. [Link]

  • Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals. [Link]

  • Hazard Summary: 2-Dimethylaminoacetonitrile. New Jersey Department of Health. [Link]

  • Treatment of waste water
  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [Link]

  • Sustainable Recycling of Waste from Nitrile Gloves. MDPI. [Link]

  • Safety Data Sheet: Acetonitrile. Azer Scientific. [Link]

  • Treatment method for nitrile rubber production wastewater.
  • Safety Data Sheet: HIGH PURITY ACETONITRILE. Unigel. [Link]

  • Hazardous Substance Fact Sheet: Acetonitrile. New Jersey Department of Health. [Link]

  • How to Dispose of Acetonitrile? GZ FANBOLUN. [Link]

  • Safety Data Sheet: Acetonitrile. Ted Pella, Inc. [Link]

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for 2-(1-Aminocyclopentyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 2-(1-Aminocyclopentyl)acetonitrile, a compound of interest in medicinal chemistry, requires a vigilant and informed approach to laboratory safety. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information by extrapolating from data on analogous structures, primarily acetonitrile and other aminonitriles. Our core objective is to empower researchers with the knowledge to work safely, ensuring that every procedure is underpinned by a robust understanding of potential hazards and corresponding protective measures.

Understanding the Risks: A Composite Hazard Profile

  • Nitrile Group (-CN): Nitrile compounds can be toxic.[1] A primary concern is the potential for metabolism to cyanide in the body, which is highly poisonous even in small amounts.[2] In the event of a fire, toxic fumes of hydrogen cyanide and nitrogen oxides may be released.[1][3]

  • Amino Group (-NH2): Amines can be corrosive or irritating to the skin and eyes and may be sensitizers.

  • Acetonitrile-like Structure: Acetonitrile is a highly flammable liquid and vapor.[3][4][5][6] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3][4][6]

Therefore, it is prudent to treat this compound as a flammable, toxic, and potentially irritating substance.

Core Principles of Protection: Selecting Your Armor

The selection of Personal Protective Equipment (PPE) is the frontline defense against chemical exposure. The following recommendations are based on a comprehensive risk assessment for handling a compound with the anticipated hazards of this compound.

Table 1: Recommended PPE for Handling this compound
Activity Required PPE Rationale
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Nitrile gloves- Chemical splash goggles- Laboratory coatProtects against incidental skin and eye contact. Nitrile gloves offer good resistance to a variety of chemicals.[7][8][9][10]
High-Volume Handling or Procedures with Splash Potential - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coatProvides enhanced protection for skin and face against splashes of larger volumes.
Procedures with Aerosol or Vapor Generation Potential - All PPE listed above- Approved respirator with an organic vapor cartridgeMinimizes inhalation of potentially harmful vapors or aerosols.
Emergency Spill Response - Chemical-resistant suit- Self-contained breathing apparatus (SCBA)- Chemical-resistant boots and glovesEnsures full-body protection in a high-exposure scenario.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to laboratory operations is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Review_SDS Review available analogous SDS (e.g., Acetonitrile) Gather_PPE Gather all required PPE Review_SDS->Gather_PPE Prepare_Hood Prepare chemical fume hood Gather_PPE->Prepare_Hood Don_PPE Don PPE correctly Prepare_Hood->Don_PPE Perform_Experiment Perform experiment within the fume hood Don_PPE->Perform_Experiment Monitor Continuously monitor for spills or exposures Perform_Experiment->Monitor Decontaminate Decontaminate work surfaces Monitor->Decontaminate Doff_PPE Doff PPE correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of waste properly Doff_PPE->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Start with clean hands.

  • Gown/Apron: Put on the laboratory coat or chemical-resistant apron.

  • Respirator (if required): Perform a fit check.

  • Eye and Face Protection: Put on goggles and a face shield.

  • Gloves: Don gloves last, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE (to avoid cross-contamination):

  • Gloves: Remove gloves first.

  • Gown/Apron: Remove the gown or apron.

  • Hand Hygiene: Wash hands.

  • Eye and Face Protection: Remove goggles and face shield.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly.

Disposal Plan: Managing the Aftermath

Proper disposal of chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.

Chemical Waste Disposal
  • Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11][12]

  • Labeling: The container must be labeled as "Hazardous Waste - Acetonitrile containing waste" and include the date of initial waste accumulation.[11][12]

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, reducing agents, or bases.[3]

  • Professional Disposal: Arrange for disposal through a licensed hazardous waste management company.[13][14] Never dispose of this chemical down the drain.[15]

Contaminated PPE Disposal
  • Solid Waste: Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a designated hazardous waste bag or container for incineration or other approved disposal methods.

  • Reusable PPE: Decontaminate reusable PPE, such as face shields and goggles, according to established laboratory procedures.

Emergency Procedures: Responding to the Unexpected

In the event of an exposure or spill, immediate and correct action is vital.

Spill Response
  • Minor Spills (inside a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[15][16]

    • Collect the absorbent material into a sealed container for hazardous waste disposal.[17]

    • Decontaminate the area with a suitable cleaning agent.[16][18]

  • Major Spills:

    • Evacuate the area immediately.[11][19]

    • Alert your supervisor and emergency response personnel.

    • If the substance is flammable, eliminate all ignition sources.[3][4]

    • Prevent the spill from entering drains.[15][17]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][20] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][20] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Seek immediate medical attention.

Given the potential for cyanide formation, it is crucial that all personnel handling this compound are aware of the symptoms of cyanide poisoning (e.g., headache, dizziness, weakness, collapse) and that appropriate emergency response plans are in place.[3]

Conclusion: A Culture of Safety

The responsible handling of this compound, and indeed any novel chemical, is predicated on a foundation of proactive risk assessment and meticulous adherence to safety protocols. By understanding the potential hazards and implementing the protective measures outlined in this guide, researchers can confidently advance their work while ensuring their own safety and that of their colleagues. This commitment to a culture of safety is not merely a procedural obligation but a cornerstone of scientific integrity and excellence.

References

  • How to Dispose of Acetonitrile? (2025, January 2). ACT-ENVIRO. [Link]

  • Acetonitrile: Production, Hazards & Waste Disposal - Study.com. (n.d.). Study.com. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile Date. (n.d.). LSU Health Shreveport. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng. (2024, October 15). Yufeng. [Link]

  • Safety Data Sheet: Acetonitrile - Carl ROTH. (n.d.). Carl ROTH. [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. (n.d.). MDS Associates. [Link]

  • Are Nitrile Gloves Considered PPE? - Armbrust American. (n.d.). Armbrust American. [Link]

  • Managing Hazardous Chemical Reagents in Hospital Settings: Protocols and Procedures. (n.d.). Cenmed. [Link]

  • Nitrile Gloves for Chemical Handling - GlovesnStuff. (n.d.). GlovesnStuff. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.). CDC. [Link]

  • How to Properly Clean Up a Hazardous Spill | Hazmat School. (2022, December 7). Hazmat School. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Safety by Design. [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.). Chem Klean. [Link]

  • Understanding OSHA Chemical Storage Requirements - PolyStar Containment. (n.d.). PolyStar Containment. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. [Link]

  • The OSHA Chemical Storage Requirements - Capital Resin Corporation. (2022, June 10). Capital Resin Corporation. [Link]

  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (n.d.). Queen Mary University of London. [Link]

  • SAFETY DATA SHEET - Unigel. (2021, May 25). Unigel. [Link]

  • SAFE STORAGE AND HANDLING OF AMMONIUM NITRATE (AN) - SafeWork SA. (n.d.). SafeWork SA. [Link]

  • The Storage, Handling and Transportation of Ammonium Nitrate-Based Fertilisers 2015 - Agricultural Industries Confederation. (2016, May 25). Agricultural Industries Confederation. [Link]

  • Safety Data Sheet: acetonitrile - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH&Co.KG. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. (2016, May). New Jersey Department of Health. [Link]

  • Acetonitrile - Incident management - GOV.UK. (2024, November 4). GOV.UK. [Link]

  • SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300 - Science Interactive. (2013, October 10). Science Interactive. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.